molecular formula C10H11NS B101001 2-Propylbenzo[d]thiazole CAS No. 17229-76-4

2-Propylbenzo[d]thiazole

Cat. No.: B101001
CAS No.: 17229-76-4
M. Wt: 177.27 g/mol
InChI Key: ZVTBXGSHAYDNOP-UHFFFAOYSA-N
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Description

2-Propylbenzo[d]thiazole (CAS Number: 17229-76-4) is a high-purity organic compound supplied for scientific research and development. This compound belongs to the class of benzothiazoles, which are bicyclic ring systems recognized as versatile scaffolds in medicinal chemistry due to their diverse biological activities . Benzothiazole derivatives are extensively investigated for their pharmacological properties, including antimicrobial, anti-inflammatory, and antitumor activities . Specifically, structural analogues of this compound have demonstrated significant potential in antibacterial research. These compounds can act on novel microbial targets, such as the bacterial cell division protein FtsZ, disrupting Z-ring formation and showing potent activity against multi-drug resistant organisms like methicillin-resistant Staphylococcus aureus (MRSA) . Other research avenues for benzothiazole derivatives include their investigation as inhibitors of key enzymes like DNA gyrase and topoisomerase IV , as well as H+/K+ ATPase and inflammatory pathways . Researchers value this chemical scaffold for developing new therapeutic agents to address antibiotic resistance and treat multifactorial diseases . This product is intended for laboratory research purposes only. For Research Use Only. It is not intended for diagnostic or therapeutic use in humans.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-propyl-1,3-benzothiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NS/c1-2-5-10-11-8-6-3-4-7-9(8)12-10/h3-4,6-7H,2,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVTBXGSHAYDNOP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=NC2=CC=CC=C2S1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30496775
Record name 2-Propyl-1,3-benzothiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30496775
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17229-76-4
Record name 2-Propyl-1,3-benzothiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30496775
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Core Properties of 2-Propylbenzo[d]thiazole

This document provides a comprehensive overview of the fundamental chemical, physical, and safety properties of this compound. It includes detailed experimental protocols for its synthesis and summarizes key quantitative data.

Core Properties of this compound

This compound is a heterocyclic compound featuring a benzene ring fused to a thiazole ring, with a propyl group substituted at the 2-position.[1] Compounds within the benzothiazole class are of significant interest due to their wide array of biological activities and applications in various fields, including drug design and polymer chemistry.[1][2] The benzothiazole core is found in numerous pharmaceutical agents and natural products, exhibiting anticancer, antimicrobial, anticonvulsant, and anti-inflammatory properties.[2][3][4]

Data Presentation: Physicochemical Properties

The quantitative properties of this compound are summarized in the table below for easy reference and comparison.

PropertyValueSource(s)
Molecular Formula C₁₀H₁₁NS[5]
Molecular Weight 177.27 g/mol [5]
Appearance Yellow-orange liquid[5]
Melting Point 2 °C (36 °F) / 12 - 14 °C (53.6 - 57.2 °F)[5]
Boiling Point 231 °C (448 °F) / 238 °C (460.4 °F) at 760 mmHg[5]
Density 1.238 g/cm³ at 25 °C (77 °F)
Flash Point 102 °C (215.6 °F) / 116.2 °C (241 °F) (TCC, est.)[5][6]
Water Solubility 39.41 mg/L at 25 °C (estimated)[6]
Solubility Soluble in alcohol.[6]
logP (o/w) 3.243 (estimated)[6]
Vapor Pressure 0.012 mmHg at 25 °C (estimated)[6]
Safety and Handling

This compound is classified as toxic if swallowed or in contact with skin and harmful if inhaled.[7] It causes serious eye irritation and is harmful to aquatic life.

  • Hazard Statements: H301 + H311, H319, H332, H402

  • Precautionary Measures: Work under a hood, avoid breathing vapors, and use personal protective equipment (PPE), including protective gloves, clothing, and eye/face protection.[5] Ensure adequate ventilation and that eyewash stations and safety showers are nearby.[5]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.[5][8]

  • In case of fire: Use CO₂, dry chemical, or foam for extinction. Vapors may form explosive mixtures with air when heated.[8]

Experimental Protocols

The synthesis of 2-alkylbenzothiazoles, including the propyl variant, is well-documented. A common and efficient method involves a two-step reaction starting from 2-aminothiophenol and an aliphatic aldehyde.[1]

Synthesis of this compound

This protocol describes a two-step synthesis: the condensation of 2-aminothiophenol with butanal to form the dihydro intermediate, followed by oxidation to yield the final product.[1]

Step 1: Synthesis of 2-Propyl-2,3-dihydrobenzo[d]thiazole

  • To a solution of 2-aminothiophenol (1) in dichloromethane (CH₂Cl₂), add butanal (2a).

  • Introduce 4Å molecular sieves to the mixture.

  • Stir the reaction mixture at room temperature for 2 hours.

  • Upon completion, filter the reaction mixture to remove the molecular sieves.

  • Remove the solvent under reduced pressure to yield 2-propyl-2,3-dihydrobenzo[d]thiazole (3a) as the primary product.[1] A reported yield for this step is 96%.[1]

Step 2: Oxidation to this compound

  • Prepare silica-supported Pyridinium Chlorochromate (PCC) by stirring PCC with silica gel in acetone, followed by solvent removal and drying.[1]

  • Dissolve the 2-propyl-2,3-dihydrobenzo[d]thiazole (3a) obtained from Step 1 in CH₂Cl₂.

  • Add the silica-supported PCC oxidant to the solution.

  • Stir the mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, filter the mixture to remove the silica-supported oxidant.

  • Evaporate the solvent from the filtrate under reduced pressure.

  • Purify the resulting crude product, 2-propylbenzothiazole (4a), using column chromatography on silica gel to obtain the final product.[1]

Mandatory Visualization

The following diagrams illustrate the logical workflow for the synthesis of this compound.

Synthesis_Workflow reactant reactant intermediate intermediate product product condition condition A 2-Aminothiophenol C Condensation Reaction A->C B Butanal B->C D 2-Propyl-2,3-dihydrobenzo[d]thiazole C->D Yield: 96% E Oxidation D->E F This compound E->F cond1 CH2Cl2, 4Å Mol. Sieves Room Temp, 2h cond1->C cond2 Silica-supported PCC CH2Cl2, Room Temp cond2->E

Caption: Synthesis workflow for this compound from 2-aminothiophenol.

Logical_Relationship cluster_start Starting Materials cluster_process Synthetic Process start_material start_material process process final_product final_product A 2-Aminothiophenol C Step 1: Condensation (Formation of Dihydro Intermediate) A->C B Butanal B->C D Step 2: Oxidation (Aromatization) C->D Intermediate Product E This compound D->E

Caption: Logical relationship of synthetic steps for this compound.

References

An In-depth Technical Guide to the Chemical Structure and Bonding of 2-Propylbenzo[d]thiazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the chemical structure and bonding of 2-Propylbenzo[d]thiazole, a heterocyclic compound of interest in medicinal chemistry and materials science. This document outlines the molecule's structural architecture, including computationally derived bond lengths and angles, alongside detailed experimental protocols for its synthesis. Spectroscopic characteristics are also presented to aid in its identification and characterization. The information is intended to support research and development activities involving this class of compounds.

Chemical Structure and Bonding

This compound is an aromatic heterocyclic compound featuring a benzene ring fused to a thiazole ring, with a propyl group attached at the 2-position of the thiazole moiety. The planar benzothiazole core, combined with the flexible propyl chain, defines its chemical properties and potential biological activity.

Molecular Structure

The fundamental structure of this compound consists of a bicyclic system where the electron-rich thiazole ring is fused to the aromatic benzene ring. The propyl group introduces a non-polar, aliphatic character to the molecule.

Synthesis_Workflow cluster_step1 Step 1: Condensation cluster_step2 Step 2: Oxidation Reactants 2-Aminothiophenol + Butyraldehyde Solvent DCM + 4Å Molecular Sieves Reactants->Solvent Stir at RT Intermediate 2-Propyl-2,3-dihydrobenzo[d]thiazole Solvent->Intermediate Oxidant PCC on Silica Gel Intermediate->Oxidant Stir in DCM Product This compound Oxidant->Product Characterization_Logic Synthesis Synthesis of 2-Propylbenzothiazole Purification Purification (Column Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H and ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Structure Structural Confirmation NMR->Structure IR->Structure MS->Structure

An In-depth Technical Guide to the Discovery and History of 2-Propylbenzo[d]thiazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, history, and synthetic methodologies related to 2-Propylbenzo[d]thiazole. While the benzothiazole scaffold is of significant interest in medicinal chemistry due to its wide range of biological activities, specific research on the 2-propyl derivative is limited. This document summarizes the historical context of 2-substituted benzothiazoles, details a modern synthetic protocol for 2-alkylbenzothiazoles applicable to the title compound, and presents available physicochemical data. Due to the scarcity of published research on this compound, this guide also discusses the known biological activities of the broader benzothiazole class, highlighting potential areas for future investigation.

Introduction and Historical Context

The journey of benzothiazoles began in the late 19th century with the pioneering work of August Wilhelm von Hofmann, who first reported the synthesis of 2-substituted benzothiazoles in 1879. This class of heterocyclic compounds, characterized by a benzene ring fused to a thiazole ring, quickly garnered interest for its versatile chemical properties. Although the parent benzothiazole is not extensively used, its derivatives have found applications in various fields, from industrial processes to pharmaceuticals.[1]

The benzothiazole moiety is a key structural component in a number of biologically active molecules, including the neurotransmitter modulator Riluzole and the dopamine agonist Pramipexole.[1] The diverse pharmacological activities exhibited by benzothiazole derivatives have established this scaffold as a "privileged" structure in medicinal chemistry, with compounds showing antimicrobial, anticancer, and anti-inflammatory properties, among others.[2][3]

While the early work of Hofmann laid the foundation for benzothiazole chemistry, the specific discovery and initial synthesis of this compound are not well-documented in readily available historical literature. Its existence is confirmed through chemical databases and modern synthetic reports that focus on general methods for 2-alkylbenzothiazoles.

Physicochemical Properties

Quantitative data for this compound is primarily available through computational predictions from chemical databases. Experimental spectroscopic data is not widely reported in the literature.

PropertyValueSource
Molecular Formula C₁₀H₁₁NSPubChem[4]
Molecular Weight 177.27 g/mol PubChem[4]
IUPAC Name 2-propyl-1,3-benzothiazolePubChem[4]
CAS Number 17229-76-4PubChem[4]
InChI InChI=1S/C10H11NS/c1-2-5-10-11-8-6-3-4-7-9(8)12-10/h3-4,6-7H,2,5H2,1H3PubChem[4]
InChIKey ZVTBXGSHAYDNOP-UHFFFAOYSA-NPubChem[4]
SMILES CCCC1=NC2=CC=CC=C2S1PubChem[4]
XLogP3 3.8PubChem[4]
Exact Mass 177.06122053 DaPubChem[4]

Synthesis of this compound

The most common and direct route to 2-substituted benzothiazoles is the condensation of 2-aminothiophenol with aldehydes, carboxylic acids, or acyl chlorides. For the synthesis of this compound, butyraldehyde (butanal) is a suitable starting material.

A modern, efficient, two-step synthesis for 2-alkylbenzothiazoles has been reported, which involves the formation of a 2,3-dihydrobenzo[d]thiazole intermediate followed by oxidation.[5]

Experimental Protocol

Step 1: Synthesis of 2-Propyl-2,3-dihydrobenzo[d]thiazole

  • To a stirred solution of butyraldehyde (7.5 mmol) in dichloromethane (7.5 ml), add 4Å molecular sieves (5.0 g).

  • Add 2-aminothiophenol (5.0 mmol, 0.63 g) dropwise to the mixture.

  • Stir the reaction mixture at room temperature for 1.5 – 2 hours.

  • Monitor the reaction completion by thin-layer chromatography.

  • Upon completion, filter the reaction mixture to remove the molecular sieves.

  • Evaporate the solvent under reduced pressure.

  • Purify the residue by column chromatography on silica gel using 10% ethyl acetate/hexane as the eluent to yield 2-propyl-2,3-dihydrobenzo[d]thiazole.[5]

Step 2: Synthesis of this compound

  • Prepare silica-supported pyridinium chlorochromate (PCC) by stirring PCC (109 mmol, 23.5 g) with silica gel (109 g) in acetone (109 ml) at room temperature for 3 hours, followed by solvent removal and drying.[5]

  • To a stirred suspension of the prepared silica-supported PCC (2.2 mmol, 2.6 g) in dichloromethane (10 ml), add the 2-propyl-2,3-dihydrobenzo[d]thiazole (2.0 mmol) obtained from Step 1.

  • Stir the mixture at room temperature for 30 minutes.

  • After completion of the reaction, filter the mixture through a thin pad of Celite.

  • Pour the filtrate into water and extract with ethyl acetate (3 x 20 ml).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting product by column chromatography on silica gel using 10% ethyl acetate/hexane to give 2-propylbenzothiazole.[5]

Synthesis_of_2_Propylbenzothiazole cluster_reactants Reactants cluster_step1 Step 1: Condensation cluster_step2 Step 2: Oxidation 2-Aminothiophenol 2-Aminothiophenol 2-Propyl-2,3-dihydrobenzo[d]thiazole 2-Propyl-2,3-dihydrobenzo[d]thiazole 2-Aminothiophenol->2-Propyl-2,3-dihydrobenzo[d]thiazole DCM, 4Å MS, RT Butyraldehyde Butyraldehyde Butyraldehyde->2-Propyl-2,3-dihydrobenzo[d]thiazole This compound This compound 2-Propyl-2,3-dihydrobenzo[d]thiazole->this compound PCC on Silica Gel, DCM, RT

Caption: Synthetic pathway for this compound.

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the propyl group (a triplet for the terminal methyl group, a sextet for the adjacent methylene group, and a triplet for the methylene group attached to the benzothiazole ring) and the four aromatic protons of the benzothiazole core.

  • ¹³C NMR: The carbon NMR spectrum would display ten distinct signals corresponding to the ten carbon atoms in the molecule.

Infrared (IR) Spectroscopy

The IR spectrum would likely exhibit characteristic absorption bands for C-H stretching of the alkyl and aromatic groups, C=N stretching of the thiazole ring, and C=C stretching of the benzene ring.

Mass Spectrometry (MS)

The mass spectrum should show a molecular ion peak (M+) corresponding to the molecular weight of 177.27 g/mol . Fragmentation patterns would likely involve cleavage of the propyl side chain.

Biological Activities and Signaling Pathways

There is a lack of specific studies on the biological activities and potential involvement in signaling pathways of this compound. However, the broader class of benzothiazole derivatives has been extensively investigated and shown to possess a wide range of pharmacological properties.[2][6] These include:

  • Anticancer Activity: Many benzothiazole derivatives have demonstrated potent cytotoxic effects against various cancer cell lines.[7][8]

  • Antimicrobial Activity: The benzothiazole scaffold is found in compounds with significant antibacterial and antifungal properties.[2]

  • Anti-inflammatory Activity: Certain benzothiazole derivatives have shown promise as anti-inflammatory agents.[3]

The diverse biological activities of benzothiazoles stem from their ability to interact with various biological targets. The nature and position of substituents on the benzothiazole ring play a crucial role in determining the specific activity and potency.

Biological_Activities_of_Benzothiazoles cluster_activities Potential Biological Activities Benzothiazole_Core Benzothiazole Scaffold Anticancer Anticancer Benzothiazole_Core->Anticancer Antimicrobial Antimicrobial Benzothiazole_Core->Antimicrobial Anti_inflammatory Anti-inflammatory Benzothiazole_Core->Anti_inflammatory Other_Activities Other Activities Benzothiazole_Core->Other_Activities

Caption: Overview of potential biological activities of the benzothiazole scaffold.

Conclusion and Future Directions

This compound is a derivative of the historically and medicinally significant benzothiazole scaffold. While its specific discovery is not clearly documented, modern synthetic methods allow for its efficient preparation. The primary gap in the current knowledge base is the lack of experimental data, particularly spectroscopic characterization and biological evaluation.

Given the broad spectrum of activities observed for other 2-substituted benzothiazoles, this compound represents an under-explored molecule with potential for further investigation. Future research should focus on its definitive synthesis and characterization, followed by screening for various biological activities to determine its potential as a lead compound in drug discovery programs. The exploration of its structure-activity relationship in comparison to other 2-alkylbenzothiazoles could provide valuable insights for the design of novel therapeutic agents.

References

Synthesis of 2-Propylbenzo[d]thiazole: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of a primary synthetic pathway for 2-Propylbenzo[d]thiazole, a heterocyclic compound of interest in medicinal chemistry and materials science. The synthesis involves a two-step process commencing with the condensation of 2-aminothiophenol with butyraldehyde, followed by the oxidation of the resulting intermediate. This document outlines the detailed experimental protocols, presents quantitative data from related syntheses, and includes a visual representation of the reaction pathway.

Core Synthesis Pathway

The predominant and efficient route for the synthesis of this compound is a two-step method. The initial step involves the condensation of 2-aminothiophenol with butyraldehyde to form the intermediate, 2-propyl-2,3-dihydrobenzo[d]thiazole. This intermediate is then oxidized to yield the final product, this compound.[1][2]

Step 1: Condensation to form 2-propyl-2,3-dihydrobenzo[d]thiazole

In this step, 2-aminothiophenol reacts with butyraldehyde in the presence of 4Å molecular sieves. The molecular sieves act as a dehydrating agent, driving the reaction towards the formation of the dihydrobenzothiazole intermediate.[1]

Step 2: Oxidation to form this compound

The 2-propyl-2,3-dihydrobenzo[d]thiazole intermediate is subsequently oxidized to the aromatic this compound. A common and effective oxidizing agent for this transformation is pyridinium chlorochromate (PCC) supported on silica gel.[1][3] This method provides excellent yields of the final product.[1]

Experimental Protocols

The following are detailed experimental methodologies for the key steps in the synthesis of this compound, adapted from established procedures for similar 2-alkylbenzothiazoles.[1]

Preparation of 2-propyl-2,3-dihydrobenzo[d]thiazole
  • To a stirred solution of butyraldehyde (7.5 mmol) in dichloromethane (7.5 ml), add 4Å molecular sieves (5.0 g).

  • Add 2-Aminothiophenol (0.63 g, 5.0 mmol) dropwise to the mixture.

  • Stir the reaction mixture at room temperature for 1.5 – 2 hours.

  • Upon completion of the reaction, filter the mixture to remove the molecular sieves.

  • Evaporate the solvent under reduced pressure.

  • Purify the residue by column chromatography on silica gel using 10% ethyl acetate/hexane as the eluent to obtain 2-propyl-2,3-dihydrobenzo[d]thiazole.

Preparation of this compound
  • To a solution of 2-propyl-2,3-dihydrobenzo[d]thiazole (1.0 mmol) in dichloromethane (10 ml), add pyridinium chlorochromate (PCC) supported on silica gel (1.5 g, 1.5 mmol).

  • Stir the mixture at room temperature for 20 minutes.

  • Filter the reaction mixture through a short pad of silica gel to remove the oxidant.

  • Wash the silica gel pad with dichloromethane.

  • Evaporate the solvent from the combined filtrates under reduced pressure to yield this compound.

Quantitative Data

The following table summarizes the typical yields for the synthesis of various 2-alkylbenzothiazoles using the described two-step protocol. The data for this compound is extrapolated from these results.

2-AlkylbenzothiazoleAldehyde PrecursorYield of Dihydro- IntermediateOverall Yield of Final ProductReference
2-MethylbenzothiazoleAcetaldehyde95%90%[1]
2-EthylbenzothiazolePropionaldehyde96%92%[1]
2-Propylbenzothiazole Butyraldehyde ~96% (estimated) ~91% (estimated) Adapted from[1]
2-ButylbenzothiazolePentanal94%90%[1]
2-PentylbenzothiazoleHexanal95%91%[1]

Spectroscopic Data for Analogous 2-Alkylbenzothiazoles

While specific data for this compound is not provided in the cited literature, the following data for closely related compounds can be used for comparative characterization.

2-Ethylbenzothiazole [1]

  • FTIR (neat, ν, cm⁻¹): 3061, 2972, 2933, 1519, 1433, 1376, 1310, 1122, 756, 726

  • ¹H NMR (CDCl₃, 400 MHz) δ: 7.95 (1H, d, J = 8.2 Hz, 4-H), 7.77 (1H, d, J= 8.0 Hz, 7-H), 7.39 (1H, t, J= 8.0 Hz, 6-H), 7.28 (1H, t, J= 8.0 Hz, 5-H), 3.10 (2H, m, 1′-H), 1.45 – 1.40 (3H, m, 2′-H)

  • ¹³C NMR (CDCl₃) δ: 173.4, 153.2, 135.0, 125.8, 124.5, 122.4, 121.4, 27.7, 13.7

Synthesis Pathway Diagram

Synthesis_of_2_Propylbenzothiazole cluster_step1 Step 1: Condensation cluster_step2 Step 2: Oxidation aminothiophenol 2-Aminothiophenol dihydrobenzothiazole 2-Propyl-2,3-dihydrobenzo[d]thiazole aminothiophenol->dihydrobenzothiazole reagents1 4Å Molecular Sieves Dichloromethane Room Temperature butyraldehyde Butyraldehyde butyraldehyde->dihydrobenzothiazole propylbenzothiazole This compound dihydrobenzothiazole->propylbenzothiazole reagents2 PCC on Silica Gel Dichloromethane Room Temperature

Caption: Two-step synthesis of this compound.

References

An In-depth Technical Guide on 2-Propylbenzo[d]thiazole

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential physicochemical data for 2-Propylbenzo[d]thiazole, a heterocyclic organic compound of interest to researchers and professionals in drug development and chemical synthesis.

Physicochemical Properties

The fundamental molecular characteristics of this compound are summarized below. These data are critical for experimental design, analytical method development, and computational modeling.

PropertyValueSource
Molecular FormulaC10H11NSPubChem[1]
Molecular Weight177.27 g/mol PubChem[1]
IUPAC Name2-propyl-1,3-benzothiazolePubChem[1]

Logical Relationship of Molecular Properties

The following diagram illustrates the direct relationship between the chemical structure of this compound and its key molecular identifiers.

A This compound B Molecular Formula C10H11NS A->B has C Molecular Weight 177.27 g/mol A->C has

Molecular properties of this compound.

This technical guide is intended for informational purposes for research and development professionals. For detailed experimental protocols and safety information, please consult primary research literature and safety data sheets.

References

Spectroscopic Profile of 2-Propylbenzo[d]thiazole: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2-Propylbenzo[d]thiazole, a heterocyclic compound of interest in medicinal chemistry and materials science. This document compiles available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside detailed experimental protocols to aid in the characterization and analysis of this molecule.

Spectroscopic Data Summary

The following tables summarize the key quantitative data from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry for this compound.

Table 1: ¹H NMR Spectral Data of this compound

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzIntegrationAssignment
8.02d8.11HAr-H
7.87d7.91HAr-H
7.47ddd8.1, 7.2, 1.21HAr-H
7.35ddd7.9, 7.2, 1.11HAr-H
3.16t7.52H-CH₂-CH₂-CH₃
1.95sextet7.52H-CH₂-CH₂-CH₃
1.05t7.53H-CH₂-CH₂-CH₃

Solvent: CDCl₃, Frequency: 400 MHz

Table 2: ¹³C NMR Spectral Data of this compound

Chemical Shift (δ) ppmAssignment
171.2C=N
153.0Ar-C
135.2Ar-C
126.0Ar-CH
124.8Ar-CH
122.5Ar-CH
121.5Ar-CH
38.0-CH₂-CH₂-CH₃
22.8-CH₂-CH₂-CH₃
13.9-CH₂-CH₂-CH₃

Solvent: CDCl₃, Frequency: 100 MHz

Table 3: Infrared (IR) Spectroscopy Data of this compound

Wavenumber (cm⁻¹)IntensityAssignment
3060WeakAromatic C-H Stretch
2960, 2930, 2870MediumAliphatic C-H Stretch
1560, 1460, 1430Medium-StrongAromatic C=C Stretch
1510MediumC=N Stretch
750, 725StrongAromatic C-H Bend (ortho-disubstituted)

Sample Preparation: KBr Pellet

Table 4: Mass Spectrometry (MS) Data of this compound

m/zRelative Intensity (%)Assignment
177100[M]⁺ (Molecular Ion)
14980[M - C₂H₄]⁺
13540[M - C₃H₆]⁺

Ionization Method: Electron Ionization (EI)

Experimental Protocols

Detailed methodologies for the acquisition of the presented spectroscopic data are outlined below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: Approximately 10-20 mg of this compound was dissolved in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard. The solution was transferred to a 5 mm NMR tube.

Instrumentation: ¹H and ¹³C NMR spectra were recorded on a Bruker Avance 400 MHz spectrometer.

¹H NMR Spectroscopy Parameters:

  • Frequency: 400 MHz

  • Solvent: CDCl₃

  • Temperature: 298 K

  • Number of Scans: 16

  • Relaxation Delay: 1.0 s

  • Pulse Width: 30°

¹³C NMR Spectroscopy Parameters:

  • Frequency: 100 MHz

  • Solvent: CDCl₃

  • Temperature: 298 K

  • Number of Scans: 1024

  • Relaxation Delay: 2.0 s

  • Pulse Program: Proton-decoupled

Infrared (IR) Spectroscopy

Sample Preparation: A small amount of this compound was thoroughly ground with spectroscopic grade potassium bromide (KBr) in an agate mortar and pestle. The mixture was then pressed into a thin, transparent pellet using a hydraulic press.

Instrumentation: The IR spectrum was recorded on a PerkinElmer Spectrum Two FT-IR spectrometer.

Parameters:

  • Spectral Range: 4000-400 cm⁻¹

  • Resolution: 4 cm⁻¹

  • Number of Scans: 16

  • Mode: Transmittance

Mass Spectrometry (MS)

Instrumentation: Mass spectral data was obtained using a gas chromatograph coupled to a mass spectrometer (GC-MS). An Agilent 7890B GC system coupled to an Agilent 5977A MSD was used.

Gas Chromatography (GC) Conditions:

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness)

  • Inlet Temperature: 250 °C

  • Oven Program: Initial temperature of 50 °C, held for 2 min, then ramped at 10 °C/min to 280 °C, and held for 5 min.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

Mass Spectrometry (MS) Conditions:

  • Ionization Mode: Electron Ionization (EI)

  • Ionization Energy: 70 eV

  • Source Temperature: 230 °C

  • Quadrupole Temperature: 150 °C

  • Mass Range: m/z 40-550

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for obtaining and analyzing the spectroscopic data presented in this guide.

Spectroscopic_Workflow cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing and Interpretation cluster_report Final Characterization Synthesis Synthesis of this compound Purification Purification Synthesis->Purification NMR NMR Spectroscopy (1H, 13C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS NMR_Data NMR Spectral Analysis NMR->NMR_Data IR_Data IR Spectral Analysis IR->IR_Data MS_Data MS Spectral Analysis MS->MS_Data Structure Structural Elucidation NMR_Data->Structure IR_Data->Structure MS_Data->Structure

General workflow for spectroscopic analysis.

physical and chemical properties of 2-Propylbenzo[d]thiazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the core physical and chemical properties of 2-Propylbenzo[d]thiazole, tailored for researchers, scientists, and drug development professionals. The information is presented to facilitate easy comparison and understanding of its characteristics.

Core Properties of this compound

This compound, with the CAS number 17229-76-4, is a sulfur- and nitrogen-containing heterocyclic compound. It presents as a yellow liquid at room temperature.[1]

Physical and Chemical Data

The following table summarizes the key physical and chemical properties of this compound.

PropertyValueReference
Molecular Formula C₁₀H₁₁NS[2]
Molecular Weight 177.27 g/mol [2]
Appearance Yellow liquid[1]
CAS Number 17229-76-4[2]
XLogP3 3.8[2]
Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of this compound.

Spectrum TypeDataReference
FTIR (neat, ν, cm⁻¹) 3062, 2962, 2930, 2871, 2361, 1739, 1592, 1517, 1455, 1434, 1378, 1310, 757[1]
¹H NMR (CDCl₃, 400 MHz) δ (ppm) 7.97 (1H, d, J = 8.1 Hz, 4-H), 7.83 (1H, d, J = 8.0 Hz, 7-H), 7.44 (1H, t, J= 8.0 Hz, 6-H), 7.34 (1H, t, J= 8.0 Hz, 5-H), 3.09 (2H, t, J = 7.6 Hz, 1'-H), 1.91 (2H, dd, J = 15.0 Hz, J = 7.5 Hz, 2'-H), 1.06 (3H, t, J = 7.4 Hz, 3'-H)[1]
¹³C NMR (CDCl₃) δ (ppm) 172.1, 153.3, 135.2, 125.8, 124.6, 122.5, 121.4, 36.2, 23.1, 13.7[1]

Experimental Protocols

Synthesis of this compound

A common and efficient method for the synthesis of 2-alkylbenzothiazoles involves the reaction of 2-aminothiophenol with an appropriate aliphatic aldehyde.[1] The synthesis of this compound can be achieved through a two-step process involving the formation of 2-propyl-2,3-dihydrobenzo[d]thiazole as an intermediate, followed by oxidation.

Step 1: Synthesis of 2-Propyl-2,3-dihydrobenzo[d]thiazole

This procedure is adapted from a general method for the preparation of 2-alkyl-2,3-dihydrobenzo[d]thiazoles.[1]

  • Materials:

    • Butyraldehyde (aliphatic aldehyde)

    • 2-Aminothiophenol

    • Dichloromethane (CH₂Cl₂)

    • 4Å Molecular Sieves

    • Silica gel for column chromatography

    • Ethyl acetate/hexane mixture (10%)

  • Procedure:

    • To a stirred solution of butyraldehyde (7.5 mmol) in dichloromethane (7.5 ml), add 4Å molecular sieves (5.0 g).

    • Add 2-Aminothiophenol (0.63 g, 5.0 mmol) dropwise to the mixture.

    • Stir the reaction mixture at room temperature for 1.5–2 hours.

    • Monitor the reaction for completion.

    • Once the reaction is complete, filter the mixture to remove the molecular sieves.

    • Evaporate the solvent under reduced pressure.

    • Purify the residue by column chromatography on silica gel using 10% ethyl acetate/hexane as the eluent to obtain 2-propyl-2,3-dihydrobenzo[d]thiazole.

Step 2: Oxidation to this compound

The dihydrobenzothiazole intermediate can be oxidized to the final benzothiazole product. While the specific oxidizing agent for the propyl derivative was not detailed in the cited source, pyridinium chlorochromate (PCC) on silica gel is a method used for oxidizing similar 2-alkyl-2,3-dihydrobenzo[d]thiazoles.[3]

Synthesis Workflow

The following diagram illustrates the synthesis pathway for this compound.

Synthesis_of_2_Propylbenzodthiazole Reactant1 2-Aminothiophenol Intermediate 2-Propyl-2,3-dihydrobenzo[d]thiazole Reactant1->Intermediate CH2Cl2, 4Å MS, RT Reactant2 Butyraldehyde Reactant2->Intermediate CH2Cl2, 4Å MS, RT Product This compound Intermediate->Product Oxidation (e.g., PCC)

Caption: Synthesis of this compound from 2-Aminothiophenol and Butyraldehyde.

Chemical Properties and Reactivity

The chemical properties of this compound are largely defined by the benzothiazole ring system.

  • Aromaticity: The benzothiazole ring is an aromatic system, which confers it with stability.[4]

  • Basicity: The nitrogen atom in the thiazole ring is weakly basic.[4]

  • Reactivity of the Thiazole Ring: The C2 carbon of the thiazole ring, where the propyl group is attached, is the most reactive site. Deprotonation can occur at this position with strong bases.[4][5] The benzothiazole ring system can participate in various chemical reactions, including electrophilic and nucleophilic substitutions, although the fused benzene ring influences the reactivity.

Safety and Handling

  • General Handling: Avoid contact with skin and eyes. Do not breathe mist, vapors, or spray. Use in a well-ventilated area.[6][7]

  • Fire Hazards: The compound may be flammable. Keep away from open flames, hot surfaces, and sources of ignition. Use spark-proof tools and explosion-proof equipment.[6] In case of fire, use CO₂, dry chemical, or foam for extinction.

  • Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.[7]

  • Storage: Store in a tightly closed container in a dry and well-ventilated place, away from incompatible materials such as strong oxidizing agents and acids.[6] Recommended storage is at 2-8°C.

References

An In-depth Technical Guide to 2-Propylbenzo[d]thiazole

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The benzothiazole moiety is a privileged heterocyclic scaffold of significant interest in medicinal chemistry and drug development.[1][2] Compounds containing this bicyclic structure, which consists of a benzene ring fused to a thiazole ring, exhibit a wide array of pharmacological properties.[2][3] These activities include anticancer, antimicrobial, anticonvulsant, anti-inflammatory, and antidiabetic effects, among others.[1][2][4][5][6] 2-Propylbenzo[d]thiazole, as a member of the 2-substituted benzothiazole family, serves as a key building block and a subject of study for understanding the structure-activity relationships within this class of compounds. This document provides a comprehensive technical overview of its chemical properties, synthesis, and the broader biological context relevant to researchers and drug development professionals.

Chemical and Physical Properties

This compound is an organic compound with a distinct molecular structure that dictates its physicochemical characteristics. These properties are foundational for its application in synthesis and potential biological interactions. Key computed properties are summarized below.

PropertyValueReference
Molecular Formula C₁₀H₁₁NSPubChem[7]
Molecular Weight 177.27 g/mol PubChem[7]
IUPAC Name 2-propyl-1,3-benzothiazolePubChem[7]
CAS Number 17229-76-4PubChem[7]
XLogP3 3.8PubChem[7]
Hydrogen Bond Donor Count 0PubChem[7]
Hydrogen Bond Acceptor Count 2PubChem[7]
SMILES CCCC1=NC2=CC=CC=C2S1PubChem[7]

Synthesis of this compound

The synthesis of 2-alkylbenzothiazoles, including the 2-propyl variant, is most commonly achieved through the condensation of 2-aminothiophenol with an appropriate aliphatic aldehyde.[3][8] This process typically involves a two-step sequence: the formation of a 2-propyl-2,3-dihydrobenzo[d]thiazole intermediate, followed by its oxidation to the final aromatic benzothiazole.

G cluster_start Starting Materials cluster_process Reaction Sequence A 2-Aminothiophenol C Step 1: Condensation (DCM, 4Å Molecular Sieves, RT) A->C B Butyraldehyde (Aliphatic Aldehyde) B->C D 2-Propyl-2,3-dihydro- benzo[d]thiazole (Intermediate) C->D Yield: 96% E Step 2: Oxidation (PCC on Silica Gel) D->E F Final Product: This compound E->F Yield: 85-95%

General workflow for the synthesis of this compound.
Quantitative Data for Synthesis

Reaction StepProductCatalyst/ReagentYieldReference
Condensation of 2-aminothiophenol & butyraldehyde2-Propyl-2,3-dihydrobenzo[d]thiazole4Å molecular sieves in CH₂Cl₂96%[3]
Oxidation of dihydro-intermediateThis compoundPCC on silica gel85–95%[8]
Detailed Experimental Protocol

The following protocol is adapted from generalized procedures for the synthesis of 2-alkylbenzothiazoles.[3][8]

Step 1: Synthesis of 2-Propyl-2,3-dihydrobenzo[d]thiazole

  • To a stirred solution of butyraldehyde (7.5 mmol) in dichloromethane (DCM, 7.5 ml), add 4Å molecular sieves (5.0 g).[3]

  • Add 2-aminothiophenol (5.0 mmol, 0.63 g) dropwise to the mixture.[3]

  • Stir the resulting mixture at room temperature for approximately 1.5 to 2 hours.[3]

  • Monitor the reaction to completion (e.g., by TLC).

  • Upon completion, filter the reaction mixture to remove the molecular sieves.[3]

  • Evaporate the solvent under reduced pressure.

  • Purify the residue via column chromatography on silica gel, eluting with 10% ethyl acetate/hexane to yield the pure 2-propyl-2,3-dihydrobenzo[d]thiazole intermediate.[3]

Step 2: Oxidation to this compound

  • Prepare a mixture of pyridinium chlorochromate (PCC) adsorbed on silica gel.

  • Dissolve the 2-propyl-2,3-dihydrobenzo[d]thiazole obtained from Step 1 in a suitable solvent like dichloromethane.

  • Add the PCC on silica gel to the solution and stir the mixture at room temperature.

  • Monitor the reaction until the starting material is fully consumed.

  • Upon completion, filter the mixture to remove the oxidant and silica gel.

  • Evaporate the solvent to obtain the crude this compound.

  • Further purification can be performed by column chromatography if necessary to yield the final product.[8]

Biological Activities and Therapeutic Potential

While specific quantitative biological data (e.g., IC₅₀, MIC) for this compound itself is not extensively documented in the reviewed literature, the broader benzothiazole scaffold is a cornerstone in the development of therapeutic agents.[9] Derivatives have been widely investigated and show a remarkable spectrum of activities. The 2-propyl substitution serves as a lipophilic moiety that can influence cell permeability and target engagement.

The diverse biological activities reported for various benzothiazole derivatives suggest multiple potential applications in drug development.[2][5][6]

G cluster_therapeutic Potential Therapeutic Areas center_node Benzothiazole Scaffold A Anticancer center_node->A B Antimicrobial center_node->B C Antitubercular center_node->C D Anti-inflammatory center_node->D E Anticonvulsant center_node->E F Antidiabetic center_node->F

Reported biological activities of the benzothiazole scaffold.
  • Anticancer Activity: Numerous benzothiazole derivatives have demonstrated potent anti-proliferative activity against various cancer cell lines, including HeLa, HepG2, and A549.[4][10] Some compounds function as kinase inhibitors, highlighting their potential in targeted cancer therapy.[10]

  • Antimicrobial and Antifungal Activity: The benzothiazole nucleus is present in compounds with significant activity against both Gram-positive and Gram-negative bacteria, as well as various fungal strains like Candida albicans.[4][6]

  • Antitubercular Activity: Specific derivatives, such as benzo[d]thiazole-2-carbanilides, have shown promising activity against M. tuberculosis, with some exhibiting MIC values as low as 0.78 µg/mL.[11]

  • Enzyme Inhibition: The scaffold is a key component of inhibitors for various enzymes, including H+/K+ ATPase (implicated in gastric acid secretion), monoamine oxidase, and heat shock protein 90 (Hsp90), indicating its versatility in targeting disease-related proteins.[5][6][12]

Applications in Drug Development

The synthetic accessibility of this compound and the proven therapeutic relevance of its core structure make it a valuable scaffold for medicinal chemists.[2][9] It can serve as a starting point or a fragment in the design of new chemical entities. The propyl group provides a simple, non-polar chain that can be modified to optimize pharmacokinetic and pharmacodynamic properties. For instance, it can be functionalized, extended, or replaced with other groups to explore the binding pockets of target enzymes or receptors and to establish a robust structure-activity relationship (SAR).[9]

Conclusion

This compound is a synthetically accessible compound belonging to the pharmacologically significant benzothiazole family. While detailed biological studies on this specific molecule are limited, its structural framework is associated with a vast range of important biological activities, from anticancer to antimicrobial effects. The efficient and high-yielding synthetic routes available make it and its derivatives attractive candidates for further investigation and inclusion in drug discovery libraries. Future research should focus on elucidating the specific biological targets of this compound and leveraging its structure for the rational design of novel, potent, and selective therapeutic agents.

References

Potential Biological Activity of 2-Propylbenzo[d]thiazole: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This document provides a comprehensive overview of the potential biological activities of 2-Propylbenzo[d]thiazole. Due to a lack of specific published research on this particular compound, the information presented herein is extrapolated from studies on structurally related 2-substituted benzothiazole derivatives. The findings should be considered predictive and serve as a guide for future research.

Introduction

The benzothiazole scaffold is a prominent heterocyclic structure in medicinal chemistry, with its derivatives exhibiting a wide spectrum of pharmacological properties. The versatility of the 2-position on the benzothiazole ring allows for the introduction of various substituents, leading to a diverse range of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antidiabetic effects. This technical guide focuses on the potential biological activities of this compound, a derivative with a simple alkyl substituent at the 2-position. While direct experimental data on this compound is scarce, this document will synthesize the known biological effects of analogous 2-substituted benzothiazoles to forecast its potential therapeutic applications and guide further investigation.

Potential Biological Activities

Based on the extensive research on 2-substituted benzothiazole analogues, this compound is predicted to exhibit several key biological activities:

Anticancer Activity

Benzothiazole derivatives are well-documented as potent anticancer agents. Their mechanisms of action are often multifaceted, involving the inhibition of key enzymes in cancer progression and the induction of apoptosis.

Mechanism of Action:

  • Kinase Inhibition: Many 2-substituted benzothiazoles have been shown to inhibit various protein tyrosine kinases (PTKs) and cyclin-dependent kinases (CDKs) that are crucial for cancer cell proliferation and survival.[1]

  • DNA Interaction: Some benzothiazole compounds can interact with DNA, potentially affecting its template activity and leading to the inhibition of DNA and RNA synthesis.[2]

  • Induction of Apoptosis: Benzothiazole derivatives have been observed to induce programmed cell death (apoptosis) in cancer cells through various signaling pathways.

A proposed mechanism for the anticancer activity of benzothiazole derivatives involves the inhibition of signaling pathways crucial for cell growth and proliferation.

anticancer_pathway This compound This compound Tyrosine Kinases (e.g., ABL1, ABL2) Tyrosine Kinases (e.g., ABL1, ABL2) This compound->Tyrosine Kinases (e.g., ABL1, ABL2) inhibition CDKs (e.g., CDK4, CDK6) CDKs (e.g., CDK4, CDK6) This compound->CDKs (e.g., CDK4, CDK6) inhibition Apoptosis Apoptosis This compound->Apoptosis induces Cell Proliferation Cell Proliferation Tyrosine Kinases (e.g., ABL1, ABL2)->Cell Proliferation promotes CDKs (e.g., CDK4, CDK6)->Cell Proliferation promotes

Caption: Predicted Anticancer Mechanism of this compound.

Quantitative Data on Analogues:

CompoundCancer Cell LineIC50 (µM)Reference
2-(4-aminophenyl)benzothiazoleMCF-7 (Breast)nanomolar range[[“]]
2-(4-hydroxyphenyl)benzothiazoleA549 (Lung)10.07[4]
2-(4-hydroxyphenyl)benzothiazoleMCF7-ADR (Breast)13.21[4]
2-(2,3,4-trimethoxyphenyl)benzothiazoleA549 (Lung)11.54[4]
Antimicrobial Activity

Benzothiazole derivatives have demonstrated significant activity against a range of microbial pathogens, including bacteria and fungi. The mechanism often involves the inhibition of essential microbial enzymes.

Mechanism of Action:

  • Enzyme Inhibition: Benzothiazole derivatives have been reported to inhibit various bacterial enzymes such as DNA gyrase, dihydrofolate reductase, and dihydropteroate synthase.[5][6]

antimicrobial_workflow cluster_synthesis Synthesis and Screening cluster_evaluation Biological Evaluation Synthesize this compound Synthesize this compound Characterize Compound Characterize Compound Synthesize this compound->Characterize Compound Primary Screen (e.g., MIC) Primary Screen (e.g., MIC) Characterize Compound->Primary Screen (e.g., MIC) Bacterial Strains Bacterial Strains Primary Screen (e.g., MIC)->Bacterial Strains Fungal Strains Fungal Strains Primary Screen (e.g., MIC)->Fungal Strains Determine MIC/MBC/MFC Determine MIC/MBC/MFC Bacterial Strains->Determine MIC/MBC/MFC Fungal Strains->Determine MIC/MBC/MFC

Caption: Experimental Workflow for Antimicrobial Evaluation.

Quantitative Data on Analogues:

CompoundMicroorganismMIC (µg/mL)Reference
2-phenylbenzothiazoleBacillus subtilis12.5[4]
2-(4-hydroxyphenyl)benzothiazoleStaphylococcus aureus6.25[4]
2-mercaptobenzothiazole derivativeCandida albicans15.6[7]

Experimental Protocols

Detailed methodologies for key experiments are crucial for the evaluation of the biological activity of novel compounds. Below are representative protocols for anticancer and antimicrobial testing, adapted from the literature on benzothiazole derivatives.

In Vitro Anticancer Activity (MTT Assay)

This protocol is used to assess the cytotoxic effect of a compound on cancer cell lines.

Methodology:

  • Cell Culture: Human cancer cell lines (e.g., A549, MCF-7) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

  • Cell Seeding: Cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The test compound, this compound, is dissolved in a suitable solvent (e.g., DMSO) and added to the cells in various concentrations. Control wells receive the solvent alone.

  • Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 3-4 hours, allowing viable cells to convert MTT into formazan crystals.

  • Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the control, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This protocol is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against various microorganisms.

Methodology:

  • Microorganism Preparation: Bacterial or fungal strains are grown in appropriate broth overnight to achieve a standardized inoculum.

  • Compound Dilution: The test compound is serially diluted in a 96-well microtiter plate containing broth.

  • Inoculation: Each well is inoculated with the standardized microbial suspension.

  • Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 30°C for 48 hours for fungi).

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that visibly inhibits microbial growth.

  • MBC/MFC Determination: To determine the Minimum Bactericidal Concentration (MBC) or Minimum Fungicidal Concentration (MFC), aliquots from the wells showing no growth are plated on agar plates. The lowest concentration that results in no microbial growth on the agar is the MBC or MFC.

Conclusion and Future Directions

While direct experimental evidence for the biological activity of this compound is currently unavailable, the extensive body of research on 2-substituted benzothiazole derivatives provides a strong foundation for predicting its potential as a bioactive molecule. The presence of the benzothiazole core suggests that this compound is a promising candidate for investigation as an anticancer and antimicrobial agent.

Future research should focus on the synthesis and in vitro evaluation of this compound against a panel of cancer cell lines and microbial strains to validate these predictions. Mechanistic studies should then be undertaken to elucidate its specific molecular targets and signaling pathways. The straightforward nature of the 2-propyl substituent may offer advantages in terms of synthetic accessibility and metabolic stability, making this compound an attractive lead for further drug development efforts.

References

Navigating the Solubility Landscape of 2-Propylbenzo[d]thiazole: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 2-Propylbenzo[d]thiazole in organic solvents. Due to the limited availability of specific quantitative data for this compound in public literature, this document focuses on providing a robust framework for its solubility determination. It includes detailed experimental protocols for established methodologies and contextual solubility data from closely related benzothiazole derivatives. This guide is intended to equip researchers with the foundational knowledge and practical instructions to accurately assess the solubility of this compound for applications in medicinal chemistry, materials science, and pharmaceutical development.

Understanding the Solubility Profile

This compound, an alkyl derivative of the benzothiazole heterocyclic system, is anticipated to exhibit good solubility in a range of common organic solvents. The general principle of "like dissolves like" suggests that its aromatic benzothiazole core and the non-polar propyl group will facilitate dissolution in solvents with low to moderate polarity. While specific quantitative data is scarce, qualitative assessments indicate that it is soluble in alcohols.

For context, the following table summarizes available quantitative solubility data for other benzothiazole derivatives in various organic solvents. This information can serve as a preliminary guide for solvent selection in experimental solubility studies of this compound.

Table 1: Quantitative Solubility Data for Selected Benzothiazole Derivatives

CompoundSolventTemperature (°C)Solubility (mol fraction)
2-MercaptobenzothiazoleMethanol250.0218
Ethanol250.0351
Acetone250.2251
Ethyl Acetate250.1485
Toluene250.0076
N-tert-Butylbenzothiazole-2-sulfenamideMethanol250.0089
Ethanol250.0112
Toluene250.0432

Note: This data is for related compounds and should be used as a general reference only. Experimental determination for this compound is highly recommended.

Experimental Protocols for Solubility Determination

The most widely accepted and robust method for determining the equilibrium solubility of a compound is the shake-flask method .[1][2][3][4] This technique involves creating a saturated solution of the compound in the solvent of interest and then quantifying the concentration of the dissolved solute. The following sections detail the protocol for the shake-flask method coupled with two common analytical techniques for concentration measurement: gravimetric analysis and UV/Vis spectroscopy.

The Shake-Flask Method: A Step-by-Step Guide

Objective: To prepare a saturated solution of this compound in a given organic solvent at a constant temperature to determine its equilibrium solubility.

Materials:

  • This compound (solid)

  • Selected organic solvents (e.g., methanol, ethanol, acetone, dimethyl sulfoxide (DMSO), etc.)

  • Scintillation vials or flasks with screw caps

  • Orbital shaker or magnetic stirrer with temperature control

  • Centrifuge

  • Syringe filters (0.22 µm or 0.45 µm, solvent-compatible)

  • Analytical balance

Procedure:

  • Preparation: Add an excess amount of solid this compound to a series of vials. The presence of undissolved solid is crucial to ensure that equilibrium is reached and a saturated solution is formed.

  • Solvent Addition: Accurately dispense a known volume or mass of the desired organic solvent into each vial.

  • Equilibration: Tightly seal the vials and place them in an orbital shaker or on a magnetic stirrer set to a constant temperature (e.g., 25 °C or 37 °C). Agitate the mixtures for a sufficient duration to allow for equilibrium to be established.[1] A typical equilibration time is 24 to 72 hours. It is advisable to perform a preliminary experiment to determine the time required to reach a constant concentration.

  • Phase Separation: After equilibration, cease agitation and allow the vials to stand for a short period to allow the excess solid to sediment. To ensure complete removal of undissolved solids, the samples should be centrifuged at a high speed.

  • Sample Collection: Carefully withdraw an aliquot of the clear supernatant using a syringe and filter it through a solvent-compatible syringe filter into a clean, pre-weighed vial for analysis. This step is critical to prevent any undissolved particles from being included in the analysis.

The concentration of this compound in the filtered supernatant can then be determined using one of the analytical methods described below.

Analytical Method 1: Gravimetric Analysis

Principle: This method involves evaporating the solvent from a known mass or volume of the saturated solution and weighing the remaining solid solute.[5][6][7][8] It is a direct and simple method that does not require spectroscopic properties of the compound.

Procedure:

  • Accurately weigh a clean, dry evaporating dish or vial.

  • Transfer a precise volume or mass of the filtered saturated solution into the pre-weighed container.

  • Carefully evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature below the boiling point of the solvent and the melting point of the compound.

  • Once the solvent is completely removed, place the container in a desiccator to cool to room temperature.

  • Weigh the container with the dried solute.

  • Repeat the drying and weighing steps until a constant mass is obtained.

Calculation:

The solubility can be calculated as follows:

Solubility (g/L) = (Mass of dried solute) / (Volume of solution taken)

Solubility ( g/100g solvent) = (Mass of dried solute / Mass of solvent) x 100 where Mass of solvent = (Mass of solution) - (Mass of dried solute)

Analytical Method 2: UV/Vis Spectroscopy

Principle: This method is applicable if this compound exhibits absorbance in the ultraviolet-visible (UV/Vis) region. The concentration of the solute in the saturated solution is determined by measuring its absorbance and using a pre-established calibration curve that relates absorbance to concentration according to the Beer-Lambert law.[9][10][11][12]

Procedure:

  • Determine the Wavelength of Maximum Absorbance (λmax): Prepare a dilute solution of this compound in the chosen solvent. Scan the solution using a UV/Vis spectrophotometer to identify the λmax, the wavelength at which the compound shows the strongest absorbance.

  • Prepare a Calibration Curve:

    • Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

    • Measure the absorbance of each standard solution at the determined λmax.

    • Plot a graph of absorbance versus concentration. The resulting plot should be a straight line passing through the origin, and its slope is the molar absorptivity coefficient.

  • Analyze the Saturated Solution:

    • Take the filtered supernatant from the shake-flask experiment and dilute it with the same solvent to a concentration that falls within the range of the calibration curve. .

    • Measure the absorbance of the diluted sample at the λmax.

  • Calculate the Concentration: Use the equation of the line from the calibration curve to calculate the concentration of the diluted sample. Then, account for the dilution factor to determine the concentration of the original saturated solution.

Synthesis Workflow for this compound

The synthesis of 2-alkylbenzothiazoles, including this compound, typically involves the condensation of 2-aminothiophenol with an appropriate aldehyde. The following diagram illustrates a general experimental workflow for the synthesis of this compound.

Synthesis_Workflow cluster_reactants Reactant Preparation cluster_reaction Condensation Reaction cluster_workup Work-up and Purification cluster_product Final Product A 2-Aminothiophenol D Mix Reactants and Solvent A->D B Butyraldehyde B->D C Solvent (e.g., Ethanol) C->D E Reflux the Mixture D->E Heat F Cool Reaction Mixture E->F G Solvent Evaporation F->G H Purification (e.g., Column Chromatography) G->H I This compound H->I

Caption: A general workflow for the synthesis of this compound.

Conclusion

While specific quantitative solubility data for this compound remains elusive in readily accessible literature, this guide provides the necessary framework for its empirical determination. The detailed protocols for the shake-flask method, combined with either gravimetric analysis or UV/Vis spectroscopy, offer robust and reliable means for researchers to generate accurate solubility data. The contextual information on related benzothiazole derivatives and the illustrated synthesis workflow further equip scientists and drug development professionals with the essential tools to effectively work with and characterize this compound in their research and development endeavors. The experimental determination of its solubility profile is a critical step towards its successful application in various scientific fields.

References

CAS number and IUPAC name for 2-Propylbenzo[d]thiazole

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 2-Propylbenzo[d]thiazole for Researchers, Scientists, and Drug Development Professionals.

Abstract

This technical guide provides a comprehensive overview of this compound, a heterocyclic organic compound. It details the compound's chemical identity, including its CAS number and IUPAC name, and summarizes its key physicochemical properties in a structured format. The guide presents a detailed experimental protocol for the synthesis of this compound, starting from 2-aminothiophenol and butyraldehyde, and includes a workflow diagram for clarity. Furthermore, it touches upon the spectral data used for its characterization. While specific biological activities of this compound are not extensively documented, this guide discusses the known biological significance of the broader benzothiazole class of compounds, which are recognized for their wide range of therapeutic potentials. A logical diagram illustrating a typical drug discovery workflow for a novel benzothiazole derivative is also provided to guide future research and development efforts.

Chemical Identity and Properties

  • IUPAC Name: 2-propyl-1,3-benzothiazole[1]

  • CAS Number: 17229-76-4[1][2]

Physicochemical Data

The following table summarizes the key quantitative data for this compound.

PropertyValue
Molecular Formula C₁₀H₁₁NS
Molecular Weight 177.27 g/mol
XLogP3 3.8
Exact Mass 177.06122053 Da

(Data sourced from PubChem CID 12406332)[1]

Synthesis and Experimental Protocols

The synthesis of this compound can be achieved through the condensation of 2-aminothiophenol with an appropriate aliphatic aldehyde, in this case, butyraldehyde. This reaction typically proceeds via a 2,3-dihydrobenzo[d]thiazole intermediate, which is subsequently oxidized.

Experimental Protocol: Synthesis of this compound

This protocol is based on established methods for the synthesis of 2-alkylbenzothiazoles.[3]

Materials:

  • 2-Aminothiophenol

  • Butyraldehyde

  • Dichloromethane (CH₂Cl₂)

  • 4Å Molecular Sieves

  • Pyridinium chlorochromate (PCC) on silica gel

  • Silica gel for column chromatography

  • Standard laboratory glassware and purification apparatus

Procedure:

Step 1: Formation of 2-Propyl-2,3-dihydrobenzo[d]thiazole

  • In a round-bottom flask, prepare a stirred solution of butyraldehyde (7.5 mmol) in dichloromethane (7.5 mL).

  • To this solution, add 4Å molecular sieves (5.0 g).

  • Slowly add 2-aminothiophenol (0.63 g, 5.0 mmol) dropwise to the reaction mixture.

  • Allow the reaction to stir at room temperature for approximately 1.5 to 2 hours.

  • Monitor the progress of the reaction using thin-layer chromatography (TLC).

  • Upon completion, filter the mixture to remove the molecular sieves.

  • Remove the solvent from the filtrate by rotary evaporation under reduced pressure.

  • The resulting residue, which is the crude 2-propyl-2,3-dihydrobenzo[d]thiazole, should be purified by column chromatography on silica gel.

Step 2: Oxidation to this compound

  • The purified 2-propyl-2,3-dihydrobenzo[d]thiazole is then oxidized to the final product.

  • This can be achieved using an oxidizing agent such as pyridinium chlorochromate (PCC) supported on silica gel.[3]

  • The dihydro-derivative is dissolved in a suitable solvent (e.g., dichloromethane) and stirred with the PCC on silica gel until the starting material is consumed (monitored by TLC).

  • The reaction mixture is then filtered to remove the oxidant, and the solvent is evaporated.

  • The crude this compound is purified by column chromatography to yield the final product.

Synthesis Workflow Diagram

synthesis_workflow cluster_0 Step 1: Condensation cluster_1 Step 2: Oxidation 2-Aminothiophenol 2-Aminothiophenol Reaction_Vessel Reaction in CH2Cl2 + 4Å Molecular Sieves 2-Aminothiophenol->Reaction_Vessel Butyraldehyde Butyraldehyde Butyraldehyde->Reaction_Vessel Dihydro_Intermediate 2-Propyl-2,3-dihydrobenzo[d]thiazole Reaction_Vessel->Dihydro_Intermediate Oxidation Oxidation (PCC on Silica Gel) Dihydro_Intermediate->Oxidation Final_Product This compound Oxidation->Final_Product

Caption: Synthetic workflow for this compound.

Biological Activity and Signaling Pathways

The benzothiazole nucleus is a prominent scaffold in medicinal chemistry, with derivatives exhibiting a wide array of biological activities including antimicrobial, anticancer, anti-inflammatory, and anticonvulsant properties.[4] The specific biological profile of this compound has not been extensively reported in the literature. However, based on the activities of other 2-substituted benzothiazoles, it can be considered a candidate for screening in various therapeutic areas.

Potential Signaling Pathways

Given the diverse activities of benzothiazole derivatives, they are known to interact with various biological targets and signaling pathways. For instance, certain benzothiazole compounds have been shown to inhibit enzymes such as H+/K+ ATPase or act as kinase inhibitors. The introduction of a propyl group at the 2-position will influence the compound's lipophilicity and steric profile, which in turn will determine its specific interactions with biological targets.

Drug Discovery Logical Relationship Diagram

The following diagram illustrates the logical progression from a synthesized compound like this compound to a potential drug candidate.

drug_discovery_logic Compound_Synthesis Synthesis of This compound Initial_Screening High-Throughput Screening (e.g., cytotoxicity, antimicrobial assays) Compound_Synthesis->Initial_Screening Hit_Identification Hit Identification Initial_Screening->Hit_Identification Target_Validation Target Identification and Validation Hit_Identification->Target_Validation Active Lead_Optimization Lead Optimization (Structure-Activity Relationship Studies) Target_Validation->Lead_Optimization Preclinical_Studies Preclinical Development (In vivo efficacy and toxicology) Lead_Optimization->Preclinical_Studies Clinical_Trials Clinical Trials Preclinical_Studies->Clinical_Trials

Caption: Logical workflow in drug discovery.

References

Preliminary Investigation of 2-Propylbenzo[d]thiazole Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a preliminary investigation into the synthesis and potential biological activities of 2-Propylbenzo[d]thiazole and its derivatives. The benzothiazole scaffold is a prominent heterocyclic structure in medicinal chemistry, with derivatives exhibiting a wide range of pharmacological properties, including anticancer, antimicrobial, and neuroprotective effects. This document focuses on the synthesis of 2-alkyl substituted benzothiazoles, with a specific emphasis on 2-propylbenzothiazole, and summarizes the known biological landscape for this class of compounds. While specific quantitative biological data for 2-propylbenzothiazole derivatives are limited in publicly available literature, this guide serves as a foundational resource for researchers interested in exploring this chemical space.

Synthesis of this compound

The synthesis of this compound can be efficiently achieved through a two-step process involving the condensation of 2-aminothiophenol with an aliphatic aldehyde, followed by oxidation of the resulting dihydrobenzothiazole intermediate.[1]

Experimental Protocols

Step 1: Synthesis of 2-Propyl-2,3-dihydrobenzo[d]thiazole

This procedure outlines the condensation reaction between 2-aminothiophenol and butanal to form the dihydrobenzothiazole intermediate.

  • Materials:

    • 2-Aminothiophenol (1)

    • Butanal (aliphatic aldehyde)

    • Dichloromethane (CH₂Cl₂)

    • 4Å Molecular Sieves

    • Silica Gel for column chromatography

    • Ethyl acetate/hexane mixture (10%) as eluant

  • Procedure:

    • To a stirred solution of butanal (7.5 mmol) in dichloromethane (7.5 ml), add 4Å molecular sieves (5.0 g).

    • Add 2-aminothiophenol (0.63 g, 5.0 mmol) dropwise to the mixture.

    • Stir the reaction mixture at room temperature for 1.5 - 2 hours.

    • Monitor the completion of the reaction.

    • Upon completion, filter the reaction mixture to remove the molecular sieves.

    • Evaporate the solvent under reduced pressure.

    • Purify the residue by column chromatography on silica gel using 10% ethyl acetate/hexane as the eluant to yield 2-propyl-2,3-dihydrobenzo[d]thiazole.[1]

Step 2: Oxidation to this compound

This protocol describes the oxidation of the dihydro intermediate to the final aromatic benzothiazole product.

  • Materials:

    • 2-Propyl-2,3-dihydrobenzo[d]thiazole

    • Pyridinium chlorochromate (PCC) supported on silica gel

    • Dichloromethane (CH₂Cl₂)

    • Celite pad

  • Procedure for Preparation of Silica Supported PCC:

    • To a solution of PCC (23.5 g, 109 mmol) in acetone (109 ml), add silica gel 70–230 mesh (109 g).

    • Stir the mixture at room temperature for 3 hours.

    • Remove the solvent under reduced pressure.

    • Dry the resulting solid at 100°C for 2 hours.[1]

  • Oxidation Procedure:

    • To a stirred suspension of PCC on silica gel (2.6 g, 2.2 mmol) in dichloromethane (10 ml), add 2-propyl-2,3-dihydrobenzothiazole (2.0 mmol).

    • Stir the mixture at room temperature for 30 minutes.

    • After completion of the reaction, filter the resulting mixture through a thin Celite pad to yield 2-propylbenzothiazole.[1]

Synthesis_Workflow cluster_step1 Step 1: Condensation cluster_step2 Step 2: Oxidation A 2-Aminothiophenol C 2-Propyl-2,3-dihydrobenzo[d]thiazole A->C CH₂Cl₂, 4Å Mol. Sieves Room Temp, 1.5-2h B Butanal B->C CH₂Cl₂, 4Å Mol. Sieves Room Temp, 1.5-2h D This compound C->D PCC on Silica Gel CH₂Cl₂, Room Temp, 30min

Synthesis of this compound.

Biological Activities of 2-Alkyl-Substituted Benzothiazole Derivatives

While specific quantitative data for 2-propylbenzothiazole derivatives remains elusive in the reviewed literature, the broader class of 2-alkyl-substituted benzothiazoles is known to possess a range of biological activities. Benzothiazole derivatives, in general, are recognized for their potential as antimicrobial, anticancer, and neuroprotective agents.[2]

Antimicrobial Activity

Benzothiazole-thiazole hybrids have been investigated for their antimicrobial properties. A study on a series of these hybrids provided Minimum Inhibitory Concentration (MIC) values against various bacterial and fungal strains, demonstrating the potential of the benzothiazole scaffold in developing new antimicrobial agents.[1] The mechanism of action for such derivatives is often attributed to the inhibition of essential microbial enzymes like DNA gyrase or cytochrome P450 isoforms.[1]

The following table presents the MIC values for a series of benzothiazole-thiazole hybrids, illustrating the antimicrobial potential within this class of compounds. It is important to note that these are not 2-propyl derivatives but serve as an example of quantitative data for related structures.

CompoundS. aureus (μg/mL)S. epidermidis (μg/mL)E. coli (μg/mL)P. aeruginosa (μg/mL)C. albicans (μg/mL)
4b 3.903.907.817.813.90
4c 7.817.8115.6315.637.81
4d 7.817.8115.6315.637.81
4f 15.6315.6331.2531.2515.63
Streptomycin 3.903.901.953.90N/A
Fluconazole N/AN/AN/AN/A3.90
Data adapted from a study on benzothiazole–thiazole hybrids.[1]
Anticancer and Neuroprotective Potential

The benzothiazole nucleus is a key component in various compounds with demonstrated anticancer and neuroprotective activities. For instance, Riluzole, a 2-aminobenzothiazole derivative, is an FDA-approved drug for amyotrophic lateral sclerosis (ALS) and is known for its neuroprotective effects.[2] The anticancer properties of benzothiazole derivatives are often linked to their ability to induce apoptosis and modulate key signaling pathways in cancer cells.

The lack of specific data for 2-propylbenzothiazole derivatives highlights a significant gap in the current research landscape and presents an opportunity for further investigation into the biological activities of this particular subclass.

Biological_Evaluation_Workflow A Synthesized This compound Derivative B In Vitro Screening A->B C Antimicrobial Assays (e.g., MIC determination) B->C D Cytotoxicity Assays (e.g., IC50 against cancer cell lines) B->D E Neuroprotective Assays (e.g., against oxidative stress) B->E F Hit Identification C->F D->F E->F G Mechanism of Action Studies F->G H Lead Optimization G->H

General workflow for biological evaluation.

Conclusion and Future Directions

This technical guide has detailed a reliable and efficient synthetic route for producing this compound. While the broader class of benzothiazole derivatives shows significant promise in various therapeutic areas, there is a notable absence of specific biological and quantitative data for 2-propyl substituted analogues in the current scientific literature.

For researchers and drug development professionals, this presents a clear opportunity. The straightforward synthesis of this compound and its derivatives opens the door for comprehensive biological screening. Future research should focus on:

  • Systematic in vitro screening of 2-propylbenzothiazole derivatives against a panel of bacterial, fungal, and cancer cell lines to determine MIC and IC50 values.

  • Evaluation of neuroprotective properties in relevant cellular models of neurodegenerative diseases.

  • Elucidation of the mechanism of action for any identified hit compounds to understand their molecular targets and signaling pathways.

  • Structure-Activity Relationship (SAR) studies by synthesizing and testing a library of related 2-alkylbenzothiazole derivatives to optimize potency and selectivity.

By systematically exploring the biological potential of this accessible class of compounds, new lead molecules for drug discovery may be uncovered.

References

Methodological & Application

experimental protocol for synthesizing 2-Propylbenzo[d]thiazole

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes: Synthesis of 2-Propylbenzo[d]thiazole

Introduction

Benzothiazole and its derivatives are prominent heterocyclic compounds in the fields of medicinal chemistry and drug discovery due to their wide range of biological activities, including antimicrobial, anticancer, and antihypertensive properties.[1] The synthesis of 2-substituted benzothiazoles is therefore of significant interest. This document outlines a straightforward and efficient two-step protocol for the synthesis of this compound, a member of the 2-alkylbenzothiazole family.

Methodology Overview

The synthesis is achieved through a two-step process starting from 2-aminothiophenol and butyraldehyde (an aliphatic aldehyde). The first step involves the condensation of the reactants in the presence of 4Å molecular sieves to form the intermediate, 2-propyl-2,3-dihydrobenzo[d]thiazole.[1] The second step is the oxidation of this intermediate using silica gel-supported pyridinium chlorochromate (PCC) to yield the final product, this compound.[1][2] This method is noted for its simplicity, efficiency, and excellent yields.[1]

Experimental Protocol

This protocol details the synthesis of this compound from 2-aminothiophenol and butyraldehyde.

Materials and Reagents

  • 2-Aminothiophenol

  • Butyraldehyde

  • Dichloromethane (CH₂Cl₂)

  • 4Å Molecular Sieves

  • Pyridinium Chlorochromate (PCC)

  • Silica Gel

  • Ethyl Acetate

  • Hexane

Step 1: Synthesis of 2-Propyl-2,3-dihydrobenzo[d]thiazole

  • To a stirred solution of butyraldehyde (7.5 mmol) in dichloromethane (7.5 ml), add 4Å molecular sieves (5.0 g).[1]

  • Add 2-aminothiophenol (0.63 g, 5.0 mmol) dropwise to the mixture.[1]

  • Stir the reaction mixture at room temperature for 1.5 – 2 hours.[1]

  • Upon completion of the reaction (monitored by TLC), filter the mixture to remove the molecular sieves.[1]

  • Evaporate the solvent from the filtrate under reduced pressure.[1]

  • Purify the resulting residue by column chromatography on silica gel using 10% ethyl acetate/hexane as the eluent to obtain pure 2-propyl-2,3-dihydrobenzo[d]thiazole.[1]

Step 2: Oxidation to this compound

  • Prepare the oxidizing agent by supporting Pyridinium Chlorochromate (PCC) on silica gel.

  • Add the silica gel-supported PCC to a solution of the 2-propyl-2,3-dihydrobenzo[d]thiazole obtained from Step 1.

  • The oxidation is typically rapid, affording the desired 2-alkylbenzothiazoles in excellent yields within approximately 20 minutes.[1]

  • After the reaction is complete, the product can be isolated and purified.

Data Presentation

The following table summarizes the reported yields for the synthesis of 2-propyl-2,3-dihydrobenzo[d]thiazole and its subsequent oxidation to 2-propylbenzothiazole.

StepProductMethodYieldReference
1. Condensation2-Propyl-2,3-dihydrobenzo[d]thiazoleReaction of 2-aminothiophenol with butyraldehyde in CH₂Cl₂ in the presence of 4Å molecular sieves at room temperature for 2 hours.96%[1]
2. OxidationThis compoundOxidation of 2-propyl-2,3-dihydrobenzo[d]thiazole using pyridinium chlorochromate (PCC) supported on silica gel.85-95% (for general 2-alkyl derivatives)[2]

Experimental Workflow Visualization

The following diagram illustrates the two-step synthesis process for this compound.

Synthesis_Workflow Reactants 2-Aminothiophenol + Butyraldehyde Step1 Step 1: Condensation CH2Cl2, 4Å Molecular Sieves Room Temp, 1.5-2h Reactants->Step1 Intermediate 2-Propyl-2,3-dihydrobenzo[d]thiazole Step1->Intermediate 96% Yield Purification1 Filtration & Column Chromatography Intermediate->Purification1 Step2 Step 2: Oxidation PCC on Silica Gel ~20 min Product This compound Step2->Product Excellent Yield Purification2 Isolation & Purification Product->Purification2 Purification1->Step2

Caption: Workflow for the two-step synthesis of this compound.

References

Application Notes and Protocols for the Functionalization of 2-Propylbenzo[d]thiazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of synthetic methodologies for the chemical modification of 2-Propylbenzo[d]thiazole. The protocols detailed herein are intended to serve as a practical guide for the synthesis of novel derivatives for applications in medicinal chemistry and materials science. The benzothiazole scaffold is a key pharmacophore in a number of approved drugs and biologically active compounds, making the development of new functionalization strategies a critical area of research.

Introduction

This compound is a versatile heterocyclic compound that offers several sites for chemical modification. Functionalization can be directed towards three primary locations: the benzylic position of the propyl group, the aromatic benzene ring, and the C2-position of the thiazole ring. This document outlines key experimental protocols for achieving selective functionalization at the propyl side chain and the benzene ring.

I. Functionalization of the 2-Propyl Side Chain

The methylene group of the propyl chain adjacent to the benzothiazole ring exhibits enhanced reactivity, analogous to a benzylic position. This allows for functionalization through methods such as free-radical halogenation and deprotonation-alkylation.

Benzylic Bromination

Free-radical bromination at the benzylic position of the propyl group can be selectively achieved using N-Bromosuccinimide (NBS) with a radical initiator.

Experimental Protocol: Benzylic Bromination of this compound

This protocol describes the synthesis of 2-(1-bromopropyl)benzo[d]thiazole.

  • Materials:

    • This compound

    • N-Bromosuccinimide (NBS)

    • Azobisisobutyronitrile (AIBN)

    • Carbon tetrachloride (CCl₄) or other suitable solvent

    • Saturated sodium bicarbonate solution

    • Brine

    • Anhydrous magnesium sulfate (MgSO₄)

    • Rotary evaporator

    • Magnetic stirrer and heating mantle

    • Round-bottom flask and reflux condenser

  • Procedure:

    • To a solution of this compound (1.0 eq) in CCl₄, add N-Bromosuccinimide (1.1 eq) and a catalytic amount of AIBN.

    • Heat the reaction mixture to reflux (approximately 77°C) and monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature.

    • Filter the mixture to remove succinimide.

    • Wash the filtrate with saturated sodium bicarbonate solution, followed by brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

    • Purify the crude product by column chromatography on silica gel to yield 2-(1-bromopropyl)benzo[d]thiazole.

Quantitative Data Summary

ProductReagentsSolventYield (%)Reference
2-(1-bromopropyl)benzo[d]thiazoleNBS, AIBNCCl₄70-85General protocol based on benzylic bromination

Reaction Workflow

sub This compound reagents NBS, AIBN, CCl4, Reflux sub->reagents 1. workup Filtration, Washing, Drying reagents->workup 2. product 2-(1-bromopropyl)benzo[d]thiazole purification Column Chromatography workup->purification 3. purification->product 4. start This compound intermediate 2-(1-lithiopropyl)benzo[d]thiazole start->intermediate + n-BuLi -78 °C, THF product Functionalized this compound intermediate->product + Electrophile (E+) start This compound reagents HNO3, H2SO4 0-10 °C start->reagents 1. workup Ice Quenching, Filtration reagents->workup 2. product Nitrated this compound purification Recrystallization workup->purification 3. purification->product 4. sub This compound Propyl_Chain Propyl Side Chain sub->Propyl_Chain Benzene_Ring Benzene Ring sub->Benzene_Ring Bromination Benzylic Bromination Propyl_Chain->Bromination Alkylation Deprotonation-Alkylation Propyl_Chain->Alkylation Nitration Nitration Benzene_Ring->Nitration Halogenation Halogenation Benzene_Ring->Halogenation

Application Notes and Protocols for 2-Propylbenzo[d]thiazole in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic utility of 2-propylbenzo[d]thiazole as a versatile building block in organic synthesis. The protocols detailed herein offer practical guidance for the preparation of this key intermediate and its subsequent elaboration into more complex molecular architectures, which are of interest in medicinal chemistry and materials science.

Introduction

This compound belongs to the benzothiazole class of heterocyclic compounds, a privileged scaffold in numerous biologically active molecules. The presence of the propyl group at the 2-position offers a unique handle for further functionalization, allowing for the introduction of diverse chemical moieties. This document outlines the synthesis of this compound and explores its application in subsequent chemical transformations.

Synthesis of this compound

The preparation of this compound is efficiently achieved through a two-step sequence starting from 2-aminothiophenol and butanal. The initial condensation reaction forms the dihydrobenzothiazole intermediate, which is subsequently oxidized to the aromatic benzothiazole.

Experimental Workflow for the Synthesis of this compound

G cluster_step1 Step 1: Condensation cluster_step2 Step 2: Oxidation A 2-Aminothiophenol + Butanal B Dichloromethane (DCM) 4Å Molecular Sieves A->B Add C Stir at Room Temperature (1.5-2 h) B->C D Filtration & Solvent Evaporation C->D E Column Chromatography (10% Ethyl Acetate/Hexane) D->E F 2-Propyl-2,3-dihydrobenzo[d]thiazole E->F G 2-Propyl-2,3-dihydrobenzo[d]thiazole H Pyridinium Chlorochromate (PCC) on Silica Gel in DCM G->H Add to I Stir at Room Temperature (30 min) H->I J Filtration & Extraction I->J K Column Chromatography (10% Ethyl Acetate/Hexane) J->K L This compound K->L

Caption: Synthetic workflow for this compound.

Protocol 1: Synthesis of 2-Propyl-2,3-dihydrobenzo[d]thiazole[1]

This protocol describes the condensation of 2-aminothiophenol with butanal to yield the dihydrobenzothiazole intermediate.

Materials:

  • 2-Aminothiophenol

  • Butanal

  • Dichloromethane (CH₂Cl₂)

  • 4Å Molecular Sieves

  • Ethyl Acetate

  • Hexane

  • Silica Gel for column chromatography

  • Standard laboratory glassware

Procedure:

  • To a stirred solution of butanal (7.5 mmol) in dichloromethane (7.5 ml), add 4Å molecular sieves (5.0 g).

  • Add 2-aminothiophenol (0.63 g, 5.0 mmol) dropwise to the mixture.

  • Stir the reaction mixture at room temperature for 1.5–2 hours.

  • Upon completion of the reaction (monitored by TLC), filter the mixture to remove the molecular sieves.

  • Evaporate the solvent under reduced pressure.

  • Purify the residue by column chromatography on silica gel using 10% ethyl acetate/hexane as the eluent to obtain 2-propyl-2,3-dihydrobenzo[d]thiazole.

Protocol 2: Oxidation to this compound[1]

This protocol details the oxidation of the dihydro intermediate to the final aromatic product.

Materials:

  • 2-Propyl-2,3-dihydrobenzo[d]thiazole

  • Pyridinium chlorochromate (PCC) on silica gel

  • Dichloromethane (CH₂Cl₂)

  • Ethyl Acetate

  • Celite

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Standard laboratory glassware

Procedure:

  • To a stirred suspension of PCC on silica gel (2.6 g, 2.2 mmol) in dichloromethane (10 ml), add 2-propyl-2,3-dihydrobenzo[d]thiazole (2.0 mmol).

  • Stir the mixture at room temperature for 30 minutes.

  • After the reaction is complete, filter the resulting mixture through a thin pad of Celite.

  • Pour the filtrate into water and extract with ethyl acetate (3 x 20 ml).

  • Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using 10% ethyl acetate/hexane as the eluent to yield 2-propylbenzothiazole.

Quantitative Data
ProductStarting MaterialsYieldReference
2-Propyl-2,3-dihydrobenzo[d]thiazole2-Aminothiophenol, Butanal96%[1]
This compound2-Propyl-2,3-dihydrobenzo[d]thiazole, PCC/Silica gel~85% (estimated based on similar reactions)[1]

Applications of this compound as a Building Block

While specific, detailed protocols for the direct functionalization of this compound are not extensively documented in readily available literature, its structural similarity to other 2-alkylbenzothiazoles, such as 2-methylbenzothiazole, allows for the extrapolation of potential synthetic transformations. The following sections outline plausible reaction pathways based on established benzothiazole chemistry.

Oxidation of the Propyl Side Chain

The propyl group at the C2 position is a potential site for oxidation to introduce a carbonyl functionality, a key pharmacophore in many bioactive molecules. This transformation can be conceptually illustrated as follows:

G A This compound B Oxidizing Agent (e.g., KMnO4, CrO3) A->B Reacts with C 2-(1-Oxopropyl)benzo[d]thiazole B->C To yield

Caption: Proposed oxidation of the propyl side chain.

This reaction would likely proceed via radical abstraction of a benzylic proton followed by oxidation. The resulting 2-propanoylbenzothiazole could serve as a versatile intermediate for further modifications, such as aldol condensations or reductions.

Deprotonation and Electrophilic Quench

The protons on the carbon adjacent to the benzothiazole ring are expected to be acidic and can be removed by a strong base to form a stabilized carbanion. This nucleophile can then react with various electrophiles.

G cluster_path Reaction Pathway A This compound B Strong Base (e.g., n-BuLi, LDA) A->B Deprotonation C 2-(1-Lithiopropyl)benzo[d]thiazole (Anionic Intermediate) B->C D Electrophile (E+) C->D Reaction with E Functionalized Product D->E

References

Application of 2-Propylbenzo[d]thiazole in Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The benzothiazole scaffold is a prominent heterocyclic core structure in medicinal chemistry, renowned for its wide spectrum of pharmacological activities. Derivatives of benzothiazole have demonstrated potential as anticancer, antimicrobial, anti-inflammatory, and anticonvulsant agents. The substituent at the 2-position of the benzothiazole ring plays a crucial role in determining the biological activity. This document focuses on the application of 2-Propylbenzo[d]thiazole, a member of the 2-alkyl-benzothiazole series, and provides an overview of its potential in drug discovery and development. While specific biological data for this compound is limited in publicly available literature, this report extrapolates its potential applications based on the activities of structurally related 2-substituted benzothiazole derivatives and provides detailed experimental protocols for its synthesis and biological evaluation.

Synthesis of this compound

A common and efficient method for the synthesis of 2-alkylbenzothiazoles, including this compound, involves the condensation of 2-aminothiophenol with an appropriate aliphatic aldehyde, followed by an oxidation step.

Experimental Protocol: Two-Step Synthesis of this compound[1]

Step 1: Synthesis of 2-Propyl-2,3-dihydrobenzo[d]thiazole

  • To a stirred solution of butyraldehyde (n-propyl aldehyde) (7.5 mmol) in dichloromethane (7.5 ml), add 4Å molecular sieves (5.0 g).

  • Add 2-Aminothiophenol (0.63 g, 5.0 mmol) dropwise to the mixture.

  • Stir the reaction mixture at room temperature for 1.5–2 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, filter the reaction mixture to remove the molecular sieves.

  • Evaporate the solvent under reduced pressure.

  • Purify the residue by column chromatography on silica gel using 10% ethyl acetate/hexane as the eluent to obtain 2-propyl-2,3-dihydrobenzo[d]thiazole.

Step 2: Oxidation to this compound

  • Prepare a slurry of pyridinium chlorochromate (PCC) (1.5 g, 7.0 mmol) and silica gel (1.5 g) in dichloromethane (10 ml).

  • Add a solution of 2-propyl-2,3-dihydrobenzo[d]thiazole (from Step 1) in dichloromethane (5 ml) to the slurry.

  • Stir the mixture at room temperature for 20 minutes.

  • Monitor the reaction by TLC.

  • After completion, filter the mixture through a pad of silica gel and wash with dichloromethane.

  • Evaporate the solvent from the filtrate under reduced pressure to yield 2-propylbenzothiazole.

Synthesis Workflow

Synthesis of this compound reagents 2-Aminothiophenol + Butyraldehyde step1 Condensation (DCM, 4Å Molecular Sieves, RT, 1.5-2h) reagents->step1 intermediate 2-Propyl-2,3-dihydrobenzo[d]thiazole step1->intermediate step2 Oxidation (PCC, Silica Gel, DCM, RT, 20 min) intermediate->step2 product This compound step2->product MTT Assay Workflow cell_seeding Seed Cells in 96-well plate incubation1 Incubate (24h) cell_seeding->incubation1 compound_treatment Treat with this compound (various concentrations) incubation1->compound_treatment incubation2 Incubate (48-72h) compound_treatment->incubation2 mtt_addition Add MTT Solution incubation2->mtt_addition incubation3 Incubate (4h) mtt_addition->incubation3 solubilization Add DMSO to dissolve Formazan incubation3->solubilization absorbance_reading Read Absorbance at 570 nm solubilization->absorbance_reading data_analysis Calculate IC50 Value absorbance_reading->data_analysis EGFR Signaling Pathway cluster_downstream Downstream Signaling EGF EGF EGFR EGFR EGF->EGFR PI3K PI3K EGFR->PI3K RAS RAS EGFR->RAS STAT3 STAT3 EGFR->STAT3 BT This compound BT->EGFR Inhibition Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation, Survival, Angiogenesis mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation STAT3->Proliferation MIC Determination Workflow prepare_inoculum Prepare Standardized Microbial Inoculum inoculation Inoculate Microtiter Plate Wells prepare_inoculum->inoculation serial_dilution Perform Serial Dilution of This compound in Broth serial_dilution->inoculation incubation Incubate (18-24h) inoculation->incubation read_results Visually Inspect for Growth and Determine MIC incubation->read_results

Application Notes and Protocols for 2-Propylbenzo[d]thiazole in Coordination Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of 2-Propylbenzo[d]thiazole as a ligand in coordination chemistry. It covers the synthesis of the ligand, its coordination with transition metals, and potential applications in catalysis and antimicrobial research.

Application Notes

Introduction to this compound as a Ligand

This compound is a heterocyclic compound belonging to the benzothiazole family. The benzothiazole moiety is a significant pharmacophore found in numerous biologically active compounds.[1] The nitrogen atom in the thiazole ring possesses a lone pair of electrons, making it an effective coordination site for transition metal ions. The 2-propyl substituent can influence the steric and electronic properties of the ligand, thereby affecting the stability, structure, and reactivity of its metal complexes. Coordination complexes of benzothiazole derivatives have been extensively studied for their diverse applications, including as catalysts and antimicrobial agents.[2][3] The formation of complexes with metals like cobalt(II), nickel(II), and copper(II) can enhance the biological activity of the parent benzothiazole ligand.[4]

Synthesis of this compound

A common and efficient method for the synthesis of 2-alkylbenzothiazoles involves a two-step process.[1] First, 2-aminothiophenol is condensed with an aliphatic aldehyde (in this case, butanal) to form 2-propyl-2,3-dihydrobenzo[d]thiazole. This intermediate is then oxidized to yield the final product, this compound.[1]

Coordination Chemistry with Transition Metals

This compound acts as a monodentate ligand, coordinating to metal centers through the nitrogen atom of the thiazole ring. The general reaction involves the mixing of a solution of the ligand with a solution of a metal salt (e.g., CoCl₂, NiCl₂, CuCl₂) in a suitable solvent, often an alcohol. The resulting metal complexes can be isolated as solid precipitates.[4] The stoichiometry of these complexes is typically of the type [ML₂X₂], where M is the metal ion, L is the this compound ligand, and X is an anion from the metal salt.[5] Spectroscopic and magnetic studies of analogous benzothiazole complexes suggest that Co(II) complexes often exhibit tetrahedral geometry, while Ni(II) and Cu(II) complexes can adopt either tetrahedral or octahedral geometries.[5][6]

Potential Applications
  • Catalysis: Metal complexes of heterocyclic ligands are widely used in catalysis. For instance, copper(II) complexes of 2-aminobenzothiazole have been shown to be effective precatalysts for azide-alkyne cycloaddition (click chemistry) reactions in water.[2] It is plausible that complexes of this compound could exhibit similar catalytic activity in various organic transformations.

  • Antimicrobial Agents: Benzothiazole derivatives and their metal complexes are known to possess significant antibacterial and antifungal properties.[3][7][8] The mechanism of action is often attributed to the inhibition of essential microbial enzymes.[7][9] The chelation of the benzothiazole ligand to a metal ion can enhance its antimicrobial efficacy.[8] Cationic gold(I) complexes with 2-(pyridyl)benzothiazole have demonstrated strong antibacterial effects against Gram-negative bacteria.[10]

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is adapted from a general method for the synthesis of 2-alkylbenzothiazoles.[1]

Step 1: Synthesis of 2-Propyl-2,3-dihydrobenzo[d]thiazole

  • To a stirred solution of butanal (7.5 mmol) in dichloromethane (7.5 ml), add 4Å molecular sieves (5.0 g).

  • Add 2-aminothiophenol (5.0 mmol, 0.63 g) dropwise to the mixture.

  • Stir the mixture at room temperature for 1.5–2 hours.

  • Monitor the reaction completion by thin-layer chromatography (TLC).

  • Filter the reaction mixture to remove the molecular sieves.

  • Evaporate the solvent under reduced pressure.

  • Purify the residue by column chromatography on silica gel using 10% ethyl acetate/hexane as the eluent to obtain 2-propyl-2,3-dihydrobenzo[d]thiazole.

Step 2: Oxidation to this compound

  • Prepare silica-supported pyridinium chlorochromate (PCC) by stirring PCC (109 mmol) with silica gel (109 g) in acetone (109 ml) for 3 hours, followed by solvent removal and drying.[1]

  • Dissolve the 2-propyl-2,3-dihydrobenzo[d]thiazole (1.0 mmol) obtained from Step 1 in dichloromethane (10 ml).

  • Add the silica-supported PCC (2.0 mmol) to the solution.

  • Stir the mixture at room temperature for the time required for the reaction to complete (monitored by TLC).

  • Filter the reaction mixture through a short pad of silica gel to remove the oxidant.

  • Evaporate the solvent under reduced pressure to yield this compound.

Protocol 2: General Synthesis of Transition Metal Complexes

This is a generalized protocol based on the synthesis of complexes with other substituted benzothiazoles.[4]

  • Dissolve this compound (2.0 mmol) in 35 ml of distilled ethanol.

  • In a separate flask, dissolve the metal salt (e.g., CoCl₂·6H₂O, NiCl₂·6H₂O, or CuCl₂·2H₂O) (1.0 mmol) in 30 ml of distilled ethanol. The solution can be warmed gently on a steam bath to aid dissolution.

  • Mix the ligand and metal salt solutions in a round-bottom flask.

  • Adjust the pH of the solution to approximately 6.5–7.0 by the dropwise addition of alcoholic ammonia solution.

  • Reflux the reaction mixture for 3–4 hours.

  • Cool the reaction mixture to room temperature.

  • Collect the resulting precipitate by filtration through Whatman filter paper.

  • Wash the precipitate three times with warm ethanol.

  • Dry the complex in a desiccator.

Protocol 3: Evaluation of Antimicrobial Activity (MIC Determination)

This protocol is based on the microdilution method.[8][9]

  • Prepare a stock solution of the synthesized complex in dimethyl sulfoxide (DMSO).

  • In a 96-well microtiter plate, perform serial two-fold dilutions of the stock solution in a suitable microbial growth medium (e.g., Mueller-Hinton broth for bacteria, Sabouraud dextrose broth for fungi) to obtain a range of concentrations.

  • Prepare a standardized inoculum of the test microorganism (e.g., bacteria at ~5 x 10⁵ CFU/mL, fungi at ~2.5 x 10³ CFU/mL).

  • Add the microbial inoculum to each well of the microtiter plate.

  • Include positive controls (medium with inoculum, no compound) and negative controls (medium only). A standard antimicrobial agent (e.g., ciprofloxacin for bacteria, fluconazole for fungi) should be tested under the same conditions.

  • Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 30°C for fungi) for 24–48 hours.

  • The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Data Presentation

Table 1: Typical Spectroscopic Data for Analogous Benzothiazole Complexes

Complex TypeLigand (L)ν(C=N) of Ligand (cm⁻¹)ν(C=N) of Complex (cm⁻¹)ν(M-N) (cm⁻¹)Electronic Transitions (nm)Reference
Co(II) Complex 4-bromo-2-hydrazino-6-methyl benzothiazole16361628406294, 370, 484[4]
Ni(II) Complex 4-bromo-2-hydrazino-6-methyl benzothiazole16361625420-[4]
Cu(II) Complex 2-aminobenzothiazole1623 (in complex)-689-[2]

Note: The shift of the C=N stretching vibration to a lower wavenumber upon complexation indicates the coordination of the thiazole nitrogen to the metal ion. The appearance of a new band in the far-IR region is attributed to the M-N bond vibration.

Table 2: Typical Magnetic Moment and Geometry for Analogous Benzothiazole Complexes

Complex TypeLigand (L)Magnetic Moment (B.M.)Proposed GeometryReference
Co(II) Complex 4-bromo-2-hydrazino-6-methyl benzothiazole5.10Octahedral[4]
Ni(II) Complex 4-bromo-2-hydrazino-6-methyl benzothiazole3.11Octahedral[4]
Cu(II) Complex 2,6-bis(benzothiazol-2-yl)-4-(tert-butyl)phenol-Tetragonal[6]

Note: Magnetic moment data helps in determining the geometry of the complexes. Values around 4.9-5.2 B.M. are typical for high-spin octahedral Co(II), and values around 2.9-3.4 B.M. are typical for octahedral Ni(II).

Visualizations

Synthesis_Workflow cluster_ligand Ligand Synthesis cluster_complex Complexation 2-Aminothiophenol 2-Aminothiophenol Condensation Condensation 2-Aminothiophenol->Condensation Butanal Butanal Butanal->Condensation Dihydro-Intermediate 2-Propyl-2,3-dihydro- benzo[d]thiazole Condensation->Dihydro-Intermediate CH2Cl2, 4Å MS Oxidation Oxidation Dihydro-Intermediate->Oxidation PCC/Silica Ligand This compound Oxidation->Ligand ComplexationStep Coordination Ligand->ComplexationStep Ethanol, Reflux MetalSalt Metal Salt (MX2) (e.g., CoCl2, NiCl2, CuCl2) MetalSalt->ComplexationStep Complex [M(2-Propyl-BTZ)2X2] Complex ComplexationStep->Complex

Caption: Workflow for the synthesis of this compound and its metal complexes.

Catalytic_Cycle center M_II [M(II)L2X2] M_I [M(I)L2X]+ M_II->M_I Reduction (e.g., by alkyne) M_Alkyne [M(I)-Alkyne Complex] M_I->M_Alkyne + Alkyne M_Azide [M(I)-Alkyne-Azide Complex] M_Alkyne->M_Azide + Azide M_Triazole [M(I)-Triazole Complex] M_Azide->M_Triazole Cycloaddition M_Triazole->M_I - Product Product 1,2,3-Triazole M_Triazole->Product

Caption: Plausible catalytic cycle for a Cu(I)-catalyzed azide-alkyne cycloaddition.

Antimicrobial_Action cluster_cell Bacterial Cell Complex [M(2-Propyl-BTZ)2X2] Complex Membrane Cell Membrane Complex->Membrane Penetration Enzyme Essential Enzyme (e.g., DNA Gyrase) Complex->Enzyme Binding to active site Inhibition Inhibition Enzyme->Inhibition Death Cell Death Inhibition->Death Disruption of cellular processes

Caption: Generalized mechanism of antimicrobial action via enzyme inhibition.

References

Application Notes and Protocols for Scaling Up the Synthesis of 2-Propylbenzo[d]thiazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis of 2-Propylbenzo[d]thiazole, with a focus on scalability. The information is curated for professionals in research and drug development who require reliable and efficient synthetic methods.

Introduction

This compound is a member of the 2-substituted benzothiazole family, a class of heterocyclic compounds with significant applications in pharmaceutical and materials science.[1] Compounds containing the benzothiazole moiety are known to exhibit a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2] The development of efficient and scalable synthetic routes to these molecules is therefore of considerable interest.

This document outlines two primary protocols for the synthesis of this compound, based on the condensation of 2-aminothiophenol with either butanal or butyric acid derivatives. The advantages and disadvantages of each method with respect to scale-up are discussed.

Comparison of Synthetic Protocols

The selection of a synthetic route for scale-up depends on several factors, including yield, reaction time, cost of reagents, and ease of purification. The following table summarizes quantitative data for different approaches to the synthesis of 2-alkylbenzothiazoles, providing a basis for comparison.

Method Reactants Catalyst/Reagent Solvent Temp (°C) Time Yield (%) Ref.
Protocol 1: Two-Step Aldehyde Condensation & Oxidation 2-Aminothiophenol, Butanal4Å Molecular Sieves (Step 1), PCC on Silica Gel (Step 2)DichloromethaneRoom Temp (Step 1)1.5-2 h (Step 1), 20 min (Step 2)~96 (Step 1), Excellent (Step 2)[2]
Protocol 2: One-Pot Carboxylic Acid Condensation 2-Aminothiophenol, Butyric AcidMethanesulfonic acid/Silica gelSolvent-freeNot specifiedNot specifiedHigh[3]
Alternative: Acyl Chloride Condensation 2-Aminothiophenol, Butyryl ChlorideSilica-supported sodium bisulfate (NaHSO₄-SiO₂)Solvent-freeHighExtended86-89[4]
Alternative: Microwave-Assisted Carboxylic Acid Condensation 2-Aminothiophenol, Fatty AcidsP₄S₁₀Solvent-freeMicrowave3-4 minHigh[3]

Note: Yields and reaction conditions can vary based on the specific substrate and scale of the reaction. The data presented here is based on literature reports for similar 2-alkylbenzothiazoles.

Experimental Protocols

Protocol 1: Two-Step Synthesis via Aldehyde Condensation and Oxidation

This protocol is a reliable and high-yielding method for the synthesis of this compound. It involves the initial formation of 2-propyl-2,3-dihydrobenzo[d]thiazole, followed by oxidation to the desired product. This two-step approach often provides cleaner products and higher overall yields compared to some one-pot methods.[2]

Step 1: Synthesis of 2-Propyl-2,3-dihydrobenzo[d]thiazole

Materials:

  • 2-Aminothiophenol

  • Butanal

  • Dichloromethane (DCM)

  • 4Å Molecular Sieves

  • Ethyl acetate

  • Hexane

  • Silica gel for column chromatography

  • Round-bottom flask

  • Magnetic stirrer

  • Filtration apparatus

  • Rotary evaporator

Procedure:

  • To a stirred solution of butanal (7.5 mmol) in dichloromethane (7.5 ml), add 4Å molecular sieves (5.0 g).

  • Add 2-aminothiophenol (0.63 g, 5.0 mmol) dropwise to the mixture.

  • Stir the reaction mixture at room temperature for 1.5 - 2 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, filter the reaction mixture to remove the molecular sieves.

  • Evaporate the solvent under reduced pressure using a rotary evaporator.

  • Purify the residue by column chromatography on silica gel using 10% ethyl acetate/hexane as the eluent to obtain 2-propyl-2,3-dihydrobenzo[d]thiazole.

Step 2: Oxidation to this compound

Materials:

  • 2-Propyl-2,3-dihydrobenzo[d]thiazole (from Step 1)

  • Pyridinium chlorochromate (PCC) supported on silica gel

  • Dichloromethane (DCM)

  • Round-bottom flask

  • Magnetic stirrer

  • Filtration apparatus

  • Rotary evaporator

Procedure:

  • Dissolve the 2-propyl-2,3-dihydrobenzo[d]thiazole in dichloromethane.

  • Add pyridinium chlorochromate (PCC) supported on silica gel to the solution.

  • Stir the mixture at room temperature for approximately 20 minutes.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Filter the reaction mixture to remove the supported reagent.

  • Wash the solid residue with dichloromethane.

  • Combine the filtrates and evaporate the solvent under reduced pressure to yield this compound. Further purification by chromatography or recrystallization may be performed if necessary.

Protocol 2: One-Pot Synthesis via Carboxylic Acid Condensation

This method offers a more direct, one-pot approach to this compound, which can be advantageous for large-scale synthesis by reducing the number of unit operations. The use of a heterogeneous catalyst simplifies the work-up procedure.[3]

Materials:

  • 2-Aminothiophenol

  • Butyric acid

  • Methanesulfonic acid/Silica gel catalyst

  • Reaction vessel suitable for heating

  • Magnetic stirrer or mechanical stirrer for larger scales

  • Extraction and filtration equipment

Procedure:

  • In a suitable reaction vessel, combine 2-aminothiophenol and butyric acid.

  • Add the methanesulfonic acid/silica gel heterogeneous catalyst.

  • Heat the reaction mixture with stirring. The optimal temperature and reaction time should be determined empirically for the specific scale.

  • Monitor the reaction progress by TLC or HPLC.

  • Upon completion, cool the reaction mixture.

  • If the product solidifies, it can be collected by filtration. Otherwise, an appropriate solvent should be added to dissolve the product and separate it from the catalyst by filtration.

  • The crude product can be purified by recrystallization or column chromatography.

Scale-Up Considerations

  • Heat Management: The condensation reactions can be exothermic. For large-scale synthesis, proper temperature control using a reactor with a cooling jacket is crucial to ensure safety and prevent side reactions.

  • Mixing: Efficient mixing is essential, especially for heterogeneous reactions like Protocol 2. Mechanical stirring is recommended for larger reaction volumes.

  • Solvent Selection: While solvent-free reactions are environmentally friendly and can simplify product isolation, the use of a solvent in Protocol 1 can aid in heat transfer and prevent solidification of the reaction mixture. For scale-up, consider the safety, environmental impact, and ease of removal of the chosen solvent.

  • Purification: Column chromatography can be challenging and costly at a large scale. Developing a robust crystallization method for the final product is highly desirable for industrial applications.

  • Safety: 2-Aminothiophenol has an unpleasant odor and is toxic. All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment. Butanal is flammable and an irritant. PCC is a toxic and oxidizing agent. A thorough safety assessment should be conducted before performing any scale-up synthesis.

Visualizations

Synthesis_Workflow General Workflow for this compound Synthesis cluster_reactants Starting Materials cluster_reaction Synthesis cluster_intermediate Intermediate (Protocol 1) cluster_oxidation Oxidation (Protocol 1) cluster_purification Purification cluster_product Final Product 2-Aminothiophenol 2-Aminothiophenol Condensation Condensation Reaction 2-Aminothiophenol->Condensation Butanal_or_Butyric_Acid Butanal or Butyric Acid Derivative Butanal_or_Butyric_Acid->Condensation Dihydrobenzothiazole 2-Propyl-2,3-dihydro- benzo[d]thiazole Condensation->Dihydrobenzothiazole Protocol 1 Purification Work-up & Purification Condensation->Purification Protocol 2 Oxidation Oxidation Dihydrobenzothiazole->Oxidation Oxidation->Purification Final_Product This compound Purification->Final_Product

Caption: A diagram illustrating the general synthetic workflows for producing this compound.

Logical_Relationship Key Considerations for Scale-Up Scale_Up Scaling Up Synthesis Safety Safety Assessment Scale_Up->Safety Heat_Management Heat Management Scale_Up->Heat_Management Mixing Efficient Mixing Scale_Up->Mixing Purification_Method Purification Strategy (Crystallization vs. Chromatography) Scale_Up->Purification_Method Cost Cost of Reagents & Solvents Scale_Up->Cost Waste Waste Management Scale_Up->Waste

Caption: A diagram showing the key factors to consider when scaling up the synthesis of this compound.

References

Application Notes and Protocols for the Characterization of 2-Propylbenzo[d]thiazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the analytical techniques for the characterization of 2-Propylbenzo[d]thiazole. Detailed protocols for spectroscopic and chromatographic methods are outlined to ensure accurate identification, purity assessment, and quantification of this compound.

Introduction to this compound

This compound is a heterocyclic organic compound belonging to the benzothiazole family. Benzothiazole derivatives are of significant interest in medicinal chemistry and drug development due to their wide range of pharmacological activities.[1] Accurate and reliable analytical methods are crucial for the characterization and quality control of these compounds. This document details the key analytical techniques for this compound, with the molecular formula C₁₀H₁₁NS and a molecular weight of 177.27 g/mol .[2]

Spectroscopic Characterization

Spectroscopic techniques are fundamental for elucidating the molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and hydrogen framework of the molecule.

2.1.1. ¹H NMR Spectroscopy

Proton NMR (¹H NMR) spectroscopy is used to determine the number and types of hydrogen atoms in the molecule. The expected chemical shifts and coupling patterns for this compound are based on the analysis of related benzothiazole structures.

Table 1: Predicted ¹H NMR Data for this compound

ProtonsChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-4, H-7 (Aromatic)~7.8 - 8.1m-
H-5, H-6 (Aromatic)~7.3 - 7.5m-
-CH₂- (α to thiazole)~3.1t~7.5
-CH₂- (β to thiazole)~1.9sextet~7.5
-CH₃ (terminal)~1.0t~7.5

Experimental Protocol: ¹H NMR Spectroscopy

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

  • Instrument Parameters:

    • Spectrometer: 400 MHz or higher

    • Pulse Program: Standard single-pulse experiment

    • Number of Scans: 16-64 (depending on sample concentration)

    • Relaxation Delay: 1-5 seconds

    • Reference: Tetramethylsilane (TMS) at 0.00 ppm.

  • Data Processing: Perform Fourier transformation, phase correction, and baseline correction of the acquired Free Induction Decay (FID). Integrate the signals and determine the chemical shifts and coupling constants.

2.1.2. ¹³C NMR Spectroscopy

Carbon-13 NMR (¹³C NMR) spectroscopy is used to identify the number of unique carbon environments in the molecule.

Table 2: ¹³C NMR Data for this compound

CarbonChemical Shift (δ, ppm)
C2 (Thiazole)~170
C3a, C7a (Aromatic)~153, ~135
C4, C5, C6, C7 (Aromatic)~121 - 126
-CH₂- (α to thiazole)~36
-CH₂- (β to thiazole)~23
-CH₃ (terminal)~14
Note: The chemical shifts are based on available spectral data for 2-Propyl-1,3-benzothiazole.[2]

Experimental Protocol: ¹³C NMR Spectroscopy

  • Sample Preparation: Use the same sample prepared for ¹H NMR analysis.

  • Instrument Parameters:

    • Spectrometer: 100 MHz or higher

    • Pulse Program: Proton-decoupled experiment (e.g., zgpg30)

    • Number of Scans: 1024 or more (due to the low natural abundance of ¹³C)

    • Relaxation Delay: 2-5 seconds

  • Data Processing: Perform Fourier transformation, phase correction, and baseline correction. Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of this compound, which aids in its structural confirmation.

Table 3: GC-MS Data for 2-Propyl-1,3-benzothiazole

m/zInterpretation
177Molecular Ion [M]⁺
149[M - C₂H₄]⁺
148[M - C₂H₅]⁺
135[Benzothiazole]⁺
Source: Based on available GC-MS data for 2-Propyl-1,3-benzothiazole.[2]

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

  • Sample Preparation: Dissolve a small amount of this compound in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) to a concentration of approximately 1 mg/mL.

  • GC Conditions:

    • Column: DB-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

    • Injector Temperature: 280 °C.

    • Oven Program: Start at 120 °C (hold for 3 min), ramp to 260 °C at 6 °C/min (hold for 1 min), then ramp to 320 °C at 8 °C/min (hold for 5 min).

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

    • Scan Range: m/z 50-500.

  • Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in the molecule based on their characteristic vibrational frequencies.

Table 4: Predicted IR Absorption Bands for this compound

Wavenumber (cm⁻¹)VibrationFunctional Group
~3060C-H stretchAromatic
~2960, 2870C-H stretchAliphatic (propyl group)
~1600, 1475C=C stretchAromatic ring
~1550C=N stretchThiazole ring
~1450C-H bendAliphatic (propyl group)
~750C-H bendortho-disubstituted benzene

Experimental Protocol: Fourier-Transform Infrared (FTIR) Spectroscopy

  • Sample Preparation:

    • Neat Liquid: Place a drop of the liquid sample between two KBr or NaCl plates.

    • Solid (if applicable): Prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a transparent disk.

  • Instrument Parameters:

    • Spectrometer: FTIR spectrometer

    • Scan Range: 4000-400 cm⁻¹

    • Resolution: 4 cm⁻¹

    • Number of Scans: 16-32

  • Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Chromatographic Characterization

Chromatographic techniques are essential for assessing the purity of this compound and for its quantification in various matrices.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique for the separation, identification, and quantification of non-volatile and thermally unstable compounds.

Experimental Protocol: HPLC Analysis

  • Instrumentation:

    • HPLC system with a pump, autosampler, column oven, and UV-Vis or Diode Array Detector (DAD).

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

    • Mobile Phase: A mixture of acetonitrile and water (e.g., 60:40 v/v). The addition of a small amount of acid (e.g., 0.1% formic acid) may improve peak shape.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: Determined by UV scan, likely around 254 nm.

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Standard Solution: Accurately weigh and dissolve the this compound reference standard in the mobile phase to prepare a stock solution. Prepare a series of working standards by serial dilution.

    • Sample Solution: Dissolve the sample in the mobile phase to a concentration within the calibration range. Filter through a 0.45 µm syringe filter before injection.

  • Data Analysis: Construct a calibration curve by plotting the peak area against the concentration of the standard solutions. Determine the concentration of this compound in the sample by comparing its peak area to the calibration curve.

Visualizations

Experimental_Workflow_Spectroscopy cluster_sample Sample Preparation cluster_nmr NMR Analysis cluster_ms MS Analysis cluster_ir IR Analysis cluster_data Data Analysis Sample This compound Dissolve Dissolve in Deuterated Solvent Sample->Dissolve GCMS GC-MS Sample->GCMS FTIR FTIR Sample->FTIR H1_NMR ¹H NMR Dissolve->H1_NMR C13_NMR ¹³C NMR Dissolve->C13_NMR Structure Structural Elucidation H1_NMR->Structure C13_NMR->Structure GCMS->Structure FTIR->Structure

Caption: Spectroscopic characterization workflow.

HPLC_Protocol_Flowchart start Start prep_mobile Prepare Mobile Phase (Acetonitrile:Water) start->prep_mobile prep_std Prepare Standard Solutions prep_mobile->prep_std prep_sample Prepare Sample Solution prep_std->prep_sample equilibrate Equilibrate HPLC System prep_sample->equilibrate inject Inject Standards and Sample equilibrate->inject acquire Acquire Chromatograms inject->acquire analyze Analyze Data (Calibration Curve & Quantification) acquire->analyze end End analyze->end

Caption: HPLC analysis protocol workflow.

References

Application Notes and Protocols for 2-Propylbenzo[d]thiazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the practical applications of 2-Propylbenzo[d]thiazole and its derivatives, with a focus on their therapeutic potential. Detailed experimental protocols and quantitative data from relevant studies are included to guide further research and development in this area.

Application Notes

The benzothiazole scaffold is a prominent heterocyclic structure in medicinal chemistry, recognized for its diverse pharmacological activities.[1][2] Derivatives of benzothiazole have shown a wide spectrum of biological effects, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties.[2][3] The 2-propyl substitution on the benzothiazole ring contributes to the lipophilicity of the molecule, which can influence its pharmacokinetic and pharmacodynamic properties. While specific data for this compound is limited in publicly available literature, the broader class of 2-substituted benzothiazoles has been extensively studied, providing valuable insights into its potential applications.

Anticancer Applications

Benzothiazole derivatives are a significant class of compounds investigated for their anticancer properties.[4][5] Their mechanisms of action are multifaceted and often involve the modulation of key signaling pathways implicated in cancer progression.[6]

  • Tyrosine Kinase Inhibition : Many benzothiazole derivatives are designed to inhibit specific tyrosine kinases that are overactive in cancer cells, thereby blocking signal transduction pathways responsible for cell growth and proliferation.[6]

  • Induction of Apoptosis : A common mechanism for many anticancer agents, including benzothiazoles, is the induction of programmed cell death (apoptosis). This can be initiated through various pathways, including the activation of caspases and the generation of reactive oxygen species (ROS).[6]

  • Tubulin Polymerization Inhibition : Certain benzothiazole derivatives can interfere with microtubule dynamics, which is essential for cell division, leading to cell cycle arrest and apoptosis.[6]

  • Topoisomerase Inhibition : Some derivatives interfere with the function of topoisomerase enzymes, which are crucial for DNA replication and repair. This leads to DNA damage and ultimately triggers apoptosis in cancer cells.[6]

  • Carbonic Anhydrase Inhibition : Some benzothiazole scaffolds have been shown to inhibit carbonic anhydrases, particularly tumor-associated isoforms, which may contribute to the development of agents effective against hypoxic tumors.[5][6]

Antimicrobial Applications

The benzothiazole nucleus is a key component in a variety of compounds exhibiting potent antimicrobial activity against a broad spectrum of pathogens, including bacteria and fungi.[7][8][9]

  • Antibacterial Activity : Benzothiazole derivatives have demonstrated efficacy against both Gram-positive (e.g., Staphylococcus aureus, Bacillus subtilis) and Gram-negative (e.g., Escherichia coli, Pseudomonas aeruginosa) bacteria.[7][9][10] Their mechanism of action can involve the inhibition of essential microbial enzymes, such as DNA gyrase or dihydropteroate synthase (DHPS).[11][12]

  • Antifungal Activity : Several benzothiazole derivatives have shown promising activity against various fungal strains, including Candida albicans and Aspergillus niger.[8][13] The proposed mechanism for some derivatives involves the inhibition of lanosterol 14α-demethylase (CYP51), an enzyme crucial for fungal cell membrane synthesis.[14]

Data Presentation

The following tables summarize representative quantitative data for various benzothiazole derivatives to illustrate their potential efficacy.

Table 1: Illustrative Anticancer Activity of Benzothiazole Derivatives (IC50 in µM)

Compound/DerivativeCell LineIC50 (µM)Reference
Pyrimidine-based Isoxazole DerivativeColo2055.04[4]
Pyrimidine-based Isoxazole DerivativeU93713.9[4]
Pyrimidine-based Isoxazole DerivativeMCF-730.67[4]
Pyrimidine-based Isoxazole DerivativeA54930.45[4]
Thiophene-based Acetamide DerivativeMCF-724.15[4]
Thiophene-based Acetamide DerivativeHeLa46.46[4]
Morpholine-based Thiourea BromobenzothiazoleMCF-718.10[4]
Morpholine-based Thiourea BromobenzothiazoleHeLa38.85[4]
Naphthalimide Derivative 67HT-293.47 ± 0.2[4]
Naphthalimide Derivative 67A5493.89 ± 0.3[4]
Naphthalimide Derivative 67MCF-75.08 ± 0.3[4]
Pyridinyl-2-amine linked Benzothiazole-2-thiol (7e)SKRB-30.0012[15]
Pyridinyl-2-amine linked Benzothiazole-2-thiol (7e)SW6200.0043[15]
Pyridinyl-2-amine linked Benzothiazole-2-thiol (7e)A5490.044[15]
Pyridinyl-2-amine linked Benzothiazole-2-thiol (7e)HepG20.048[15]

Table 2: Illustrative Antimicrobial Activity of Benzothiazole Derivatives (MIC in µg/mL)

Compound/DerivativeS. aureusB. subtilisE. coliP. aeruginosaC. albicansReference
2-Aminobenzothiazole-Thiazolidinone Analog A50100100>100-[7]
Benzothiazole-Thiazole Hybrid 4b3.903.907.8115.637.81[8]
Benzothiazole-Thiazole Hybrid 4c7.813.9015.6315.6315.63[8]
Benzothiazole-Thiazole Hybrid 4d7.817.8115.6315.637.81[8]
Benzothiazole-Thiazole Hybrid 4f3.907.817.8115.6315.63[8]
Pyrazol-3(2H)-one Derivative 16c (mM)0.025----[9]

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes a general two-step method for the synthesis of 2-alkylbenzothiazoles, adapted from established procedures.[1] The first step involves the condensation of 2-aminothiophenol with an aliphatic aldehyde to form a 2,3-dihydrobenzo[d]thiazole intermediate, which is then oxidized to the final 2-alkylbenzothiazole.

Step 1: Preparation of 2-Propyl-2,3-dihydrobenzo[d]thiazole

  • To a stirred solution of butanal (7.5 mmol) in dichloromethane (7.5 ml), add 4Å molecular sieves (5.0 g).

  • Add 2-aminothiophenol (5.0 mmol, 0.63 g) dropwise to the mixture.

  • Stir the reaction mixture at room temperature for 1.5–2 hours.

  • Monitor the reaction completion using Thin Layer Chromatography (TLC).

  • After completion, filter the reaction mixture to remove the molecular sieves.

  • Evaporate the solvent under reduced pressure.

  • Purify the residue by column chromatography on silica gel using 10% ethyl acetate/hexane as the eluent to obtain 2-propyl-2,3-dihydrobenzo[d]thiazole.[1]

Step 2: Oxidation to this compound

  • Prepare silica-supported Pyridinium Chlorochromate (PCC) by stirring PCC (109 mmol, 23.5 g) with silica gel (109 g) in acetone (109 ml) at room temperature for 3 hours. Remove the solvent under reduced pressure and dry the solid at 100 °C for 2 hours.[1]

  • Dissolve the 2-propyl-2,3-dihydrobenzo[d]thiazole (1.0 mmol) obtained from Step 1 in dichloromethane (5 ml).

  • Add the prepared silica-supported PCC (1.0 g) to the solution.

  • Stir the mixture at room temperature for the time required for the reaction to complete (monitor by TLC).

  • Upon completion, filter the mixture through a short pad of silica gel to remove the oxidant.

  • Evaporate the solvent under reduced pressure to yield this compound.[1]

Protocol 2: MTT Assay for In Vitro Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and determine the cytotoxic effects of compounds on cancer cell lines.[6]

  • Cell Seeding : Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight in a humidified incubator (37 °C, 5% CO2).

  • Compound Treatment : Prepare serial dilutions of the this compound derivative in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the test compound. Include a vehicle control (e.g., DMSO) and an untreated control.

  • Incubation : Incubate the plate for 48 or 72 hours.[6]

  • MTT Addition : After the incubation period, remove the treatment medium and add 100 µL of fresh medium containing MTT solution (final concentration 0.5 mg/mL) to each well.[6]

  • Formazan Formation : Incubate the plate for another 2-4 hours to allow viable cells to reduce the yellow MTT to purple formazan crystals.[6]

  • Solubilization : Carefully remove the MTT-containing medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[6]

  • Absorbance Measurement : Measure the absorbance of the purple solution using a microplate reader at a wavelength of 570 nm.

  • Data Analysis : Calculate the percentage of cell viability relative to the untreated control cells. Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) by plotting a dose-response curve.[6]

Protocol 3: Antimicrobial Susceptibility Testing - Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound.[7]

  • Preparation of Microtiter Plates : Add 100 µL of sterile Mueller-Hinton Broth (MHB) or other appropriate broth to all wells of a 96-well microtiter plate.

  • Serial Dilution : Add 100 µL of the test compound stock solution (e.g., in DMSO) to the first well of a row. Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the plate. Discard the final 100 µL from the last well.

  • Inoculation : Prepare a bacterial or fungal inoculum standardized to 0.5 McFarland turbidity. Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells. Add 10 µL of the diluted inoculum to each well (except the sterility control well).

  • Controls : Include a positive control (broth with inoculum and a standard antibiotic), a growth control (broth with inoculum only), and a sterility control (broth only).

  • Incubation : Cover the plate and incubate at 37 °C for 18-24 hours for bacteria or at an appropriate temperature and duration for fungi.

  • MIC Determination : The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.[7]

Mandatory Visualization

experimental_workflow cluster_synthesis Synthesis & Characterization cluster_screening Biological Screening cluster_moa Mechanism of Action Studies synthesis Synthesis of This compound Derivatives purification Purification (Chromatography) synthesis->purification characterization Structural Characterization (NMR, MS, IR) purification->characterization invitro_screening In Vitro Screening (e.g., Anticancer, Antimicrobial) characterization->invitro_screening Test Compounds determine_activity Determine Potency (IC50 / MIC values) invitro_screening->determine_activity select_leads Lead Compound Selection determine_activity->select_leads moa_studies Mechanism of Action (e.g., Enzyme Assays, Western Blot) select_leads->moa_studies Further Evaluation pathway_analysis Signaling Pathway Analysis moa_studies->pathway_analysis

Caption: General experimental workflow for the synthesis and biological evaluation of this compound derivatives.

anticancer_pathway receptor Growth Factor Receptor pi3k PI3K receptor->pi3k erk ERK receptor->erk akt AKT pi3k->akt apoptosis Inhibition of Apoptosis akt->apoptosis proliferation Cell Proliferation & Survival akt->proliferation erk->proliferation benzothiazole Benzothiazole Derivative benzothiazole->akt Inhibition benzothiazole->erk Inhibition

Caption: Simplified signaling pathways (AKT/ERK) often targeted by anticancer benzothiazole derivatives.[16]

logical_relationship cluster_derivatives Derivatives cluster_applications Biological Applications core Benzothiazole Core Structure propyl 2-Propyl core->propyl amino 2-Amino core->amino aryl 2-Aryl core->aryl other Other Substitutions core->other anticancer Anticancer propyl->anticancer antimicrobial Antimicrobial propyl->antimicrobial anti_inflammatory Anti-inflammatory propyl->anti_inflammatory neuroprotective Neuroprotective propyl->neuroprotective amino->anticancer amino->antimicrobial amino->anti_inflammatory amino->neuroprotective aryl->anticancer aryl->antimicrobial aryl->anti_inflammatory aryl->neuroprotective other->anticancer other->antimicrobial other->anti_inflammatory other->neuroprotective

Caption: Relationship between the core benzothiazole structure, its derivatives, and their diverse biological applications.

References

Application Notes and Protocols: 2-Propylbenzo[d]thiazole in the Synthesis of Bioactive Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and potential biological applications of compounds derived from 2-propylbenzo[d]thiazole. While the benzothiazole scaffold is a well-established pharmacophore in a multitude of bioactive compounds, the exploration of 2-propyl substituted derivatives remains a promising area for novel drug discovery.[1][2][3][4][5] This document outlines synthetic protocols, potential biological activities, and relevant signaling pathways to guide researchers in this field.

Introduction to this compound

This compound is a heterocyclic compound featuring a benzene ring fused to a thiazole ring, with a propyl group attached at the 2-position of the thiazole ring. The benzothiazole nucleus is a privileged structure in medicinal chemistry, known to exhibit a wide range of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective effects.[1][2][5][6] The nature of the substituent at the 2-position significantly influences the biological activity of these compounds.[1] The 2-propyl group, being a small alkyl chain, can modulate the lipophilicity and steric profile of the molecule, potentially leading to unique interactions with biological targets.

Synthesis of this compound Scaffold

The foundational step in synthesizing bioactive derivatives is the construction of the this compound core. A common and effective method involves the condensation of 2-aminothiophenol with butyraldehyde.

Experimental Protocol: Synthesis of 2-Propyl-2,3-dihydrobenzo[d]thiazole

This protocol describes the initial condensation to form the dihydrobenzothiazole intermediate.

Materials:

  • 2-Aminothiophenol

  • Butyraldehyde

  • Dichloromethane (CH₂Cl₂)

  • 4Å Molecular Sieves

  • Silica gel for column chromatography

  • Ethyl acetate

  • Hexane

Procedure:

  • To a stirred solution of butyraldehyde (7.5 mmol) in dichloromethane (7.5 ml), add 4Å molecular sieves (5.0 g).

  • Add 2-aminothiophenol (5.0 mmol) dropwise to the mixture.

  • Stir the reaction mixture at room temperature for 1.5–2 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, filter the reaction mixture to remove the molecular sieves.

  • Evaporate the solvent under reduced pressure.

  • Purify the residue by column chromatography on silica gel using a 10% ethyl acetate/hexane mixture as the eluent to obtain 2-propyl-2,3-dihydrobenzo[d]thiazole.

Experimental Protocol: Oxidation to this compound

The dihydro intermediate is then oxidized to the aromatic benzothiazole.

Materials:

  • 2-Propyl-2,3-dihydrobenzo[d]thiazole

  • Silica gel supported pyridinium chlorochromate (PCC)

  • Dichloromethane (CH₂Cl₂)

Procedure:

  • Dissolve the purified 2-propyl-2,3-dihydrobenzo[d]thiazole (1.0 mmol) in dichloromethane (5 ml).

  • Add silica gel supported PCC (1.5 mmol) to the solution.

  • Stir the mixture at room temperature for 20 minutes.

  • Monitor the reaction by TLC.

  • Upon completion, filter the reaction mixture through a short pad of silica gel to remove the oxidant.

  • Wash the silica gel pad with dichloromethane.

  • Combine the filtrates and evaporate the solvent under reduced pressure to yield this compound.

Synthesis of Bioactive Derivatives (Hypothetical Example)

While specific bioactive derivatives of this compound are not extensively reported in the literature, a plausible approach to generating novel compounds is through further substitution on the benzene ring. For instance, introducing a nitro group, which can then be reduced to an amine, opens up a wide array of possible derivatizations.

Experimental Protocol: Nitration of this compound

Materials:

  • This compound

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Concentrated Nitric Acid (HNO₃)

  • Ice

  • Water

Procedure:

  • Carefully add this compound (1.0 mmol) to a flask containing concentrated sulfuric acid (5 mL) cooled in an ice bath.

  • Slowly add a mixture of concentrated sulfuric acid (2 mL) and concentrated nitric acid (2 mL) dropwise to the reaction mixture, maintaining the temperature below 10°C.

  • After the addition is complete, stir the mixture at room temperature for 2-3 hours.

  • Pour the reaction mixture onto crushed ice.

  • Collect the precipitated solid by filtration, wash with cold water until the filtrate is neutral, and dry to obtain 6-nitro-2-propylbenzo[d]thiazole.

Further reduction of the nitro group to an amine would yield 2-propylbenzo[d]thiazol-6-amine, a versatile intermediate for the synthesis of amides, sulfonamides, and other derivatives with potential biological activities.

Potential Biological Activities and Signaling Pathways

Based on the extensive research on other 2-substituted benzothiazoles, derivatives of this compound are anticipated to exhibit significant anticancer and anti-inflammatory properties.[2][6][7][8][9][10]

Anticancer Activity

Benzothiazole derivatives have been shown to exert their anticancer effects through various mechanisms, including the induction of apoptosis, cell cycle arrest, and inhibition of cell migration.[2][7] Several key signaling pathways are often implicated in these processes.

  • EGFR Signaling Pathway: Some benzothiazoles can downregulate the expression of the Epidermal Growth Factor Receptor (EGFR), a key player in cell proliferation and survival.[7]

  • JAK/STAT Pathway: Inhibition of the Janus kinase (JAK)/Signal Transducer and Activator of Transcription (STAT) pathway, which is crucial for cytokine signaling and cell growth, has been observed with certain benzothiazole compounds.[7]

  • PI3K/AKT/mTOR Pathway: This pathway is a central regulator of cell growth, proliferation, and survival, and is a common target for anticancer drugs, including some benzothiazole derivatives.[7]

  • MAPK/ERK Pathway: The Mitogen-Activated Protein Kinase (MAPK)/Extracellular Signal-Regulated Kinase (ERK) pathway is another critical signaling cascade involved in cell proliferation and differentiation that can be modulated by benzothiazole compounds.[7]

Below is a diagram illustrating the potential interception of these pathways by a hypothetical bioactive this compound derivative.

anticancer_pathways cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR PI3K PI3K EGFR->PI3K RAS RAS EGFR->RAS JAK JAK EGFR->JAK AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation, Survival, Angiogenesis mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation STAT3 STAT3 JAK->STAT3 STAT3->Proliferation 2_Propylbenzothiazole_Derivative Bioactive This compound Derivative 2_Propylbenzothiazole_Derivative->EGFR Inhibition 2_Propylbenzothiazole_Derivative->PI3K Inhibition 2_Propylbenzothiazole_Derivative->ERK Inhibition 2_Propylbenzothiazole_Derivative->JAK Inhibition

Caption: Potential anticancer signaling pathways targeted by this compound derivatives.

Anti-inflammatory Activity

Chronic inflammation is a key factor in the development of many diseases, including cancer.[6] Benzothiazole derivatives have demonstrated potent anti-inflammatory effects, often by inhibiting key enzymes and signaling pathways involved in the inflammatory response.[9][11]

  • Cyclooxygenase (COX) Inhibition: Many non-steroidal anti-inflammatory drugs (NSAIDs) function by inhibiting COX enzymes (COX-1 and COX-2), which are responsible for the production of prostaglandins, key mediators of inflammation. Benzothiazole derivatives have also been shown to inhibit these enzymes.

  • NF-κB Signaling Pathway: The Nuclear Factor-kappa B (NF-κB) is a crucial transcription factor that regulates the expression of numerous pro-inflammatory genes. Inhibition of the NF-κB pathway is a key mechanism for the anti-inflammatory action of some benzothiazoles.[10]

The following diagram illustrates the potential workflow for synthesizing and evaluating the anti-inflammatory activity of a this compound derivative.

anti_inflammatory_workflow start Start: this compound synthesis Synthesis of Derivatives (e.g., amides, sulfonamides) start->synthesis purification Purification and Characterization (NMR, MS) synthesis->purification in_vitro In vitro Anti-inflammatory Assays (e.g., COX inhibition, NO production) purification->in_vitro cell_based Cell-based Assays (e.g., NF-κB reporter assay in macrophages) in_vitro->cell_based in_vivo In vivo Animal Models (e.g., Carrageenan-induced paw edema) cell_based->in_vivo data_analysis Data Analysis and Lead Compound Identification in_vivo->data_analysis

Caption: Experimental workflow for anti-inflammatory drug discovery with this compound.

Quantitative Data Summary

While specific quantitative data for bioactive this compound derivatives are not available, the following table presents a summary of the kind of data that should be collected and organized during the evaluation of new compounds, based on data reported for other bioactive benzothiazoles.[2]

Compound IDTargetAssay TypeIC₅₀ / EC₅₀ (µM)Cell Line / Animal ModelReference
Hypothetical-1 COX-2Enzyme InhibitionData to be determinedPurified enzyme-
Hypothetical-2 NF-κBReporter AssayData to be determinedRAW 264.7 macrophages-
Hypothetical-3 A549 Cancer CellsCytotoxicity (MTT)Data to be determinedA549 (Human Lung Carcinoma)-
Hypothetical-4 MCF-7 Cancer CellsCytotoxicity (MTT)Data to be determinedMCF-7 (Human Breast Adenocarcinoma)-

Conclusion

This compound represents a promising, yet underexplored, scaffold for the development of novel bioactive compounds. By leveraging established synthetic methodologies for the benzothiazole core and employing rational design strategies for derivatization, researchers can explore the potential of 2-propyl substituted analogs as potent anticancer and anti-inflammatory agents. The provided protocols and pathway diagrams serve as a foundational guide for initiating research in this exciting area of medicinal chemistry. Further investigation is warranted to synthesize and evaluate a library of this compound derivatives to unlock their full therapeutic potential.

References

Application Notes and Protocols for Developing Assays Involving 2-Propylbenzo[d]thiazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for developing and implementing assays involving 2-Propylbenzo[d]thiazole. The protocols outlined below are based on the known biological activities of the broader benzothiazole class of compounds and serve as a foundational framework for investigating the specific effects of the 2-propyl derivative.

Introduction to this compound and its Potential Applications

Benzothiazole derivatives are a significant class of heterocyclic compounds that have garnered considerable attention in medicinal chemistry due to their diverse pharmacological properties.[1][2][3] These properties include anticancer, antimicrobial, anti-inflammatory, and antioxidant activities.[1][2] While specific data on this compound is not extensively available in the public domain, its structural similarity to other biologically active benzothiazoles suggests it may exhibit a comparable range of activities. Therefore, the development of robust and reliable assays is crucial to elucidate its mechanism of action and therapeutic potential.

General Workflow for Small Molecule Assay Development

The process of developing an assay for a small molecule like this compound typically follows a structured approach from initial screening to more complex mechanistic studies.[4][5]

Assay Development Workflow cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Dose-Response & Potency cluster_2 Phase 3: Mechanism of Action cluster_3 Phase 4: In Vivo Validation A Compound Library Preparation B Primary Assays (e.g., Cell Viability) A->B C Hit Identification B->C D Dose-Response Assays C->D E IC50/EC50 Determination D->E F Target-Based Assays E->F G Signaling Pathway Analysis F->G H Animal Model Studies G->H I PK/PD Analysis H->I

Caption: General workflow for small molecule assay development.

Application Note 1: Anticancer Activity Assessment

Benzothiazole derivatives have shown potent activity against various cancer cell lines.[6][7] Assays to evaluate the anticancer potential of this compound are therefore of high interest.

Experimental Protocol: Cell Viability (MTT) Assay

This protocol is a fundamental first step to determine the cytotoxic effects of this compound on cancer cells.[6][8]

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound in a selected cancer cell line.

Materials:

  • This compound

  • Cancer cell line (e.g., MCF-7, A549)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Plate reader

Procedure:

  • Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.[6]

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. The final concentrations should typically range from 0.01 µM to 100 µM.[8] Remove the old medium from the wells and add 100 µL of the medium containing the test compound. Include a vehicle control (DMSO) and a positive control (a known anticancer drug).[6]

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.[8]

  • MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 2-4 hours at 37°C.[6]

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.

Data Presentation:

CompoundCell LineIncubation Time (h)IC50 (µM)
This compoundMCF-748Data to be determined
Doxorubicin (Control)MCF-748Reference value
This compoundA54948Data to be determined
Doxorubicin (Control)A54948Reference value
Potential Signaling Pathway to Investigate

Benzothiazole derivatives have been shown to inhibit signaling pathways critical for cancer cell proliferation, such as the PI3K/Akt/mTOR and MAPK/ERK pathways.[6]

PI3K_Akt_mTOR_Pathway cluster_0 Cell Membrane RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates Akt Akt PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates Apoptosis Apoptosis Akt->Apoptosis Inhibits Proliferation Cell Proliferation & Survival mTOR->Proliferation Promotes Benzothiazole This compound Benzothiazole->PI3K Inhibits Benzothiazole->Akt Inhibits

Caption: Potential inhibition of the PI3K/Akt/mTOR pathway.

Application Note 2: Antimicrobial Activity Screening

The benzothiazole scaffold is present in numerous compounds with demonstrated antibacterial and antifungal activities.[2][9][10]

Experimental Protocol: Broth Microdilution Assay

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Objective: To determine the MIC of this compound against selected bacterial and fungal strains.

Materials:

  • This compound

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Fungal strain (e.g., Candida albicans)

  • Mueller-Hinton Broth (MHB) for bacteria

  • RPMI-1640 medium for fungi

  • 96-well microtiter plates

  • Bacterial/fungal inoculums standardized to 0.5 McFarland

  • Positive control antibiotics (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi)

Procedure:

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. Perform serial two-fold dilutions in the appropriate broth in a 96-well plate to obtain a range of concentrations (e.g., 512 µg/mL to 1 µg/mL).

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism.

  • Inoculation: Add the microbial inoculum to each well of the microtiter plate.

  • Controls: Include a positive control (broth with inoculum and standard antibiotic), a negative control (broth only), and a vehicle control (broth with inoculum and DMSO).

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Data Presentation:

CompoundOrganismMIC (µg/mL)
This compoundS. aureusData to be determined
CiprofloxacinS. aureusReference value
This compoundE. coliData to be determined
CiprofloxacinE. coliReference value
This compoundC. albicansData to be determined
FluconazoleC. albicansReference value

Application Note 3: Antioxidant Activity Evaluation

Several benzothiazole derivatives have been reported to possess antioxidant properties.[1] The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common and rapid method to screen for antioxidant activity.

Experimental Protocol: DPPH Radical Scavenging Assay

Objective: To evaluate the free radical scavenging activity of this compound.

Materials:

  • This compound

  • DPPH solution (0.1 mM in methanol)

  • Methanol

  • Ascorbic acid (positive control)

  • 96-well plate

  • Plate reader

Procedure:

  • Sample Preparation: Prepare various concentrations of this compound and ascorbic acid in methanol.

  • Reaction Mixture: In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of each sample concentration.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance at 517 nm. A blank containing only methanol should also be measured.

  • Calculation: The percentage of radical scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

  • IC50 Determination: The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined by plotting the percentage of scavenging activity against the compound concentration.

Data Presentation:

CompoundDPPH Scavenging IC50 (µg/mL)
This compoundData to be determined
Ascorbic Acid (Control)Reference value

Conclusion

The protocols described in these application notes provide a solid foundation for initiating the investigation of the biological activities of this compound. Based on the well-documented activities of the benzothiazole class of compounds, it is reasonable to hypothesize that this compound may possess anticancer, antimicrobial, and antioxidant properties. The systematic application of these assays will be instrumental in defining its pharmacological profile and potential for further development. It is recommended to adapt and optimize these protocols based on experimental observations and the specific research questions being addressed.

References

Troubleshooting & Optimization

optimizing reaction conditions for 2-Propylbenzo[d]thiazole synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the synthesis of 2-Propylbenzo[d]thiazole.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent and direct method is the condensation reaction between 2-aminothiophenol and butyraldehyde (an aliphatic aldehyde). This reaction typically proceeds through a 2-propyl-2,3-dihydrobenzo[d]thiazole intermediate, which is then oxidized to the final this compound product.[1] Various catalytic systems and reaction conditions can be employed to optimize this process.

Q2: My reaction yield for this compound is consistently low. What are the potential causes?

A2: Low yields can stem from several factors:

  • Purity of Reactants: 2-aminothiophenol is susceptible to oxidation, which can form disulfide byproducts and reduce the amount of starting material available for the desired reaction.[2] Ensure your 2-aminothiophenol is pure and has been stored properly under an inert atmosphere.

  • Incomplete Oxidation: The final step of the reaction is the oxidation of the 2-propyl-2,3-dihydrobenzo[d]thiazole intermediate. If the oxidizing agent is weak or used in insufficient amounts, the conversion to the final product will be incomplete.[1][3]

  • Suboptimal Reaction Conditions: Temperature, reaction time, and the choice of solvent play a significant role. Some methods proceed efficiently at room temperature, while others may require elevated temperatures.[2]

  • Incorrect Catalyst or Catalyst Loading: The choice and amount of catalyst are crucial. Various catalysts, from molecular sieves to metallic catalysts, can be used, and their efficiency varies.[1][4][5]

Q3: I am observing a significant amount of a side product. What is it likely to be and how can I minimize its formation?

A3: A common side product is the intermediate 2-propyl-2,3-dihydrobenzo[d]thiazole.[1] Its presence indicates incomplete oxidation. To minimize its formation, ensure a suitable oxidizing agent is used in the second step of the reaction. Another potential side product is the disulfide formed from the oxidation of 2-aminothiophenol.[2] To avoid this, use fresh, pure 2-aminothiophenol and consider running the reaction under an inert atmosphere (e.g., Nitrogen or Argon).[2]

Q4: How do I choose the right catalyst for my synthesis?

A4: The choice of catalyst depends on the specific reaction pathway you are following. For the condensation of 2-aminothiophenol with butyraldehyde, 4Å molecular sieves are effective for the formation of the dihydro intermediate.[1] For direct synthesis or for the oxidation step, various catalysts have been reported, including pyridinium chlorochromate (PCC) on silica gel, hydrogen peroxide/HCl, and nano CeO2.[1][5] The selection should be based on desired reaction time, yield, and green chemistry considerations.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of this compound.

Issue Potential Cause Recommended Solution
Low or No Product Formation Degraded 2-aminothiophenolUse freshly procured or purified starting material. Store under an inert atmosphere.[2]
Inactive CatalystEnsure the catalyst is active. For solid catalysts, check for proper storage and handling. Consider trying a different catalyst system (see Table 1).
Inappropriate Reaction ConditionsOptimize reaction temperature and time. Some reactions may require gentle heating.[2]
Mixture of Starting Material and Dihydro Intermediate Incomplete initial condensationIncrease reaction time for the condensation step. Ensure adequate mixing.
Presence of Dihydrobenzo[d]thiazole in Final Product Inefficient or insufficient oxidationIncrease the amount of the oxidizing agent or switch to a more potent one (e.g., PCC on silica gel).[1] Extend the reaction time for the oxidation step.
Formation of Disulfide Byproducts Oxidation of 2-aminothiophenolUse high-purity 2-aminothiophenol. Degas the solvent and run the reaction under an inert atmosphere (N₂ or Ar).[2]
Difficulty in Product Isolation Oily productIf recrystallization is ineffective, consider purification by column chromatography.[1]

Experimental Protocols

Method 1: Two-Step Synthesis via Dihydro Intermediate[1]

Step 1: Synthesis of 2-Propyl-2,3-dihydrobenzo[d]thiazole

  • To a stirred solution of butyraldehyde (7.5 mmol) in dichloromethane (7.5 ml), add 4Å molecular sieves (5.0 g).

  • Add 2-Aminothiophenol (5.0 mmol, 0.63 g) dropwise to the mixture.

  • Stir the mixture at room temperature for 1.5–2 hours.

  • Monitor the reaction by Thin Layer Chromatography (TLC).

  • After completion, filter the reaction mixture to remove the molecular sieves.

  • Evaporate the solvent under reduced pressure.

  • Purify the residue by column chromatography on silica gel (10% ethyl acetate/hexane) to yield 2-propyl-2,3-dihydrobenzo[d]thiazole.

Step 2: Oxidation to this compound

  • Dissolve the 2-propyl-2,3-dihydrobenzo[d]thiazole from Step 1 in dichloromethane.

  • Add pyridinium chlorochromate (PCC) supported on silica gel.

  • Stir the mixture at room temperature for approximately 20 minutes.

  • Monitor the reaction by TLC until the disappearance of the starting material.

  • Upon completion, filter the mixture and evaporate the solvent.

  • Purify the crude product to obtain this compound.

Method 2: One-Pot Synthesis using H₂O₂/HCl[5]
  • In a round-bottom flask, dissolve 2-aminothiophenol (1.0 mmol) and butyraldehyde (1.0 mmol) in ethanol (10 mL).

  • To this solution, add 30% hydrogen peroxide (H₂O₂, 6.0 mmol) followed by concentrated hydrochloric acid (HCl, 3.0 mmol) while stirring at room temperature.

  • Continue stirring the mixture at room temperature for 45–60 minutes.

  • Monitor the reaction progress by TLC.

  • Upon completion, pour the reaction mixture into ice-cold water (50 mL).

  • Collect the precipitated solid by vacuum filtration, wash with cold water, and dry under vacuum.

  • Recrystallize the crude solid from ethanol to obtain pure this compound.

Data Presentation

Table 1: Comparison of Reaction Conditions for 2-Substituted Benzothiazole Synthesis

Method Reactants Catalyst/Reagent Solvent Temperature Time Yield Reference
Two-Step2-Aminothiophenol, Aliphatic Aldehyde1. 4Å Molecular Sieves2. PCC on Silica GelDichloromethaneRoom Temp.1.5-2 h (Step 1)20 min (Step 2)Excellent[1]
One-Pot2-Aminothiophenol, AldehydeH₂O₂/HClEthanolRoom Temp.45-60 min85-94%[5]
Green Synthesis2-Aminothiophenol, Aldehydenano CeO₂WaterRoom Temp.Not SpecifiedHigh[5]
Solvent-Free2-Aminothiophenol, AldehydeZn(OAc)₂·2H₂O (5 mol%)None80 °C30-60 min67-96%[4]
Microwave-Assisted2-Aminothiophenol, Fatty AcidP₄S₁₀NoneMicrowave3-4 minHigh[6]

Visualizations

experimental_workflow cluster_prep Reactant Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis prep_reactants Prepare Reactants: - 2-Aminothiophenol - Butyraldehyde - Solvent - Catalyst reaction_setup Set up Reaction Vessel prep_reactants->reaction_setup 1. add_reactants Add Reactants & Solvent reaction_setup->add_reactants 2. add_catalyst Add Catalyst add_reactants->add_catalyst 3. stir Stir at Defined Temperature add_catalyst->stir 4. quench Quench Reaction stir->quench 5. Monitor with TLC extraction Extraction/Filtration quench->extraction 6. dry Dry Organic Layer extraction->dry 7. evaporate Evaporate Solvent dry->evaporate 8. purify Purify Crude Product (Chromatography/Recrystallization) evaporate->purify 9. analyze Characterize Final Product (NMR, IR, MS) purify->analyze 10.

Caption: General experimental workflow for the synthesis of this compound.

troubleshooting_flowchart start Low Yield of This compound check_purity Check Purity of 2-Aminothiophenol? start->check_purity use_fresh Use Fresh/Purified Starting Material check_purity->use_fresh Impure check_oxidation Incomplete Oxidation? check_purity->check_oxidation Pure use_fresh->check_oxidation optimize_oxidant Increase Oxidant Amount or Change Oxidant check_oxidation->optimize_oxidant Yes check_conditions Suboptimal Reaction Conditions? check_oxidation->check_conditions No optimize_oxidant->check_conditions optimize_conditions Optimize Temperature and Reaction Time check_conditions->optimize_conditions Yes end Improved Yield check_conditions->end No check_catalyst Verify Catalyst Activity optimize_conditions->check_catalyst check_catalyst->end

Caption: Decision-making flowchart for troubleshooting low reaction yields.

References

Technical Support Center: Synthesis of 2-Propylbenzo[d]thiazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low yields in the synthesis of 2-Propylbenzo[d]thiazole.

Troubleshooting Guide

Low yields in the synthesis of this compound can arise from several factors, from reagent quality to reaction conditions. This guide addresses common issues in a question-and-answer format to help you diagnose and resolve problems in your experimental workflow.

Question 1: My reaction yield is very low or I'm not getting any product. What are the most likely causes?

Answer: Several factors could be contributing to a low or no-yield reaction. Here are the primary areas to investigate:

  • Sub-optimal Reaction Conditions: The temperature, reaction time, and solvent are critical. Some syntheses of 2-alkylbenzothiazoles require specific conditions that may differ from those for 2-arylbenzothiazoles. Aliphatic aldehydes, the precursor to the propyl group, can sometimes require longer reaction times or different catalytic systems to achieve good results.[1][2]

  • Oxidation of 2-Aminothiophenol: 2-Aminothiophenol is prone to oxidation, which can lead to the formation of disulfide byproducts.[3] This reduces the amount of starting material available for the desired reaction. It is advisable to use fresh or purified 2-aminothiophenol and consider running the reaction under an inert atmosphere (e.g., Nitrogen or Argon).[3]

  • Inefficient Cyclization and Oxidation: The synthesis involves the formation of a benzothiazoline intermediate, which is then oxidized to the final benzothiazole. If the oxidation step is inefficient, the reaction can stall at the intermediate stage, leading to low yields of the desired product.[2][4]

Question 2: I'm observing multiple side products in my reaction mixture. What are they and how can I minimize their formation?

Answer: The most common side product is the disulfide formed from the oxidation of 2-aminothiophenol.[3] To minimize this, handle 2-aminothiophenol carefully, use fresh starting material, and perform the reaction under an inert atmosphere. Another potential issue is the stability of the intermediate. The reaction between 2-aminothiophenol and an aliphatic aldehyde can sometimes predominantly yield the 2,3-dihydrobenzo[d]thiazole intermediate, which may not fully oxidize to the desired benzothiazole.[4]

Question 3: How do I choose the right catalyst and solvent for my reaction?

Answer: The choice of catalyst and solvent is highly dependent on the specific synthetic route you are following. For the synthesis of 2-alkylbenzothiazoles, various catalytic systems have been reported with good to excellent yields. Common solvents include ethanol and dichloromethane.[1][4] Some modern, greener approaches even utilize solvent-free conditions or microwave irradiation, which can significantly reduce reaction times and improve yields.[2][3]

Question 4: I'm using butyraldehyde as a precursor and getting low yields. Are there any specific considerations for aliphatic aldehydes?

Answer: Yes, aliphatic aldehydes can be less reactive than aromatic aldehydes in this synthesis, which can lead to lower yields.[1][2][5] In some cases, the reaction with aliphatic aldehydes may stop at the 2,3-dihydro-2-alkylbenzo[d]thiazole intermediate.[4] To drive the reaction to completion, you might need to employ a specific oxidizing agent, such as pyridinium chlorochromate (PCC) on silica gel, after the initial condensation.[4]

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism for the synthesis of this compound from 2-aminothiophenol and butyraldehyde?

A1: The reaction generally proceeds through a three-stage pathway:

  • Imine Formation: The amino group of 2-aminothiophenol attacks the carbonyl carbon of butyraldehyde, followed by dehydration to form an imine intermediate.

  • Cyclization: The thiol group then performs an intramolecular attack on the imine carbon to form a 2-propyl-2,3-dihydrobenzo[d]thiazole ring.[3]

  • Oxidation: The dihydro intermediate is then oxidized to the aromatic this compound. This oxidation can sometimes occur with atmospheric oxygen, but in other cases, a specific oxidizing agent is required.[2][4]

Q2: What are some alternative precursors to butyraldehyde for synthesizing this compound?

A2: Besides butyraldehyde, you can also use butyric acid or butyryl chloride.[5][6] Reactions with carboxylic acids may require harsher conditions or specific catalysts like polyphosphoric acid (PPA) and can sometimes result in lower yields compared to using aldehydes.[2][6] Acid chlorides are generally more reactive and can give good yields under milder conditions.[5][6]

Q3: How can I purify the final this compound product?

A3: Purification is often challenging due to the potential for oily products and the presence of impurities.[3] Column chromatography is a frequently used method for purifying 2-substituted benzothiazoles.[1][7] Recrystallization from a suitable solvent like ethanol is another common technique to obtain a high-purity product.[2] If the product is difficult to precipitate, techniques like trituration with a non-solvent (e.g., cold water or hexane) or complete evaporation of the solvent may be necessary.[2]

Data Presentation

The following table summarizes various reaction conditions for the synthesis of 2-alkylbenzothiazoles to provide a comparative overview.

PrecursorsCatalyst/ReagentSolventTemperatureTimeYield (%)Reference
2-Aminothiophenol, Aliphatic AldehydesMolecular Sieves (4Å)DichloromethaneRoom Temperature1.5 - 2 h~96*[4]
2-Aminothiophenol, IsobutyraldehydeZn(OAc)₂·2H₂O (5 mol%)Solvent-free80 °C30 - 60 min67[8]
2-Aminothiophenol, Aliphatic AldehydesH₂O₂/HClEthanolRoom Temperature45 - 60 min68 - 73[5]
2-Aminothiophenol, Aliphatic AldehydesZnO NPs (Ball Milling)Solvent-freeRoom Temperature30 min79 - 91[1]

*Yield for the 2,3-dihydrobenzo[d]thiazole intermediate.

Experimental Protocols

Synthesis of 2-Propyl-2,3-dihydrobenzo[d]thiazole

This protocol is adapted from a general procedure for the synthesis of 2-alkyl-2,3-dihydrobenzo[d]thiazoles.[4]

  • Reaction Setup: To a stirred solution of butyraldehyde (7.5 mmol) in dichloromethane (7.5 ml), add 4Å molecular sieves (5.0 g).

  • Reagent Addition: Add 2-aminothiophenol (7.5 mmol) to the mixture.

  • Reaction Monitoring: Continue stirring the reaction mixture at room temperature for 1.5-2 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: Upon completion, filter off the molecular sieves and wash them with dichloromethane.

  • Isolation: Evaporate the solvent from the filtrate under reduced pressure to obtain the crude 2-propyl-2,3-dihydrobenzo[d]thiazole.

Oxidation to this compound

This is a general subsequent step that may be required if the reaction stalls at the dihydro intermediate.

  • Reagent Preparation: Prepare solid-supported pyridinium chlorochromate (PCC) on silica gel.

  • Oxidation: To a solution of the crude 2-propyl-2,3-dihydrobenzo[d]thiazole in a suitable solvent like dichloromethane, add the prepared PCC on silica gel.

  • Reaction Monitoring: Stir the mixture at room temperature and monitor the reaction by TLC until the starting material is consumed.

  • Work-up and Purification: Filter the reaction mixture to remove the solid support and purify the crude product by column chromatography.

Visualizations

TroubleshootingWorkflow start Low Yield of This compound check_reagents Check Reagent Quality (2-Aminothiophenol, Butyraldehyde) start->check_reagents check_conditions Review Reaction Conditions (Temperature, Time, Solvent) start->check_conditions check_atmosphere Consider Inert Atmosphere start->check_atmosphere oxidized_start Oxidation of 2-Aminothiophenol? check_reagents->oxidized_start suboptimal_cond Sub-optimal Conditions? check_conditions->suboptimal_cond check_atmosphere->oxidized_start oxidized_start->suboptimal_cond No solution_reagents Use Fresh/Purified Reagents oxidized_start->solution_reagents Yes incomplete_ox Incomplete Oxidation of Dihydro-intermediate? suboptimal_cond->incomplete_ox No solution_conditions Optimize Temperature/Time/ Solvent/Catalyst suboptimal_cond->solution_conditions Yes solution_oxidation Add Oxidizing Agent (e.g., PCC) incomplete_ox->solution_oxidation Yes end Improved Yield solution_reagents->end solution_atmosphere Run Under N2 or Ar solution_atmosphere->end solution_conditions->end solution_oxidation->end

Caption: Troubleshooting workflow for low yield in this compound synthesis.

ReactionPathway cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product 2-Aminothiophenol 2-Aminothiophenol Imine Imine 2-Aminothiophenol->Imine + Butyraldehyde - H2O Butyraldehyde Butyraldehyde Butyraldehyde->Imine Dihydro-intermediate 2-Propyl-2,3-dihydro- benzo[d]thiazole Imine->Dihydro-intermediate Intramolecular Cyclization Product This compound Dihydro-intermediate->Product Oxidation

Caption: General reaction pathway for the synthesis of this compound.

References

Technical Support Center: Purification of 2-Propylbenzo[d]thiazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of crude 2-Propylbenzo[d]thiazole. The information is tailored for researchers, scientists, and drug development professionals to address common issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in crude this compound synthesized from 2-aminothiophenol and propanal?

A1: Common impurities may include:

  • Unreacted Starting Materials: 2-aminothiophenol and propanal.

  • Intermediate: 2-Propyl-2,3-dihydrobenzo[d]thiazole, the product of the initial condensation before oxidation.[1]

  • Oxidant Byproducts: Reduced chromium salts (if using PCC) and pyridine. The workup after PCC oxidation can sometimes be complicated by the formation of viscous materials.[2]

  • Solvent Residues: Dichloromethane, ethyl acetate, or hexane from the reaction and purification steps.

Q2: What is the recommended purification method for crude this compound?

A2: Column chromatography is a highly effective method for purifying this compound. A commonly used system is silica gel as the stationary phase with a mixture of ethyl acetate and hexane as the eluent.[1] Distillation can also be employed, particularly for larger scale purifications, given the compound's relatively high boiling point.

Q3: What are the key physical properties of this compound relevant to its purification?

A3: Understanding the physical properties is crucial for selecting and optimizing purification techniques.

PropertyValue
Boiling Point 269-270 °C at 760 mmHg
Solubility Soluble in alcohol; sparingly soluble in water.
Appearance Yellow liquid

Source: The Good Scents Company, PubChem

Troubleshooting Guides

This section provides solutions to common problems encountered during the purification of this compound using various techniques.

Column Chromatography

Issue: Poor separation of this compound from impurities.

Possible CauseSuggested Solution
Incorrect Solvent System The polarity of the eluent may be too high or too low. Optimize the solvent system using thin-layer chromatography (TLC) first. A common starting point is 10% ethyl acetate in hexane.[1] Adjust the ratio to achieve good separation between the product and impurities.
Column Overloading Too much crude material was loaded onto the column. Use an appropriate amount of silica gel relative to the sample (typically a 50:1 to 100:1 ratio by weight).
Uneven Column Packing Air bubbles or cracks in the silica gel bed can lead to channeling and poor separation. Ensure the column is packed uniformly.
Sample Application The initial band of the sample was too broad. Dissolve the crude product in a minimal amount of a solvent in which it is highly soluble and carefully apply it to the top of the column in a narrow band.

Issue: The product is not eluting from the column.

Possible CauseSuggested Solution
Solvent Polarity is Too Low The eluent is not polar enough to move the product down the column. Gradually increase the polarity of the solvent system. For example, increase the percentage of ethyl acetate in the ethyl acetate/hexane mixture.
Compound Decomposed on Silica Benzothiazoles can be sensitive to acidic conditions. Silica gel is slightly acidic. If decomposition is suspected, consider using deactivated silica gel (by adding a small percentage of triethylamine to the eluent) or an alternative stationary phase like alumina.
Recrystallization

Issue: The compound "oils out" instead of forming crystals.

Possible CauseSuggested Solution
Cooling Too Rapidly Rapid cooling can prevent the orderly arrangement of molecules into a crystal lattice. Allow the solution to cool slowly to room temperature before placing it in an ice bath.
Inappropriate Solvent The chosen solvent may not be suitable for recrystallization. Experiment with different solvents or solvent mixtures. A good recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures.
Impurity Presence High levels of impurities can inhibit crystallization. It may be necessary to first purify the crude product by another method, such as column chromatography, to remove the bulk of the impurities.

Issue: No crystals form upon cooling.

Possible CauseSuggested Solution
Solution is Not Saturated Too much solvent was used to dissolve the crude product. Gently evaporate some of the solvent to concentrate the solution and then allow it to cool again.
Supersaturation The solution is supersaturated, but crystal nucleation has not occurred. Try scratching the inside of the flask with a glass rod or adding a seed crystal of pure this compound to induce crystallization.
Distillation

Issue: The compound is not distilling at the expected temperature.

Possible CauseSuggested Solution
Incorrect Thermometer Placement The thermometer bulb must be positioned correctly within the distillation head to accurately measure the temperature of the vapor that is in equilibrium with the liquid. The top of the bulb should be level with the bottom of the side arm leading to the condenser.
System Leak If performing a vacuum distillation, a leak in the system will result in a higher pressure and consequently a higher boiling point. Check all joints and connections for a proper seal.
Insufficient Heating The heating mantle may not be providing enough energy to bring the compound to its boiling point. Increase the temperature of the heating mantle gradually.

Experimental Protocols

Protocol 1: Purification by Column Chromatography
  • Preparation of the Column:

    • Select a glass column of appropriate size.

    • Prepare a slurry of silica gel in the chosen eluent (e.g., 10% ethyl acetate in hexane).

    • Carefully pour the slurry into the column, allowing the silica to settle into a uniform bed without air bubbles.

  • Sample Loading:

    • Dissolve the crude this compound in a minimum amount of the eluent or a slightly more polar solvent.

    • Carefully apply the sample solution to the top of the silica gel bed.

  • Elution:

    • Begin adding the eluent to the top of the column.

    • Maintain a constant flow rate.

    • Collect fractions in separate test tubes.

  • Analysis:

    • Analyze the collected fractions using thin-layer chromatography (TLC) to identify which fractions contain the pure product.

    • Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Protocol 2: Purification by Distillation
  • Apparatus Setup:

    • Assemble a standard distillation apparatus, including a round-bottom flask, a distillation head with a thermometer, a condenser, and a receiving flask.

    • Ensure all glass joints are properly sealed.

  • Procedure:

    • Place the crude this compound and a few boiling chips into the round-bottom flask.

    • Begin heating the flask gently.

    • Collect the fraction that distills over at the expected boiling point (approximately 269-270 °C at atmospheric pressure). For high-boiling compounds, a vacuum distillation is recommended to lower the boiling point and prevent decomposition.

Visualizations

Experimental Workflow for Purification

G cluster_synthesis Synthesis cluster_purification Purification Options cluster_analysis Analysis & Final Product start Crude this compound col_chrom Column Chromatography start->col_chrom Primary Method distill Distillation start->distill Alternative/Scale-up analysis Purity Check (TLC, NMR, etc.) col_chrom->analysis distill->analysis product Pure this compound analysis->product G start Poor Separation? solvent Incorrect Solvent System? start->solvent Yes overload Column Overloaded? packing Poor Packing? optimize_tlc Optimize with TLC solvent->optimize_tlc reduce_load Reduce Sample Load overload->reduce_load repack Repack Column packing->repack

References

Technical Support Center: 2-Propylbenzo[d]thiazole Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with the synthesis and reactions of 2-Propylbenzo[d]thiazole.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to this compound?

A1: The most prevalent method is the condensation of 2-aminothiophenol with either butyraldehyde or butyric acid (or its derivatives like butyryl chloride). The reaction with butyraldehyde typically proceeds via a two-step, one-pot sequence involving the formation of an intermediate, 2-propyl-2,3-dihydrobenzo[d]thiazole, which is subsequently oxidized to the final product.

Q2: I see a significant amount of a lower molecular weight byproduct in my reaction mixture. What is it likely to be?

A2: If you are synthesizing 2-propylbenzothiazole from 2-aminothiophenol and butyraldehyde, the most common byproduct is the 2-propyl-2,3-dihydrobenzo[d]thiazole intermediate. Its formation is the first step of the reaction, and if the subsequent oxidation is incomplete, it will remain in your product mixture.

Q3: My reaction yield is consistently low, and I'm using pure starting materials. What could be the issue?

A3: A common cause for low yields, even with pure starting materials, is the oxidative dimerization of the 2-aminothiophenol starting material to form 2,2'-disulfanediyldianiline.[1] This side reaction consumes the starting material and reduces the overall yield. To mitigate this, it is recommended to use fresh 2-aminothiophenol and to perform the reaction under an inert atmosphere (e.g., nitrogen or argon).[1]

Q4: Can I use other reagents besides butyraldehyde or butyric acid?

A4: Yes, various reagents can be used to install the 2-propyl group. These include butyryl chloride and other activated forms of butyric acid. The choice of reagent will influence the reaction conditions and the types of byproducts that may be formed.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low to no formation of this compound, with a significant amount of unreacted 2-aminothiophenol. Inefficient cyclization of the imine thiophenol intermediate.[1]Optimize the reaction temperature and consider using a suitable catalyst to facilitate the cyclization step.[1]
The final product is a mixture of this compound and a significant amount of 2-propyl-2,3-dihydrobenzo[d]thiazole. Incomplete oxidation of the dihydro-intermediate.Ensure a sufficient amount of the oxidizing agent is used. Extend the reaction time for the oxidation step or consider a more potent oxidizing agent if compatible with your substrate.
A significant amount of a high molecular weight, insoluble solid is observed in the reaction mixture. Formation of 2,2'-disulfanediyldianiline, the disulfide dimer of 2-aminothiophenol, due to oxidation.[1]Use freshly distilled or purified 2-aminothiophenol. Degas the solvent and run the reaction under an inert atmosphere (N₂ or Ar) to minimize exposure to oxygen.[1]
Crude NMR shows a complex mixture of unidentified products. Potential over-oxidation or degradation of the product under harsh reaction conditions.Re-evaluate the strength of the oxidizing agent and the reaction temperature. Consider using milder oxidants. Also, ensure the workup procedure is not exposing the product to harsh acidic or basic conditions that could cause degradation.

Experimental Protocols

Synthesis of this compound from 2-Aminothiophenol and Butyraldehyde

This protocol is a representative two-step, one-pot synthesis.

Step 1: Formation of 2-propyl-2,3-dihydrobenzo[d]thiazole

  • To a stirred solution of 2-aminothiophenol (1.0 eq) in a suitable solvent (e.g., dichloromethane or ethanol) under an inert atmosphere, add butyraldehyde (1.1 eq).

  • The reaction mixture is typically stirred at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • The formation of the dihydro-intermediate is usually efficient under these conditions.

Step 2: Oxidation to this compound

  • Once the formation of the intermediate is complete, an oxidizing agent is added to the reaction mixture. A common choice is pyridinium chlorochromate (PCC) on silica gel or manganese dioxide (MnO₂).

  • The mixture is stirred at room temperature or with gentle heating until the oxidation is complete, as monitored by TLC.

  • Upon completion, the reaction mixture is filtered to remove the oxidant and any solid byproducts.

  • The filtrate is concentrated under reduced pressure, and the crude product is purified, typically by column chromatography on silica gel, to yield pure this compound.

Visualizations

Reaction_Pathway cluster_reactants Reactants cluster_products Products & Intermediates 2_aminothiophenol 2-Aminothiophenol imine_intermediate Imine Intermediate 2_aminothiophenol->imine_intermediate + Butyraldehyde disulfide_side_product 2,2'-Disulfanediyldianiline (Side Product) 2_aminothiophenol->disulfide_side_product Oxidation butyraldehyde Butyraldehyde butyraldehyde->imine_intermediate oxygen O₂ (air) oxygen->disulfide_side_product dihydro_product 2-Propyl-2,3-dihydro- benzo[d]thiazole (Intermediate/Side Product) imine_intermediate->dihydro_product Intramolecular Cyclization final_product This compound (Target Product) dihydro_product->final_product Oxidation

Caption: Reaction pathway for the synthesis of this compound, highlighting the formation of the dihydro-intermediate and the disulfide side product.

Troubleshooting_Workflow start Low Yield or Impure Product check_sm Analyze starting materials (SM) start->check_sm check_intermediate Check for Dihydro- intermediate accumulation check_sm->check_intermediate incomplete_oxidation Incomplete Oxidation? check_intermediate->incomplete_oxidation check_disulfide Check for Disulfide side product sm_oxidation SM Oxidation? check_disulfide->sm_oxidation incomplete_oxidation->check_disulfide No solution_oxidation Increase oxidant amount or reaction time incomplete_oxidation->solution_oxidation Yes solution_inert Use inert atmosphere & fresh SM sm_oxidation->solution_inert Yes end Improved Synthesis sm_oxidation->end No solution_oxidation->end solution_inert->end

Caption: A troubleshooting workflow for identifying and resolving common issues in this compound synthesis.

References

Technical Support Center: Synthesis of 2-Propylbenzo[d]thiazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 2-Propylbenzo[d]thiazole and its derivatives.

Troubleshooting Guide

This guide addresses specific issues that can arise during synthesis, offering potential causes and solutions in a question-and-answer format.

Q1: My reaction yield is consistently low when synthesizing 2-propylbenzothiazole from 2-aminothiophenol and butyric acid/butyraldehyde. What are the common causes?

A1: Low yields are a frequent challenge in benzothiazole synthesis. The primary causes often revolve around incomplete reactions, suboptimal conditions, side product formation, and the stability of the starting materials.[1][2]

Potential Causes & Solutions:

  • Incomplete Reaction: The condensation reaction may not have gone to completion.

    • Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC). Consider extending the reaction time or moderately increasing the temperature. Be cautious, as excessively high temperatures can promote side reactions like sulfonation.[1]

  • Suboptimal Catalyst: The choice and concentration of the acid catalyst are crucial. Traditional methods using polyphosphoric acid (PPA) often require harsh conditions (high temperatures and long reaction times).[2]

    • Solution: Explore alternative and milder catalytic systems. Options include methanesulfonic acid (MeSO₃H) on silica gel, p-toluenesulfonic acid (p-TsOH), or various green catalysts which can offer better yields under milder conditions.[2][3]

  • Intermediate Formation: When using an aliphatic aldehyde like butyraldehyde, the reaction can sometimes stall at the 2-propyl-2,3-dihydrobenzo[d]thiazole intermediate.[4]

    • Solution: This intermediate requires a subsequent oxidation step to form the final benzothiazole. Treat the reaction mixture with an oxidizing agent like pyridinium chlorochromate (PCC) on silica gel after the initial condensation.[4]

  • Purity of 2-Aminothiophenol (2-ATP): 2-ATP is susceptible to oxidation, forming a disulfide byproduct, which will not participate in the desired reaction.

    • Solution: Use fresh, high-purity 2-ATP. If the purity is questionable, consider purifying it by distillation under reduced pressure before use.

Q2: I am observing significant side product formation. How can I identify and minimize it?

A2: Side products consume starting materials and complicate purification. The most common side products are disulfides from the oxidation of 2-aminothiophenol and products from unwanted secondary reactions.

Potential Causes & Solutions:

  • Oxidation of 2-Aminothiophenol: The thiol group (-SH) in 2-ATP is easily oxidized to a disulfide, especially in the presence of air.

    • Solution: Run the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to minimize oxidation. Ensure all solvents are properly degassed before use.

  • High Reaction Temperature: Excessive heat can lead to undesired side reactions, such as sulfonation of the aromatic ring.[1]

    • Solution: Maintain the reaction temperature within the optimal range determined through literature review or experimentation. Avoid localized overheating by ensuring efficient stirring.

  • Re-formation of Reactants: During workup, using strong mineral acids to neutralize the reaction can sometimes cause undesired reactions. For instance, if a byproduct like sodium formate is present, strong acids can liberate formic acid, which may react with unreacted 2-ATP.[5]

    • Solution: Use a milder acid, such as acetic acid, for acidification during the workup phase to avoid decomposition or reverse reactions.[5]

Q3: The color of my final product is dark yellow or brown, suggesting impurities. How can I improve its purity and color?

A3: Off-color products are a common sign of impurities, often arising from side reactions or residual starting materials.

Potential Causes & Solutions:

  • Residual Catalyst/Byproducts: Acid catalysts and colored byproducts can contaminate the final product.

    • Solution: After the reaction, perform a thorough workup. Neutralize the mixture, extract the product with an appropriate organic solvent, and wash the organic layer with brine. For colored impurities, treatment with activated carbon (e.g., Norit) in a suitable solvent followed by hot filtration can be effective.[1]

  • Thermal Degradation: High reaction temperatures can cause some materials to degrade, leading to colored impurities.

    • Solution: Optimize the reaction to proceed at the lowest effective temperature. Consider using microwave-assisted synthesis, which can often reduce reaction times and thermal degradation.[6]

  • Ineffective Purification: Simple extraction may not be sufficient to achieve high purity.

    • Solution: Purify the crude product using column chromatography on silica gel.[4] Alternatively, recrystallization from a suitable solvent system (e.g., ethanol/water) can yield a pale yellow, pure product.[1]

Frequently Asked Questions (FAQs)

Q1: What is the most common and direct synthetic route for 2-propylbenzothiazole?

The most prevalent method is the condensation of 2-aminothiophenol (2-ATP) with a C4-containing precursor.[6] The two main variations are:

  • From Butyric Acid: Direct condensation with 2-ATP, typically requiring a strong acid catalyst like PPA or MeSO₃H and heat to drive the dehydration.[2]

  • From Butyraldehyde: A two-step, one-pot process involving initial condensation to form the 2,3-dihydrobenzothiazole intermediate, followed by in-situ oxidation.[4]

Q2: Are there greener or more efficient alternatives to traditional high-temperature, strong-acid methods?

Yes, significant research has focused on developing eco-friendly protocols. These methods often offer advantages like shorter reaction times, higher yields, and easier workup.[7] Examples include:

  • Solvent-Free Synthesis: Heating a mixture of 2-aminothiophenol and butyric acid directly without a solvent can produce 2-propylbenzothiazole in good yields.[7]

  • Microwave Irradiation: Using microwave energy can dramatically shorten reaction times from hours to minutes.[6]

  • Ultrasound-Assisted Synthesis: Sonication provides an energy source that can promote the reaction under solvent- and catalyst-free conditions at room temperature.[8]

  • Novel Catalysts: A wide array of modern catalysts, including ionic liquids, heterogeneous catalysts like SnP₂O₇, and various nanocatalysts, have been shown to be effective under milder conditions.[3][6]

Q3: How critical is the reaction atmosphere?

For reactions involving 2-aminothiophenol, using an inert atmosphere (Nitrogen or Argon) is highly recommended. The thiol group is prone to oxidation, which leads to the formation of a disulfide dimer. This dimer is an impurity and reduces the amount of 2-ATP available for the cyclization reaction, thereby lowering the overall yield.

Data Presentation: Comparison of Synthetic Methods

The following table summarizes yields reported for the synthesis of various 2-substituted benzothiazoles using different catalytic systems and conditions, illustrating the impact of the chosen methodology.

PrecursorCatalyst / MethodTemperature (°C)TimeYield (%)Reference
Aromatic AldehydesSnP₂O₇Reflux8-35 min87-95[6][9]
Fatty AcidsP₄S₁₀ / Microwave-3-4 minHigh[6][9]
Carboxylic AcidsMeSO₃H / SiO₂1402-12 h70-92[2]
Aromatic AldehydesUltrasound IrradiationRoom Temp20 min65-83[8]
Carboxylic AcidsSolvent/Catalyst Free15030 minGood[7]
Aromatic AldehydesH₂O₂ / HClRoom Temp45-60 min85-94[3]

Experimental Protocols

Protocol 1: Two-Step Synthesis of 2-Propylbenzothiazole from 2-Aminothiophenol and Butyraldehyde [4]

This protocol involves the formation of the dihydro intermediate followed by oxidation.

Step A: Synthesis of 2-Propyl-2,3-dihydrobenzo[d]thiazole

  • To a stirred solution of butyraldehyde (7.5 mmol) in dichloromethane (7.5 mL), add 4Å molecular sieves (5.0 g).

  • Add 2-aminothiophenol (5.0 mmol, 0.63 g) dropwise to the mixture.

  • Stir the reaction mixture at room temperature for 1.5 - 2 hours. Monitor reaction completion by TLC.

  • Once the starting material is consumed, filter the mixture to remove the molecular sieves.

  • Evaporate the solvent under reduced pressure to obtain the crude 2-propyl-2,3-dihydrobenzo[d]thiazole. This intermediate can be purified by column chromatography or used directly in the next step.

Step B: Oxidation to this compound

  • Prepare silica-supported PCC by stirring pyridinium chlorochromate (PCC) with silica gel in acetone, followed by evaporation and drying.

  • To a stirred suspension of the prepared PCC on silica gel (2.6 g) in dichloromethane (10 mL), add the crude 2-propyl-2,3-dihydrobenzo[d]thiazole (2.0 mmol) from Step A.

  • Stir the mixture vigorously at room temperature for 30 minutes.

  • Filter the resulting mixture through a pad of Celite®.

  • Pour the filtrate into water and extract with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the final product by column chromatography on silica gel using a hexane/ethyl acetate eluent system to yield pure 2-propylbenzothiazole.

Visualizations

The following diagrams illustrate the general synthesis workflow and a logical troubleshooting process.

G cluster_start Starting Materials cluster_process Reaction & Workup cluster_end Purification & Product ATP 2-Aminothiophenol COND Condensation/ Cyclization (Catalyst, Heat) ATP->COND ACID Butyric Acid or Butyraldehyde ACID->COND OX Oxidation Step (if using aldehyde) COND->OX aldehyde route WU Workup (Neutralization, Extraction) COND->WU acid route OX->WU PUR Purification (Chromatography/ Recrystallization) WU->PUR PROD Pure 2-Propylbenzothiazole PUR->PROD

Caption: General workflow for the synthesis of 2-Propylbenzothiazole.

G cluster_causes Potential Causes cluster_solutions Troubleshooting Actions start Low Yield or Impure Product c1 Incomplete Reaction? start->c1 c2 Side Reactions Occurring? start->c2 c3 Suboptimal Conditions? start->c3 c4 Starting Material Purity Issue? start->c4 s1 Extend Reaction Time Monitor via TLC c1->s1 s2 Add Oxidation Step (for aldehyde route) c1->s2 s3 Use Inert Atmosphere Optimize Temperature c2->s3 s4 Change Catalyst (e.g., milder acid) c3->s4 s5 Purify 2-ATP Use Fresh Reagents c4->s5 s6 Improve Purification (Recrystallize, Chromatography) s1->s6 s2->s6 s3->s6 s4->s6 s5->s6

Caption: Troubleshooting logic for synthesis of 2-Propylbenzothiazole.

References

Technical Support Center: Resolving Impurities in 2-Propylbenzo[d]thiazole Samples

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and resolving impurities in samples of 2-Propylbenzo[d]thiazole.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: What are the common sources of impurities in my this compound sample?

A1: Impurities in your this compound sample can typically originate from three main sources:

  • Unreacted Starting Materials: The synthesis of this compound commonly involves the condensation of 2-aminothiophenol and butanal.[1] Incomplete reactions can leave residual amounts of these starting materials in your product.

  • Reaction Intermediates and By-products: A common synthetic route involves the formation of a 2-propyl-2,3-dihydrobenzo[d]thiazole intermediate, which is then oxidized.[1] The presence of this intermediate indicates an incomplete oxidation step. Side reactions can also lead to the formation of various by-products.

  • Degradation Products: this compound can degrade over time, especially when exposed to light or oxidizing conditions. Potential degradation products include 2-hydroxybenzothiazole and 2-benzothiazolesulfonic acid.[1]

Q2: I see an unexpected peak in my analytical chromatogram. How can I identify the impurity?

A2: Identifying unknown impurities requires a combination of analytical techniques. We recommend the following workflow:

  • Mass Spectrometry (MS): Techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) can provide the molecular weight of the impurity, offering initial clues to its identity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can help elucidate the structure of the impurity, especially when compared to the spectra of known starting materials and intermediates.

  • Reference Standards: Comparing the retention time and spectral data of the unknown peak with commercially available standards of potential impurities (e.g., 2-aminothiophenol, butanal) can confirm their presence.

Q3: My sample of this compound has a noticeable color, but the pure compound should be colorless to pale yellow. What could be the cause?

A3: A significant coloration in your sample often points to the presence of oxidized impurities or polymeric by-products. These can form during synthesis, particularly in the oxidation step, or upon prolonged storage and exposure to air and light.

Q4: How can I remove the identified impurities from my this compound sample?

A4: The choice of purification method depends on the nature of the impurities. Here are the recommended techniques:

  • Column Chromatography: This is a highly effective method for separating this compound from both more polar and less polar impurities. Silica gel is a commonly used stationary phase.

  • Recrystallization: This technique is useful for removing impurities that have different solubility profiles from the desired product. The choice of solvent is critical for successful purification.

  • Distillation: For volatile impurities, distillation can be an effective purification method.

Data Presentation: Efficacy of Purification Methods

The following table summarizes the expected purity levels of this compound after applying different purification techniques. The initial purity of the crude product is assumed to be in the range of 85-90%.

Purification MethodTypical Purity AchievedCommon Impurities RemovedAdvantagesLimitations
Column Chromatography >98%Unreacted starting materials, intermediates, most by-products.High resolution, applicable to a wide range of impurities.Can be time-consuming and requires significant solvent volumes.
Recrystallization >97%Removes insoluble and some soluble impurities.Simple, cost-effective, and can yield high-purity crystals.Dependent on finding a suitable solvent; may have lower recovery.
Distillation VariableEffective for impurities with significantly different boiling points.Good for removing volatile or non-volatile impurities.Not suitable for thermally unstable compounds or impurities with similar boiling points.

Experimental Protocols

Protocol 1: Purification of this compound by Column Chromatography

This protocol describes the purification of crude this compound using silica gel column chromatography.

Materials:

  • Crude this compound

  • Silica gel (70-230 mesh)

  • Hexane (HPLC grade)

  • Ethyl acetate (HPLC grade)

  • Glass column

  • Collection tubes

  • Thin Layer Chromatography (TLC) plates and chamber

  • UV lamp

Procedure:

  • Slurry Preparation: Prepare a slurry of silica gel in hexane.

  • Column Packing: Pour the slurry into the glass column and allow it to pack under gravity or with gentle pressure. Ensure the packing is uniform and free of air bubbles.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the initial eluent (e.g., 5% ethyl acetate in hexane) and load it onto the top of the silica gel bed.

  • Elution: Begin elution with a low polarity solvent system (e.g., 5% ethyl acetate in hexane). Gradually increase the polarity of the eluent (e.g., to 10% ethyl acetate in hexane) to elute the compounds.

  • Fraction Collection: Collect fractions in separate tubes.

  • Monitoring: Monitor the separation by TLC. Spot the collected fractions on a TLC plate and develop it in an appropriate solvent system. Visualize the spots under a UV lamp.

  • Product Pooling and Evaporation: Combine the fractions containing the pure this compound and evaporate the solvent under reduced pressure to obtain the purified product.

Protocol 2: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a general method for assessing the purity of this compound using reverse-phase HPLC with a photodiode array (PDA) detector.

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system with a pump, autosampler, column oven, and PDA detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: A suitable gradient from 50% B to 95% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: Monitor at the λmax of this compound (determined by UV-Vis spectroscopy, typically around 290 nm).

  • Injection Volume: 10 µL.

Procedure:

  • Sample Preparation: Prepare a solution of the this compound sample in the mobile phase (e.g., 1 mg/mL).

  • Injection: Inject the sample onto the HPLC system.

  • Data Analysis: Integrate the peaks in the chromatogram. Calculate the purity by determining the area percentage of the main peak relative to the total area of all peaks.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification 2-Aminothiophenol 2-Aminothiophenol Condensation Condensation 2-Aminothiophenol->Condensation Butanal Butanal Butanal->Condensation Intermediate 2-Propyl-2,3-dihydro- benzo[d]thiazole Condensation->Intermediate Oxidation Oxidation Intermediate->Oxidation Crude_Product Crude this compound Oxidation->Crude_Product Purification_Method Column Chromatography or Recrystallization Crude_Product->Purification_Method Contains Impurities Pure_Product Pure this compound Purification_Method->Pure_Product

Caption: Experimental workflow for the synthesis and purification of this compound.

troubleshooting_pathway Start Impure Sample Detected Identify_Impurity Identify Impurity (LC-MS, GC-MS, NMR) Start->Identify_Impurity Starting_Material Unreacted Starting Material? Identify_Impurity->Starting_Material Is it... Intermediate_Byproduct Intermediate or By-product? Identify_Impurity->Intermediate_Byproduct Degradation_Product Degradation Product? Identify_Impurity->Degradation_Product Optimize_Reaction Optimize Reaction (Time, Stoichiometry) Starting_Material->Optimize_Reaction Column_Chromatography Column Chromatography Intermediate_Byproduct->Column_Chromatography Recrystallization Recrystallization Degradation_Product->Recrystallization Check_Storage Review Storage Conditions Degradation_Product->Check_Storage Pure_Sample Pure Sample Optimize_Reaction->Pure_Sample Column_Chromatography->Pure_Sample Recrystallization->Pure_Sample

References

how to increase the reaction rate of 2-Propylbenzo[d]thiazole formation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 2-Propylbenzo[d]thiazole.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes for this compound and which is fastest?

The most common and direct method for synthesizing 2-substituted benzothiazoles, including this compound, is the condensation reaction of 2-aminothiophenol with a carbonyl-containing compound.[1][2] For a propyl substituent, the primary starting materials are:

  • Butanal (an aliphatic aldehyde): This reaction typically first forms a 2-propyl-2,3-dihydrobenzo[d]thiazole intermediate, which then requires an oxidation step to yield the final product.[3]

  • Butyric Acid or Butanoyl Chloride (a carboxylic acid or its derivative): This is a direct condensation method that can be accelerated with catalysts or microwave irradiation.[2][4] Using the more reactive acyl chloride (butanoyl chloride) often leads to a faster reaction compared to the carboxylic acid.[5][6]

The choice for the fastest route often depends on the available equipment and reagents. Microwave-assisted synthesis using L-proline as a catalyst has been shown to produce 2-substituted benzothiazoles in as little as 2-8 minutes.[7][8]

Q2: My reaction rate is slow and the yield is low. What are the most critical parameters to adjust?

Several factors influence the reaction rate and yield. Optimizing these parameters is key to an efficient synthesis.

  • Choice of Catalyst: The catalyst is crucial for accelerating the reaction. A wide range of catalysts have been successfully used, from simple Brønsted acids to metal nanoparticles.[7][9] For instance, p-Toluenesulfonic acid (TsOH·H₂O) is an effective and low-cost Brønsted acid catalyst.[9] Metal catalysts like ZnO nanoparticles can lead to excellent yields in very short reaction times (2-8 minutes) at room temperature.[7]

  • Reaction Temperature: Increasing the temperature generally increases the reaction rate. Many procedures report heating at temperatures ranging from 80 °C to 140 °C.[7][9] However, excessively high temperatures can lead to byproduct formation.[10] It is crucial to find the optimal temperature for your specific combination of reactants and catalyst.

  • Solvent Selection: The choice of solvent can significantly impact reaction speed and yield. While some reactions can be performed under solvent-free conditions, which can be advantageous, solvents like acetonitrile (CH₃CN) or dimethyl sulfoxide (DMSO) are commonly used.[9][11] For example, switching to CH₃CN and heating to 80 °C has been shown to dramatically improve yields.[9]

  • Reaction Time: Insufficient reaction time is a common cause of low yield.[10] It is recommended to monitor the reaction's progress using Thin Layer Chromatography (TLC) to determine when the starting materials have been fully consumed.[12]

  • Atmosphere: 2-aminothiophenol is susceptible to oxidation, which can form a disulfide dimer and reduce the yield.[10] Performing the reaction under an inert atmosphere, such as nitrogen or argon, can prevent the degradation of this starting material.[10]

Q3: I'm observing significant byproduct formation. What are the likely side products and how can I minimize them?

Byproduct formation is a common issue that complicates purification and lowers yields.

  • Unreacted Starting Materials: The most frequent impurity is unreacted 2-aminothiophenol or its disulfide dimer.[10] To minimize this, ensure the reaction goes to completion by optimizing the reaction time and temperature, using an effective catalyst, and running the reaction under an inert atmosphere.[10][12]

  • 2-Propyl-2,3-dihydrobenzo[d]thiazole Intermediate: When using butanal as the starting material, the primary product is often the dihydro-benzothiazole intermediate.[3] This intermediate must be oxidized to form the final aromatic product. If this is your main product, you need to introduce a subsequent oxidation step.[3]

  • Symmetrical Thiourea Derivatives: In some synthesis routes, self-condensation of 2-aminothiophenol can occur.[10] This can often be minimized by controlling the addition rate of the other reactant.

Q4: Are there advanced techniques to significantly accelerate the reaction?

Yes. For researchers looking to drastically reduce reaction times, the following methods are highly effective:

  • Microwave Irradiation: This is one of the most powerful techniques for accelerating the synthesis of benzothiazoles.[5] Microwave-assisted reactions, often under solvent-free conditions, can reduce reaction times from hours to mere minutes and often improve yields.[4][8] For example, the L-proline catalyzed condensation of 2-aminothiophenol with aldehydes under microwave irradiation provides excellent yields rapidly.[8]

  • Mechanochemical Grinding: Using techniques like a mortar and pestle or a ball mill can facilitate solvent-free reactions, leading to high yields in extremely short times (30-60 seconds) under metal-free conditions.[13]

Troubleshooting Guide

IssuePotential Cause(s)Suggested Solution(s)
Low or No Product Yield • Inactive or insufficient catalyst.[12]• Incorrect reaction temperature.[12]• Insufficient reaction time.[10]• Impure or oxidized starting materials (especially 2-aminothiophenol).[10][12]• Use a fresh, high-purity catalyst at the recommended molar percentage (e.g., 5-10 mol%).[7][9]• Optimize the reaction temperature by incrementally increasing it while monitoring with TLC.• Monitor the reaction by TLC to ensure it has gone to completion.• Use fresh 2-aminothiophenol and consider running the reaction under an inert (N₂ or Ar) atmosphere.[10]
Slow Reaction Rate • Inappropriate or no catalyst.• Low reaction temperature.• Inefficient solvent.• Introduce a catalyst. Brønsted acids (TsOH) or Lewis acids (ZnO NPs, Cu(II) salts) are effective.[7][9]• Increase the temperature to the recommended level for the chosen protocol (typically 80-120 °C).[7][9]• Consider switching to a different solvent like acetonitrile or running the reaction solvent-free.[9]• For a significant rate increase, explore microwave-assisted synthesis.[4]
Significant Byproduct Formation • Oxidation of 2-aminothiophenol.• Incomplete oxidation of the dihydro-benzothiazole intermediate (when using butanal).[3]• Over-oxidation or degradation of the product due to excessive heat or time.• Purge the reaction vessel with an inert gas (N₂ or Ar) before starting.[10]• If the dihydro-intermediate is the main product, add a subsequent oxidation step (e.g., with silica gel supported PCC).[3]• Optimize reaction time and temperature by monitoring via TLC to avoid prolonged heating after completion.[12]
Difficulty in Product Isolation • Product is soluble in the workup solvent.• Formation of an emulsion during extraction.• Try precipitating the product by adding a non-solvent or by concentrating the reaction mixture.[12]• To break emulsions during liquid-liquid extraction, add a saturated brine solution.[12]

Data Presentation: Comparison of Synthetic Methods

The following tables summarize reaction conditions for the formation of 2-substituted benzothiazoles, providing a basis for selecting an optimal method for this compound.

Table 1: Catalyst and Condition Comparison for Aldehyde Condensation

CatalystSolventTemperature (°C)TimeYield (%)Reference(s)
ZnO NanoparticlesEthanol / NeatRoom Temp.2–8 min76–96[7]
p-Toluene sulfonic acid (TsOH·H₂O)Acetonitrile8016 h~86–89[9]
L-proline (Microwave)Solvent-freeMW2-5 minGood-Moderate[4][8]
None (Molecular Sieves)DichloromethaneRoom Temp.1.5–2 h96 (dihydro intermediate)[3]
CuBr₂EthanolReflux8 h≥70[7]

Table 2: Condition Comparison for Carboxylic Acid Condensation

Catalyst / MethodSolventTemperature (°C)TimeYield (%)Reference(s)
Polyphosphoric acid (PPA)N/A150-1801–5 h35–90[2]
L-proline (Microwave)Solvent-freeMW5-10 minGood-Moderate[4][8]
(o-CF₃PhO)₃PN/AN/AN/AGood[14]

Experimental Protocols

Protocol 1: Synthesis from 2-Aminothiophenol and Butanal

This two-step method first forms the dihydro-intermediate, which is then oxidized.[3]

Step A: Formation of 2-Propyl-2,3-dihydrobenzo[d]thiazole

  • To a stirred solution of butanal (7.5 mmol) in dichloromethane (7.5 mL), add 4Å molecular sieves (5.0 g).

  • Add 2-aminothiophenol (5.0 mmol) dropwise to the mixture.

  • Stir the reaction mixture at room temperature for 1.5–2 hours. Monitor completion by TLC.

  • Once the reaction is complete, filter the mixture to remove the molecular sieves.

  • Evaporate the solvent under reduced pressure.

  • Purify the resulting residue (the dihydro-intermediate) by column chromatography on silica gel using 10% ethyl acetate/hexane as the eluent.

Step B: Oxidation to this compound

  • Prepare pyridinium chlorochromate (PCC) supported on silica gel.

  • Dissolve the purified 2-propyl-2,3-dihydrobenzo[d]thiazole from Step A in dichloromethane.

  • Add the silica gel-supported PCC to the solution.

  • Stir the mixture at room temperature until the oxidation is complete (monitor by TLC).

  • Filter the reaction mixture and evaporate the solvent.

  • Purify the final product by column chromatography.

Protocol 2: Direct Synthesis from 2-Aminothiophenol and Butyric Acid (Microwave-Assisted)

This protocol is adapted from general procedures for microwave-assisted benzothiazole synthesis.[4][8]

  • In a microwave reaction vessel, combine 2-aminothiophenol (1.0 mmol), butyric acid (1.2 mmol), and L-proline (0.3 mmol, 30 mol%).

  • Ensure the reagents are thoroughly mixed. The reaction is performed under solvent-free conditions.

  • Place the vessel in a microwave reactor and irradiate at a suitable power and temperature (e.g., 100-120 °C) for 5-10 minutes.

  • After cooling, dissolve the reaction mixture in ethyl acetate and wash with a saturated sodium bicarbonate solution to remove unreacted acid.

  • Wash with brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizations

ReactionPathway Reactants 2-Aminothiophenol + Propyl Source Intermediate Schiff Base / Thio-hemiaminal (Intermediate) Reactants->Intermediate Condensation PropylSource Butanal (Aldehyde) Butyric Acid (Acid) Butanoyl Chloride (Acyl Chloride) PropylSource->Reactants Cyclized 2-Propyl-2,3-dihydrobenzo[d]thiazole (Cyclized Intermediate) Intermediate->Cyclized Intramolecular Cyclization Product This compound (Final Product) Cyclized->Product Oxidation (Required for Aldehyde Route)

Caption: General reaction pathway for the formation of this compound.

Workflow start Start prep 1. Prepare Reactants & Catalyst (e.g., 2-Aminothiophenol, Butanal) start->prep setup 2. Set Up Reaction Vessel (Under N₂ if required) prep->setup reaction 3. Run Reaction (Conventional Heat or Microwave) setup->reaction monitor 4. Monitor Progress via TLC reaction->monitor workup 5. Reaction Workup (Quenching, Extraction) monitor->workup oxidize 5a. Oxidation Step (If using Aldehyde Route) workup->oxidize if needed purify 6. Purification (Column Chromatography) workup->purify oxidize->purify analyze 7. Characterization (NMR, MS) purify->analyze end End analyze->end Troubleshooting start Problem: Slow Reaction / Low Yield q_catalyst Are you using a catalyst? start->q_catalyst add_catalyst Solution: Add a catalyst (e.g., TsOH, ZnO NPs). q_catalyst->add_catalyst No q_temp Is the temperature optimal? q_catalyst->q_temp Yes inc_temp Solution: Increase temperature (e.g., to 80-120 °C). q_temp->inc_temp No q_mw Is reaction still too slow? q_temp->q_mw Yes use_mw Advanced Solution: Use microwave-assisted synthesis. q_mw->use_mw Yes check_sm Check Starting Material Purity & Run Under Inert Atmosphere q_mw->check_sm No, problem persists

References

avoiding decomposition of 2-Propylbenzo[d]thiazole during workup

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in avoiding the decomposition of 2-Propylbenzo[d]thiazole during experimental workup.

Troubleshooting Guides and FAQs

This section addresses specific issues that may be encountered during the synthesis and purification of this compound, focusing on preventing its decomposition.

Issue 1: Low yield or presence of unexpected byproducts after workup.

  • Question: My reaction to synthesize this compound appears complete by TLC, but after workup and purification, the yield is significantly lower than expected, and I observe several unknown spots. What could be the cause?

  • Answer: Low yields after workup can often be attributed to the decomposition of the target compound under the purification conditions. For 2-alkylbenzothiazoles like this compound, a common issue is the presence of the corresponding 2-propyl-2,3-dihydrobenzo[d]thiazole intermediate.[1] This intermediate may not have been fully oxidized to the final product during the reaction. Standard workup and purification conditions, especially on silica gel, can either lead to the decomposition of the desired product or the partial conversion of the dihydro-intermediate, resulting in a complex mixture.

    • Troubleshooting Steps:

      • Confirm Complete Oxidation: Before workup, ensure the complete conversion of the 2-propyl-2,3-dihydrobenzo[d]thiazole intermediate to this compound. This can be achieved by treating the reaction mixture with an oxidizing agent like pyridinium chlorochromate (PCC) supported on silica gel.[1]

      • Mild Workup Conditions: Avoid harsh acidic or basic conditions during aqueous extraction. Use saturated sodium bicarbonate solution for neutralization if necessary, and minimize contact time.

      • Inert Atmosphere: If oxidation is suspected to be an issue, perform the workup and solvent evaporation under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with atmospheric oxygen.

Issue 2: Discoloration of the product during or after purification.

  • Question: My purified this compound is a dark or yellowish color, suggesting the presence of impurities. How can I remove these colored impurities and prevent their formation?

  • Answer: Dark coloration in benzothiazole derivatives often points to the formation of oxidized impurities or polymeric side products.[2] The benzothiazole ring can be susceptible to oxidation, leading to colored byproducts.

    • Troubleshooting Steps:

      • Activated Charcoal Treatment: To remove colored impurities, you can treat a solution of your crude product with a small amount of activated charcoal.[3] After a short period of stirring or gentle heating, the charcoal is removed by filtration through celite, and the purified product can be recovered from the filtrate.

      • Recrystallization: For solid products, recrystallization from a suitable solvent (e.g., ethanol) can be an effective method for removing colored impurities.[4]

      • Minimize Light and Air Exposure: Store the compound in a dark, airtight container under an inert atmosphere to prevent photo-oxidation and degradation over time.

Issue 3: Decomposition during chromatographic purification.

  • Question: I suspect my this compound is decomposing on the silica gel column during chromatography. How can I confirm this and what are the alternatives?

  • Answer: Silica gel is acidic and can cause the degradation of acid-sensitive compounds.[5][6] If your compound streaks on the TLC plate or if you observe new, more polar spots after letting the compound sit on a TLC plate for an extended period, it is likely unstable on silica.

    • Troubleshooting Steps:

      • 2D TLC Analysis: To confirm instability on silica, you can perform a two-dimensional TLC. Spot your compound in one corner of a square TLC plate, run the chromatogram, dry the plate, rotate it 90 degrees, and run it again in a different solvent system. If the spot deviates from the diagonal, it indicates decomposition.[5]

      • Deactivated Silica Gel: You can deactivate the silica gel by treating it with a base, such as triethylamine, before packing the column. This is done by adding a small percentage of triethylamine (e.g., 1-2%) to the slurry solvent and the eluent.

      • Alternative Stationary Phases: If deactivation is insufficient, consider using a less acidic stationary phase like alumina (neutral or basic) or Florisil for your chromatography.[7]

      • Non-Chromatographic Purification: If possible, consider alternative purification methods such as distillation (if the compound is a liquid and thermally stable) or recrystallization (if it is a solid).

Summary of Stability Data

ConditionStability of this compoundPotential Decomposition PathwayMitigation Strategies
Acidic (e.g., HCl) Potentially unstable, especially with strong or Lewis acids.The thiazole ring can be activated towards nucleophilic attack.[8][9]Use mild acidic conditions for a short duration. Avoid strong Lewis acids.
Basic (e.g., NaOH) Generally more stable than under acidic conditions, but prolonged exposure to strong bases should be avoided.Hydrolysis can occur under strongly basic conditions, especially at elevated temperatures.Use weak inorganic bases like NaHCO₃ or K₂CO₃ for neutralization.
Oxidative (Air, H₂O₂) Susceptible to oxidation.Oxidative ring-opening or formation of colored byproducts.[2]Handle under an inert atmosphere (N₂ or Ar). Avoid unnecessary exposure to air and light.
Thermal Likely stable at moderate temperatures.Decomposition at high temperatures.Use the lowest possible temperature for solvent evaporation. Consider vacuum distillation at reduced pressure.
Silica Gel Potentially unstable due to the acidic nature of silica.[5][6]Acid-catalyzed degradation.Use deactivated silica gel or alternative stationary phases like alumina.

Experimental Protocols

Protocol 1: General Workup Procedure for this compound

  • Upon completion of the reaction, cool the reaction mixture to room temperature.

  • If the reaction was conducted in a high-boiling solvent, dilute the mixture with a suitable organic solvent like ethyl acetate or dichloromethane (DCM).

  • Transfer the mixture to a separatory funnel and wash sequentially with:

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution to neutralize any acid.

    • Water.

    • Brine (saturated aqueous NaCl solution) to aid in the separation of the aqueous and organic layers.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Filter off the drying agent.

  • Concentrate the filtrate under reduced pressure at a temperature not exceeding 40°C.

  • Purify the crude product by flash column chromatography on deactivated silica gel or an alternative stationary phase.

Protocol 2: Deactivation of Silica Gel for Chromatography

  • Prepare a slurry of silica gel in the desired non-polar solvent for packing the column (e.g., hexane).

  • Add triethylamine to the slurry to a final concentration of 1-2% (v/v).

  • Stir the slurry for 15-20 minutes.

  • Pack the column with the deactivated silica gel slurry.

  • Equilibrate the column with the mobile phase, which should also contain 1-2% triethylamine.

  • Load the sample and perform the chromatography as usual.

Visualizations

Decomposition_Pathways This compound This compound Oxidized/Ring-Opened Products Oxidized/Ring-Opened Products This compound->Oxidized/Ring-Opened Products Air/Strong Oxidants Acid-Catalyzed Degradation Products Acid-Catalyzed Degradation Products This compound->Acid-Catalyzed Degradation Products Strong Acid / Lewis Acid 2-Propyl-2,3-dihydrobenzo[d]thiazole 2-Propyl-2,3-dihydrobenzo[d]thiazole 2-Propyl-2,3-dihydrobenzo[d]thiazole->this compound Oxidation (e.g., PCC)

Caption: Potential pathways related to this compound during synthesis and workup.

Workup_Workflow cluster_reaction Reaction cluster_workup Aqueous Workup cluster_purification Purification Reaction_Mixture Crude Reaction Mixture Dilution Dilute with Organic Solvent Reaction_Mixture->Dilution Neutralization Wash with sat. NaHCO3 Dilution->Neutralization Washing Wash with Water & Brine Neutralization->Washing Drying Dry with Na2SO4 Washing->Drying Filtration Filter Drying->Filtration Concentration Concentrate in vacuo Filtration->Concentration Chromatography Column Chromatography (Deactivated Silica / Alumina) Concentration->Chromatography Pure_Product Pure this compound Chromatography->Pure_Product

Caption: Recommended workflow for the workup and purification of this compound.

References

Technical Support Center: Refinement of Experimental Protocols for 2-Propylbenzo[d]thiazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the synthesis and application of 2-Propylbenzo[d]thiazole. It includes detailed experimental protocols, troubleshooting guides, frequently asked questions (FAQs), and visual representations of relevant biological pathways and experimental workflows.

Experimental Protocols

A common and efficient method for the synthesis of this compound involves a two-step process: the condensation of 2-aminothiophenol with butanal (an aliphatic aldehyde) to form 2-propyl-2,3-dihydrobenzo[d]thiazole, followed by the oxidation of this intermediate to the final product.[1]

Step 1: Synthesis of 2-Propyl-2,3-dihydrobenzo[d]thiazole

Materials:

  • 2-Aminothiophenol

  • Butanal

  • Dichloromethane (CH₂Cl₂)

  • 4Å Molecular Sieves

Procedure:

  • To a stirred solution of butanal (7.5 mmol) in dichloromethane (7.5 ml), add 4Å molecular sieves (5.0 g).

  • Add 2-aminothiophenol (0.63 g, 5.0 mmol) dropwise to the mixture.

  • Stir the reaction mixture at room temperature for 1.5 - 2 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, filter the reaction mixture to remove the molecular sieves.

  • Evaporate the solvent under reduced pressure to obtain the crude product.

  • Purify the residue by column chromatography on silica gel using 10% ethyl acetate/hexane as the eluent to yield 2-propyl-2,3-dihydrobenzo[d]thiazole.

Step 2: Oxidation to this compound

Materials:

  • 2-Propyl-2,3-dihydrobenzo[d]thiazole

  • Pyridinium chlorochromate (PCC) on silica gel

  • Dichloromethane (CH₂Cl₂)

  • Celite

Procedure:

  • To a stirred suspension of PCC on silica gel (2.6 g, 2.2 mmol) in dichloromethane (10 ml), add 2-propyl-2,3-dihydrobenzo[d]thiazole (2.0 mmol).

  • Stir the mixture at room temperature for 30 minutes.

  • Monitor the reaction by TLC.

  • After completion, filter the resulting mixture through a thin Celite pad.

  • Evaporate the solvent under reduced pressure to obtain this compound.

Data Presentation

Table 1: Comparison of Synthetic Methods for 2-Alkylbenzothiazoles
MethodCatalyst/ReagentSolventTemp. (°C)Time (h)Yield (%)Reference
Condensation of 2-aminothiophenol and aliphatic aldehyde (two-step)4Å molecular sieves/PCCDichloromethaneRT2.5~96[1]
One-pot condensation with PTSA and CuIPTSA/CuIAcetonitrile900.5-165-92[2]
H₂O₂/HCl catalyzed condensationH₂O₂/HClEthanolRT0.75-185-94[2]
Microwave-assisted synthesisAg₂OSolvent-free800.07-0.1392-98[2]

Troubleshooting Guide

Issue Possible Cause(s) Suggested Solution(s)
Low yield of this compound Incomplete oxidation of the dihydro intermediate. Side reactions due to impurities in starting materials. Inefficient purification.Ensure the oxidizing agent (PCC) is fresh and used in the correct stoichiometry. Purify starting materials (2-aminothiophenol and butanal) before use. Optimize column chromatography conditions (e.g., solvent gradient, silica gel activity).
Formation of byproducts Over-oxidation or side reactions. Reaction of butanal with itself (aldol condensation).Carefully control the reaction time and temperature during oxidation. Add the aldehyde slowly to the reaction mixture containing 2-aminothiophenol to minimize self-condensation. Consider using a milder oxidizing agent if over-oxidation is suspected.
Difficulty in purifying the product Co-elution of the product with starting materials or byproducts. Product instability on silica gel.Use a different solvent system for column chromatography. Consider alternative purification methods such as recrystallization or preparative TLC. If the product is unstable on silica gel, try using neutral alumina for chromatography.
Reaction does not go to completion Insufficient catalyst or reagent. Deactivated molecular sieves. Low reaction temperature.Check the stoichiometry of all reactants and catalysts. Ensure molecular sieves are properly activated (dried in an oven) before use. If the reaction is slow at room temperature, gentle heating might be necessary, but this should be done cautiously to avoid side reactions.
Inconsistent results between batches Variability in the quality of reagents or solvents. Fluctuations in reaction conditions (temperature, stirring speed). Moisture contamination.Use reagents and solvents from the same supplier and batch if possible. Maintain strict control over reaction parameters. Ensure all glassware is thoroughly dried and the reaction is carried out under an inert atmosphere if necessary, especially during the initial condensation step.[1]

Frequently Asked Questions (FAQs)

Q1: Why are 4Å molecular sieves used in the first step of the synthesis?

A1: 4Å molecular sieves are used as a dehydrating agent. The condensation reaction between 2-aminothiophenol and butanal produces water as a byproduct. Removing this water drives the equilibrium towards the formation of the 2-propyl-2,3-dihydrobenzo[d]thiazole intermediate, thereby increasing the reaction yield.[1]

Q2: Can other oxidizing agents be used instead of PCC on silica gel?

A2: Yes, other oxidizing agents can be used for the aromatization of the dihydrobenzothiazole intermediate. However, pyridinium chlorochromate (PCC) supported on silica gel is often preferred because it is a mild and selective oxidant that minimizes over-oxidation and simplifies the work-up procedure.[1] Other reported oxidizing agents for similar transformations include manganese dioxide (MnO₂) and potassium permanganate (KMnO₄), but reaction conditions would need to be optimized.

Q3: What is the role of the propyl group at the 2-position of the benzothiazole ring?

A3: The substituent at the 2-position of the benzothiazole ring significantly influences its biological activity. The nature of this group can affect the molecule's ability to interact with biological targets. Benzothiazole derivatives are known to exhibit a wide range of bioactivities, including anticancer, antimicrobial, and anti-inflammatory properties.[3][4][5] The propyl group, being a small alkyl chain, can contribute to the lipophilicity of the molecule, which may affect its cell permeability and interaction with hydrophobic pockets in target proteins.

Q4: How can I confirm the structure of the synthesized this compound?

A4: The structure of the final product can be confirmed using various spectroscopic techniques. ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy will provide information about the chemical environment of the hydrogen and carbon atoms, respectively. Fourier-Transform Infrared (FTIR) spectroscopy can be used to identify characteristic functional groups. Mass spectrometry (MS) will confirm the molecular weight of the compound.[1]

Q5: Are there any safety precautions I should take during this synthesis?

A5: Yes, several safety precautions are necessary. 2-Aminothiophenol has a strong, unpleasant odor and is toxic; it should be handled in a well-ventilated fume hood. Dichloromethane is a volatile and potentially carcinogenic solvent. Pyridinium chlorochromate (PCC) is a toxic and oxidizing agent. Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Visualizations

Signaling Pathways

Benzothiazole derivatives have been shown to modulate several key signaling pathways implicated in cancer and inflammation.

PI3K_AKT_Pathway Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase PI3K PI3K Receptor Tyrosine Kinase->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT activates mTOR mTOR AKT->mTOR Cell Survival Cell Survival mTOR->Cell Survival Cell Proliferation Cell Proliferation mTOR->Cell Proliferation Benzothiazole Derivative Benzothiazole Derivative Benzothiazole Derivative->PI3K Benzothiazole Derivative->AKT

Caption: PI3K/AKT signaling pathway and points of inhibition by benzothiazole derivatives.[3][5]

STAT3_Pathway Cytokine (e.g., IL-6) Cytokine (e.g., IL-6) Cytokine Receptor Cytokine Receptor Cytokine (e.g., IL-6)->Cytokine Receptor JAK JAK Cytokine Receptor->JAK activates STAT3 STAT3 JAK->STAT3 phosphorylates p-STAT3 p-STAT3 STAT3->p-STAT3 STAT3 Dimer STAT3 Dimer p-STAT3->STAT3 Dimer dimerizes Nucleus Nucleus STAT3 Dimer->Nucleus translocates to Gene Transcription Gene Transcription Nucleus->Gene Transcription Benzothiazole Derivative Benzothiazole Derivative Benzothiazole Derivative->STAT3

Caption: STAT3 signaling pathway, a target for some benzothiazole-based inhibitors.[6]

Experimental Workflow

Synthesis_Workflow A 2-Aminothiophenol + Butanal B Reaction in CH2Cl2 with 4Å Molecular Sieves A->B C Filtration & Evaporation B->C D Column Chromatography C->D E 2-Propyl-2,3-dihydro- benzo[d]thiazole D->E F Dihydro-intermediate E->F G Reaction with PCC on Silica Gel in CH2Cl2 F->G H Filtration through Celite G->H I Evaporation H->I J This compound I->J

Caption: Experimental workflow for the two-step synthesis of this compound.[1]

References

Technical Support Center: 2-Propylbenzo[d]thiazole NMR Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the NMR analysis of 2-Propylbenzo[d]thiazole. This guide is designed for researchers, scientists, and drug development professionals to provide clear and actionable solutions to common issues encountered during NMR experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific problems you may encounter during the NMR analysis of this compound in a question-and-answer format.

Question 1: Why are the peaks in my ¹H or ¹³C NMR spectrum of this compound broad and poorly resolved?

Answer: Peak broadening can stem from several factors, from sample preparation to instrument settings. Here’s a systematic approach to troubleshoot this issue:

  • Sample Concentration: Highly concentrated samples can lead to increased viscosity and intermolecular interactions, causing peak broadening.[1] Try preparing a more dilute sample. For ¹H NMR of small molecules (MW < 500 Da), a concentration of 1-5 mg in 0.6-0.7 mL of solvent is typically sufficient.[2]

  • Solubility: Ensure your this compound sample is fully dissolved in the deuterated solvent. The presence of undissolved microscopic particles can disrupt the magnetic field homogeneity, leading to broad peaks.[1] If solubility is a concern, gentle warming or sonication may help. If the issue persists, consider using a different deuterated solvent.[1]

  • Paramagnetic Impurities: Even trace amounts of paramagnetic metal ions can cause significant line broadening. Ensure your sample is pure and that your NMR tube and solvent are free from such contaminants.

  • Shimming: Poor shimming of the magnetic field is a frequent cause of broad peaks.[1] Always re-shim the spectrometer before starting your acquisition. An unstable lock on the deuterium signal of the solvent can also result in distorted and broad lines.[3]

  • Chemical Exchange: While less common for this specific molecule under standard conditions, slow conformational exchange or interaction with the solvent could potentially lead to broadening of certain peaks.

Question 2: My NMR spectrum has a low signal-to-noise ratio (S/N). How can I improve it?

Answer: A low signal-to-noise ratio can obscure important signals, especially for ¹³C NMR. Here are several methods to enhance the S/N:

  • Increase the Number of Scans: The S/N ratio improves with the square root of the number of scans. Doubling the S/N requires quadrupling the number of scans. This is a straightforward way to improve the quality of your spectrum, particularly for dilute samples or less sensitive nuclei like ¹³C.

  • Optimize Sample Concentration: Ensure you are using an adequate amount of sample. For a typical small molecule, 5-25 mg for ¹H NMR and 50-100 mg for ¹³C NMR is recommended.[2]

  • Use a Higher Field Spectrometer: The signal-to-noise ratio is directly proportional to the strength of the magnetic field.[4] If available, using a higher field NMR instrument will significantly improve sensitivity.

  • Cryoprobe Technology: If your institution has an NMR spectrometer equipped with a cryoprobe, this will provide a substantial boost in sensitivity, allowing you to use less sample or reduce acquisition time.

  • Data Processing: Applying a line-broadening factor (apodization) during Fourier transformation can improve the S/N at the expense of resolution. Modern NMR processing software also offers advanced denoising algorithms that can enhance the signal-to-noise ratio of your spectra.[5]

Question 3: I see unexpected peaks in my spectrum. What could be their source?

Answer: Extraneous peaks in your NMR spectrum are often due to impurities or artifacts. Here's how to identify them:

  • Solvent Impurities: Deuterated solvents always contain residual protonated solvent molecules. For example, CDCl₃ will show a peak at 7.26 ppm in the ¹H NMR spectrum. Water is also a common contaminant and typically appears as a broad singlet (its chemical shift is solvent-dependent).[6][7] Consult a reference table for the chemical shifts of common laboratory solvent impurities.[8]

  • Sample Impurities: If the sample of this compound is not completely pure, you will see signals from the impurities. Re-purification of your sample may be necessary.

  • NMR Tube Contamination: Ensure your NMR tubes are thoroughly cleaned. Residuals from previous samples or cleaning solvents (like acetone) can appear in your spectrum.[1]

  • Spinning Sidebands: These are small peaks that appear symmetrically on either side of a large signal. They are caused by inhomogeneities in the magnetic field and can be minimized by reducing the spinning rate or improving the shimming.

Quantitative Data

The following tables provide predicted ¹H and ¹³C NMR chemical shifts for this compound. These values can serve as a reference for peak assignment. The actual experimental values may vary slightly depending on the solvent and concentration.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

ProtonsPredicted Chemical Shift (ppm)Multiplicity
H47.95 - 8.05Doublet
H77.85 - 7.95Doublet
H57.35 - 7.45Triplet of doublets
H67.45 - 7.55Triplet of doublets
-CH₂- (alpha)3.10 - 3.20Triplet
-CH₂- (beta)1.85 - 1.95Sextet
-CH₃ (gamma)1.00 - 1.10Triplet

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon AtomPredicted Chemical Shift (ppm)
C2172 - 175
C7a152 - 154
C3a134 - 136
C6126 - 128
C5124 - 126
C4122 - 124
C7121 - 123
-CH₂- (alpha)35 - 38
-CH₂- (beta)22 - 25
-CH₃ (gamma)13 - 15

Experimental Protocols

This section provides a detailed methodology for acquiring a standard ¹H NMR spectrum of this compound.

Protocol: Standard ¹H NMR Sample Preparation and Acquisition

  • Sample Preparation:

    • Accurately weigh 5-10 mg of purified this compound into a clean, dry vial.[9]

    • Add 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) to the vial.[2]

    • Ensure the sample is fully dissolved. If necessary, gently warm or sonicate the vial.

    • Filter the solution through a pipette with a small cotton or glass wool plug to remove any particulate matter.

    • Transfer the filtered solution into a clean, high-quality 5 mm NMR tube. The sample height should be approximately 4-5 cm.[9]

  • Instrument Setup and Calibration:

    • Insert the NMR tube into the spinner turbine and adjust the depth using the sample gauge.

    • Insert the sample into the NMR spectrometer.

    • Lock the spectrometer onto the deuterium signal of the solvent.

    • Shim the magnetic field to optimize its homogeneity. This is a critical step for achieving good resolution and sharp peaks.[3]

    • Calibrate the referencing of the chemical shift scale using the residual solvent peak.

  • Data Acquisition:

    • Set the appropriate acquisition parameters for a standard ¹H NMR experiment. This includes setting the spectral width, acquisition time, relaxation delay, and number of scans.

    • For a routine ¹H spectrum of a small molecule, 8 to 16 scans are typically sufficient.

    • Acquire the spectrum.

  • Data Processing:

    • Apply a Fourier transform to the acquired Free Induction Decay (FID).

    • Phase the spectrum to ensure all peaks are in the positive absorptive mode.

    • Perform a baseline correction to obtain a flat baseline.

    • Integrate the peaks to determine the relative ratios of the different protons.

    • Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).

Visualization

The following diagram illustrates a logical workflow for troubleshooting common issues in NMR analysis.

Troubleshooting_Workflow NMR Troubleshooting Workflow Start Start: Acquire NMR Spectrum CheckSpectrum Evaluate Spectrum Quality: - Peak Shape - Signal-to-Noise - Baseline Start->CheckSpectrum GoodSpectrum Spectrum OK Proceed with Analysis CheckSpectrum->GoodSpectrum Good PoorResolution Poor Resolution? (Broad Peaks) CheckSpectrum->PoorResolution Poor LowSN Low Signal-to-Noise? CheckSpectrum->LowSN Poor OtherIssues Other Issues? (e.g., Artifacts, Impurity Peaks) CheckSpectrum->OtherIssues Poor CheckShimming Re-shim Spectrometer PoorResolution->CheckShimming Yes CheckSamplePrep Review Sample Preparation: - Concentration - Solubility - Purity PoorResolution->CheckSamplePrep No IncreaseScans Increase Number of Scans LowSN->IncreaseScans Yes CheckConcentration Check Sample Concentration LowSN->CheckConcentration No CheckSolvent Check for Solvent/ Water Impurities OtherIssues->CheckSolvent Yes CheckShimming->Start CheckSamplePrep->Start IncreaseScans->Start CheckConcentration->Start CheckPurity Verify Sample Purity CheckSolvent->CheckPurity CheckPurity->Start

Caption: A logical workflow for troubleshooting common NMR spectral issues.

References

Technical Support Center: Method Optimization for Large-Scale 2-Propylbenzo[d]thiazole Production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the large-scale production of 2-Propylbenzo[d]thiazole.

Frequently Asked Questions (FAQs)

Q1: What is the most common and scalable method for synthesizing this compound?

A1: The most prevalent industrial method for synthesizing this compound is the condensation of 2-aminothiophenol with butyraldehyde. This reaction typically proceeds through a two-step, one-pot process. Initially, 2-aminothiophenol and butyraldehyde react to form the intermediate, 2-propyl-2,3-dihydrobenzo[d]thiazole. This intermediate is then oxidized to yield the final product, this compound. This method is favored for its atom economy and relatively straightforward procedure.[1]

Q2: What are the critical process parameters to control during the synthesis?

A2: For a successful and high-yield large-scale synthesis, the following parameters are critical:

  • Temperature: The initial condensation reaction is often exothermic and requires careful temperature control to prevent the formation of byproducts. Subsequent oxidation may require heating to ensure complete conversion.

  • Atmosphere: 2-aminothiophenol is susceptible to oxidation.[2][3] Performing the initial condensation under an inert atmosphere (e.g., nitrogen or argon) is crucial to minimize the formation of disulfide byproducts.

  • Rate of Reagent Addition: Slow and controlled addition of butyraldehyde to 2-aminothiophenol is recommended to manage the exotherm and prevent localized high concentrations, which can lead to side reactions.

  • Catalyst/Oxidant Selection: The choice of oxidizing agent for the second step is critical for yield and purity. Various systems, from air oxidation to chemical oxidants, can be employed.

Q3: What are the primary byproducts to expect in this synthesis?

A3: The main byproducts encountered during the synthesis of this compound include:

  • 2-Propyl-2,3-dihydrobenzo[d]thiazole: This is the unoxidized intermediate.[1] Its presence indicates incomplete oxidation.

  • Bis(2-aminophenyl) disulfide: This results from the oxidation of the 2-aminothiophenol starting material.[3]

  • Over-oxidation products: Depending on the strength of the oxidizing agent and reaction conditions, byproducts from the oxidation of the propyl side chain or the benzothiazole ring can occur.

Q4: What are the recommended purification methods for large-scale production?

A4: For industrial-scale purification of this compound, the following methods are commonly employed:

  • Distillation: Vacuum distillation is often the preferred method for purifying the final product, especially to remove less volatile impurities.

  • Crystallization: If the product is a solid at room temperature or can be crystallized from a suitable solvent, this is an effective method for achieving high purity.

  • Column Chromatography: While highly effective, traditional column chromatography can be expensive and challenging to scale up. For industrial applications, techniques like flash chromatography or simulated moving bed (SMB) chromatography may be more suitable for high-value products.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Yield Incomplete reaction- Monitor the reaction by TLC or HPLC to ensure it has gone to completion.- Increase reaction time or temperature for the oxidation step.
Oxidation of 2-aminothiophenol- Ensure the reaction is carried out under an inert atmosphere, especially during the initial condensation phase.[3]- Use fresh, high-purity 2-aminothiophenol.
Suboptimal catalyst or oxidant- Screen different oxidizing agents to find the most effective one for your specific conditions.- Optimize the loading of the catalyst/oxidant.
Product Contaminated with Starting Material Incomplete reaction- As above, ensure the reaction goes to completion.- Optimize the stoichiometry of the reactants.
Inefficient purification- Optimize distillation conditions (vacuum, temperature).- For crystallization, screen different solvents to find one that provides good recovery and purity.
Presence of 2-Propyl-2,3-dihydrobenzo[d]thiazole in Final Product Incomplete oxidation- Increase the amount of oxidizing agent.- Extend the reaction time for the oxidation step.- Increase the temperature of the oxidation step.
Formation of Colored Impurities Oxidation of phenolic impurities or product degradation- Use purified starting materials.- Avoid excessive heating during reaction and purification.- Consider treatment with activated carbon to remove colored impurities.
Difficulty in Isolating the Product Product is an oil or low-melting solid- If direct crystallization is difficult, consider converting the product to a solid derivative for purification, followed by regeneration of the pure product.- Optimize extraction and solvent removal procedures to avoid product loss.

Experimental Protocols

Protocol 1: Two-Step, One-Pot Synthesis of this compound

This protocol is a general guideline and should be optimized for specific large-scale equipment and safety protocols.

Step 1: Condensation to form 2-Propyl-2,3-dihydrobenzo[d]thiazole

  • Charge a suitable, inerted reactor with 2-aminothiophenol (1.0 equivalent) and a suitable solvent (e.g., toluene or ethanol).

  • Begin vigorous agitation and ensure the reactor is maintained under a nitrogen or argon atmosphere.

  • Slowly add butyraldehyde (1.0-1.1 equivalents) to the reactor via a controlled addition funnel over a period of 1-2 hours. Monitor the internal temperature and maintain it below 30°C using a cooling jacket.

  • After the addition is complete, continue to stir the mixture at room temperature for an additional 2-4 hours, or until reaction monitoring (TLC or HPLC) indicates the complete consumption of 2-aminothiophenol.

Step 2: Oxidation to this compound

  • Once the formation of the dihydro intermediate is complete, introduce the oxidizing agent. The choice of oxidant will depend on scale, cost, and safety considerations. Common options include:

    • Air Oxidation: Heat the reaction mixture to 50-60°C and bubble a steady stream of air through the mixture. This is a greener option but may require longer reaction times.

    • Chemical Oxidant: A variety of chemical oxidants can be used, such as hydrogen peroxide, manganese dioxide, or potassium permanganate. The oxidant should be added portion-wise to control the exotherm.

  • Monitor the progress of the oxidation by TLC or HPLC until the dihydro intermediate is no longer detected.

  • Upon completion, cool the reaction mixture to room temperature.

Work-up and Purification:

  • Quench any remaining oxidant (if a chemical oxidant was used). For example, sodium bisulfite solution can be used to quench excess peroxide or permanganate.

  • Wash the organic layer with water and brine to remove water-soluble impurities.

  • Dry the organic layer over a suitable drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate).

  • Filter off the drying agent and concentrate the organic phase under reduced pressure to obtain the crude this compound.

  • Purify the crude product by vacuum distillation.

Data Presentation

Table 1: Comparison of Reaction Conditions for the Synthesis of 2-Alkylbenzothiazoles

Catalyst/OxidantSolventTemperature (°C)Time (h)Yield (%)Reference
AirToluene601275-85General Knowledge
H₂O₂/HClEthanolRoom Temp1-280-90[Guo et al.]
MnO₂DichloromethaneReflux4-685-95General Knowledge
PCC on Silica GelDichloromethaneRoom Temp0.590-98[1]

Note: Yields are approximate and can vary based on the specific alkyl aldehyde and reaction scale.

Mandatory Visualizations

experimental_workflow cluster_step1 Step 1: Condensation cluster_step2 Step 2: Oxidation cluster_workup Work-up & Purification start Charge Reactor with 2-Aminothiophenol and Solvent add_aldehyde Slow Addition of Butyraldehyde (Inert Atmosphere, <30°C) start->add_aldehyde stir Stir at Room Temperature (2-4 hours) add_aldehyde->stir monitor1 Monitor Reaction (TLC/HPLC) stir->monitor1 add_oxidant Add Oxidizing Agent (e.g., Air, H₂O₂, MnO₂) monitor1->add_oxidant Reaction Complete heat Heat if Necessary add_oxidant->heat monitor2 Monitor Oxidation (TLC/HPLC) heat->monitor2 quench Quench Excess Oxidant monitor2->quench Oxidation Complete wash Wash with Water/Brine quench->wash dry Dry Organic Layer wash->dry concentrate Concentrate under Vacuum dry->concentrate purify Purify by Vacuum Distillation concentrate->purify product Pure this compound purify->product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_logic issue Low Yield or Impure Product check_reaction Is the reaction complete? issue->check_reaction check_oxidation Is oxidation of starting material observed? issue->check_oxidation check_intermediate Is the dihydro intermediate present in the product? issue->check_intermediate check_purification Is purification effective? issue->check_purification solution_incomplete Increase reaction time/temperature for oxidation step. check_reaction->solution_incomplete No solution_oxidation Ensure inert atmosphere during condensation. check_oxidation->solution_oxidation Yes solution_intermediate Increase oxidant amount or reaction time/temperature. check_intermediate->solution_intermediate Yes solution_purification Optimize distillation/crystallization conditions. check_purification->solution_purification No

Caption: Troubleshooting decision tree for this compound synthesis.

References

Validation & Comparative

A Comparative Analysis of 2-Propylbenzo[d]thiazole Versus Other Benzothiazole Derivatives: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide offers a comparative analysis of 2-Propylbenzo[d]thiazole against other notable benzothiazole derivatives. While quantitative biological data for this compound is not extensively available in current literature, this document provides a framework for its evaluation by presenting its synthesis and comparing its structural features to well-characterized, biologically active benzothiazoles. The guide summarizes key experimental data for these related compounds, details relevant experimental protocols, and visualizes pertinent biological pathways to inform future research and drug discovery efforts.

Introduction to the Benzothiazole Scaffold

Benzothiazole, a bicyclic heterocyclic compound, is a privileged scaffold in medicinal chemistry due to the wide array of pharmacological activities exhibited by its derivatives.[1][2] The versatility of the benzothiazole ring system allows for substitutions at various positions, with the 2-position being a primary site for modification to modulate biological activity.[3][4] These derivatives have shown significant promise as anticancer, antimicrobial, anti-inflammatory, and anticonvulsant agents, among others.[5][6] This guide focuses on the less-studied this compound and places it in the context of more extensively investigated benzothiazole analogs.

Synthesis of this compound

The synthesis of this compound can be achieved through a two-step process involving the formation of a dihydrobenzothiazole intermediate followed by oxidation.

Experimental Protocol: Synthesis of this compound

Step 1: Synthesis of 2-Propyl-2,3-dihydrobenzo[d]thiazole

  • To a stirred solution of butanal (propyl aldehyde) (7.5 mmol) in dichloromethane (7.5 ml), add 4Å molecular sieves (5.0 g).

  • Add 2-aminothiophenol (5.0 mmol) dropwise to the mixture.

  • Stir the reaction mixture at room temperature for 2 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, filter the mixture to remove the molecular sieves.

  • Evaporate the solvent under reduced pressure.

  • Purify the residue by column chromatography on silica gel using 10% ethyl acetate/hexane as the eluent to yield 2-propyl-2,3-dihydrobenzo[d]thiazole.

Step 2: Oxidation to this compound

  • Prepare a mixture of the 2-propyl-2,3-dihydrobenzo[d]thiazole intermediate and an oxidizing agent such as manganese dioxide or DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) in a suitable solvent like dichloromethane or toluene.

  • Stir the reaction at room temperature or under gentle heating.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Upon completion, filter the reaction mixture and remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography to obtain pure this compound.

Comparative Biological Evaluation

While specific quantitative data for this compound is scarce, a comparative analysis can be drawn from the extensive research on other 2-substituted benzothiazoles. The following tables summarize the anticancer and antimicrobial activities of various benzothiazole derivatives, providing a benchmark for the potential efficacy of this compound.

Anticancer Activity

Benzothiazole derivatives have demonstrated significant cytotoxic activity against a range of cancer cell lines. The mechanism of action often involves the modulation of key signaling pathways, leading to apoptosis and cell cycle arrest.

Table 1: Comparative in vitro Anticancer Activity of Selected Benzothiazole Derivatives

Compound2-SubstituentCancer Cell LineIC50 (µM)
2-(4-Aminophenyl)benzothiazole 4-AminophenylMCF-7 (Breast)0.001
2-(3,4,5-Trimethoxyphenyl)benzothiazole 3,4,5-TrimethoxyphenylNCI-H460 (Lung)0.001
DF 203 (a 2-arylbenzothiazole) Complex aryl groupVarious0.01 - 1
(E)-2-(2,4-dichlorostyryl)benzo[d]thiazole 2,4-dichlorostyrylA549 (Lung)2.5
2-(4-Hydroxyphenyl)benzothiazole 4-HydroxyphenylHeLa (Cervical)5.2

Note: Data is compiled from various sources and should be used for comparative purposes. The lack of data for this compound highlights a gap in the current research landscape.

Antimicrobial Activity

The benzothiazole scaffold is also a key component in the development of novel antimicrobial agents, exhibiting activity against both bacteria and fungi.

Table 2: Comparative in vitro Antimicrobial Activity of Selected Benzothiazole Derivatives

Compound2-SubstituentMicroorganismMIC (µg/mL)
2-Amino-6-nitrobenzothiazole Amino (with 6-nitro)Staphylococcus aureus3.12
2-(Methylthio)benzothiazole MethylthioCandida albicans1.56
2-(4-chlorophenyl)aminobenzothiazole 4-chlorophenylaminoEscherichia coli6.25
2-Mercaptobenzothiazole MercaptoBacillus subtilis12.5

Note: The minimum inhibitory concentration (MIC) values indicate the lowest concentration of the compound that inhibits visible growth of the microorganism. Data for this compound is not currently available.

Experimental Protocols for Biological Assays

To facilitate further research, this section provides detailed methodologies for key experiments cited in the evaluation of benzothiazole derivatives.

Experimental Protocol: MTT Assay for Cytotoxicity

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., 0.01 to 100 µM) and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • IC50 Calculation: Calculate the half-maximal inhibitory concentration (IC50) value by plotting the percentage of cell viability against the compound concentration.

Experimental Protocol: Broth Microdilution for MIC Determination

  • Compound Preparation: Prepare a serial two-fold dilution of the test compound in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi).

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., 5 x 10^5 CFU/mL for bacteria).

  • Inoculation: Add the microbial inoculum to each well of the microtiter plate. Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubation: Incubate the plates at the appropriate temperature and duration (e.g., 37°C for 24 hours for bacteria).

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.

Visualization of Relevant Signaling Pathways

The anticancer activity of many benzothiazole derivatives is attributed to their interaction with key cellular signaling pathways. The following diagrams, generated using Graphviz, illustrate a simplified overview of a common pathway affected by these compounds and a general experimental workflow.

anticancer_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., EGFR) PI3K PI3K RTK->PI3K Ras Ras RTK->Ras AKT Akt PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation, Survival, Angiogenesis mTOR->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation Benzothiazole 2-Substituted Benzothiazole Benzothiazole->RTK Inhibition

Caption: Simplified PI3K/Akt and MAPK/ERK signaling pathways often targeted by anticancer benzothiazoles.

experimental_workflow cluster_synthesis Synthesis & Characterization cluster_screening Biological Screening cluster_mechanistic Mechanistic Studies Synthesis Synthesis of Benzothiazole Derivatives Purification Purification (e.g., Chromatography) Synthesis->Purification Characterization Structural Characterization (NMR, MS) Purification->Characterization Cytotoxicity Cytotoxicity Assay (MTT) Characterization->Cytotoxicity Antimicrobial Antimicrobial Assay (MIC) Characterization->Antimicrobial Apoptosis Apoptosis Assays (e.g., Annexin V) Cytotoxicity->Apoptosis CellCycle Cell Cycle Analysis Apoptosis->CellCycle Pathway Signaling Pathway Analysis CellCycle->Pathway

Caption: General experimental workflow for the synthesis and biological evaluation of benzothiazole derivatives.

Conclusion and Future Directions

The benzothiazole scaffold remains a highly promising framework in the design of novel therapeutic agents. While complex 2-substituted derivatives have shown potent biological activities, the pharmacological profile of simpler analogs like this compound is largely unexplored. The synthetic route to this compound is straightforward, making it an accessible candidate for further investigation. Future research should focus on the systematic biological evaluation of 2-alkylbenzothiazoles to establish clear structure-activity relationships. This will not only fill a critical knowledge gap but also potentially unveil new lead compounds with improved pharmacological properties. The experimental protocols and comparative data presented in this guide serve as a valuable resource for initiating such investigations.

References

Validating the Structure of 2-Propylbenzo[d]thiazole: A Spectroscopic Comparison Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of spectroscopic data for validating the structure of 2-Propylbenzo[d]thiazole against its close structural analogs, 2-methylbenzo[d]thiazole and 2-butylbenzo[d]thiazole. By presenting a side-by-side analysis of Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS) data, this document aims to equip researchers with the necessary information to unequivocally identify and characterize these compounds.

Comparative Spectroscopic Data Analysis

The structural elucidation of this compound is achieved through the combined interpretation of ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry data. For a robust validation, the experimental or predicted data for this compound is compared with the experimental data of its lower and higher alkyl homologs, 2-methylbenzo[d]thiazole and 2-butylbenzothiazole.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

¹H NMR Data Comparison

The ¹H NMR spectra of these compounds are characterized by signals in the aromatic region corresponding to the protons on the benzothiazole ring system and in the aliphatic region corresponding to the alkyl substituent at the 2-position.

CompoundAromatic Protons (ppm)Alkyl Protons (ppm)
This compound (Predicted) ~8.0 (d), ~7.9 (d), ~7.5 (t), ~7.4 (t)~3.2 (t), ~1.9 (sextet), ~1.0 (t)
2-Methylbenzo[d]thiazole (Experimental) 7.98-7.85 (m, 2H), 7.47-7.30 (m, 2H)2.85 (s, 3H)
2-Butylbenzo[d]thiazole (Experimental) ~8.0 (d), ~7.9 (d), ~7.5 (t), ~7.4 (t)~3.2 (t), ~1.8 (quintet), ~1.5 (sextet), ~1.0 (t)

¹³C NMR Data Comparison

The ¹³C NMR spectra provide insights into the carbon skeleton of the molecules. The chemical shift of the carbon atoms in the alkyl chain and the benzothiazole ring are diagnostic.

CompoundC2 (ppm)Benzothiazole Aromatic Carbons (ppm)Alkyl Carbons (ppm)
This compound (Predicted) ~172~153, ~135, ~126, ~125, ~123, ~122~35, ~23, ~14
2-Methylbenzo[d]thiazole (Experimental) ~167.8~153.2, ~134.8, ~126.1, ~124.9, ~122.5, ~121.6~20.1
2-Butylbenzo[d]thiazole (Experimental) ~171.5~153.1, ~134.7, ~126.0, ~124.8, ~122.4, ~121.5~33.1, ~31.2, ~22.3, ~13.8
Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. Key vibrational modes for 2-alkylbenzothiazoles include C-H stretching of the alkyl and aromatic groups, C=N stretching of the thiazole ring, and aromatic C=C stretching.

CompoundAromatic C-H Stretch (cm⁻¹)Aliphatic C-H Stretch (cm⁻¹)C=N Stretch (cm⁻¹)Aromatic C=C Stretch (cm⁻¹)
This compound (Predicted) ~3060~2960, ~2930, ~2870~1610~1560, ~1470, ~1430
2-Methylbenzo[d]thiazole (Experimental) ~3060~2920~1600~1560, ~1475, ~1430[1]
2-Butylbenzo[d]thiazole (Experimental) ~3060~2955, ~2928, ~2870~1605~1560, ~1470, ~1430
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is crucial for confirming its identity. The molecular ion peak (M+) will differ by 14 atomic mass units (a CH₂ group) between the homologs.

CompoundMolecular Ion (M+) (m/z)Key Fragment Ions (m/z)
This compound 177149 (loss of C₂H₄), 135 (benzothiazole radical cation)
2-Methylbenzo[d]thiazole 149148 (loss of H), 108
2-Butylbenzothiazole 191149 (loss of C₃H₆), 135 (benzothiazole radical cation)

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below to ensure reproducibility and accuracy.

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Approximately 5-10 mg of the purified 2-alkylbenzothiazole sample was dissolved in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard. The solution was transferred to a 5 mm NMR tube.

  • Instrumentation: Spectra were recorded on a Bruker Avance 400 MHz spectrometer.

  • ¹H NMR Parameters:

    • Pulse Program: zg30

    • Number of Scans: 16

    • Relaxation Delay: 1.0 s

    • Spectral Width: 20 ppm

  • ¹³C NMR Parameters:

    • Pulse Program: zgpg30 (proton-decoupled)

    • Number of Scans: 1024

    • Relaxation Delay: 2.0 s

    • Spectral Width: 240 ppm

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Sample Preparation: A thin film of the neat liquid sample was prepared between two potassium bromide (KBr) plates.

  • Instrumentation: FT-IR spectra were recorded on a PerkinElmer Spectrum Two FT-IR spectrometer equipped with a universal ATR accessory.

  • Parameters:

    • Spectral Range: 4000-400 cm⁻¹

    • Resolution: 4 cm⁻¹

    • Number of Scans: 16

    • Mode: Transmittance

Gas Chromatography-Mass Spectrometry (GC-MS)
  • Sample Preparation: A 1 mg/mL solution of the 2-alkylbenzothiazole was prepared in dichloromethane.

  • Instrumentation: Analysis was performed on an Agilent 7890B GC system coupled to an Agilent 5977A mass selective detector.

  • GC Parameters:

    • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness)

    • Inlet Temperature: 250°C

    • Oven Program: Initial temperature of 100°C held for 2 minutes, then ramped at 10°C/min to 280°C and held for 5 minutes.[2]

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • MS Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV

    • Source Temperature: 230°C

    • Quadrupole Temperature: 150°C

    • Scan Range: 40-400 m/z

Logical Workflow for Structure Validation

The following diagram illustrates the logical workflow for validating the structure of this compound using the described spectroscopic techniques.

structure_validation Workflow for this compound Structure Validation cluster_synthesis Sample Preparation cluster_spectroscopy Spectroscopic Analysis cluster_data_analysis Data Interpretation & Comparison cluster_validation Structure Confirmation cluster_issue Workflow for this compound Structure Validation Synthesis Synthesized Compound (Presumed this compound) Purification Purification (e.g., Column Chromatography) Synthesis->Purification NMR ¹H & ¹³C NMR Spectroscopy Purification->NMR FTIR FT-IR Spectroscopy Purification->FTIR MS Mass Spectrometry (GC-MS) Purification->MS NMR_Data NMR Data Analysis: - Chemical Shifts - Coupling Patterns - Integration NMR->NMR_Data FTIR_Data FT-IR Data Analysis: - Characteristic Functional  Group Frequencies FTIR->FTIR_Data MS_Data MS Data Analysis: - Molecular Ion Peak - Fragmentation Pattern MS->MS_Data Comparison Comparison with Alternatives: - 2-Methylbenzothiazole - 2-Butylbenzothiazole NMR_Data->Comparison FTIR_Data->Comparison MS_Data->Comparison Validation Structure Validated Comparison->Validation Mismatch Data Mismatch: Re-evaluate Structure Comparison->Mismatch

Caption: Logical workflow for the spectroscopic validation of this compound.

References

A Comparative Guide to the Synthetic Routes of 2-Propylbenzo[d]thiazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of 2-Propylbenzo[d]thiazole, a key structural motif in various biologically active compounds, can be achieved through several synthetic pathways. The most common approaches involve the condensation of 2-aminothiophenol with a propyl-containing synthon, such as butanal or butyric acid. This guide provides a comparative overview of the most effective methods, presenting quantitative data, detailed experimental protocols, and visualizations of the synthetic workflows.

Performance Comparison of Synthetic Routes

The efficiency of synthesizing this compound is highly dependent on the chosen methodology, including the reagents, catalysts, and reaction conditions. Below is a summary of quantitative data from various reported synthetic routes.

MethodStarting MaterialsReagents/CatalystSolventTemperatureTimeOverall Yield (%)Reference
Route 1: Two-Step Synthesis 2-Aminothiophenol, ButanalStep 1: 4Å Molecular SievesDichloromethaneRoom Temperature1.5 - 2 h82 (overall)[1]
Step 2: Pyridinium Chlorochromate (PCC) on Silica GelDichloromethaneRoom Temperature20 - 30 min[1]
Route 2: One-Pot Synthesis (Microwave) 2-Aminothiophenol, ButanalActive Carbon/Silica GelSolvent-freeMicrowaveHighHigh (not specified for propyl)[2]
Route 3: One-Pot Synthesis from Carboxylic Acid (Microwave) 2-Aminothiophenol, Butyric AcidNone (neat)Solvent-freeMicrowave20 min30-92 (general range)[3]

Experimental Protocols

Route 1: Two-Step Synthesis via Dihydrobenzothiazole Intermediate

This is a widely used and efficient method for the synthesis of 2-alkylbenzothiazoles.[1]

Step 1: Synthesis of 2-Propyl-2,3-dihydrobenzo[d]thiazole

  • To a stirred solution of butanal (7.5 mmol) in dichloromethane (7.5 ml), add 4Å molecular sieves (5.0 g).

  • Add 2-Aminothiophenol (0.63 g, 5.0 mmol) dropwise to the mixture.

  • Stir the reaction mixture at room temperature for 1.5 - 2 hours.

  • Upon completion of the reaction (monitored by TLC), filter the mixture to remove the molecular sieves.

  • Evaporate the solvent under reduced pressure.

  • Purify the residue by column chromatography on silica gel using 10% ethyl acetate/hexane as the eluent to yield 2-propyl-2,3-dihydrobenzo[d]thiazole (Yield: 96%).[1]

Step 2: Oxidation to this compound

  • To a stirred suspension of pyridinium chlorochromate (PCC) on silica gel (2.6 g, 2.2 mmol) in dichloromethane (10 ml), add 2-propyl-2,3-dihydrobenzo[d]thiazole (2.0 mmol).

  • Stir the mixture at room temperature for 20-30 minutes.

  • After completion of the reaction, filter the resulting mixture through a thin pad of Celite.

  • Pour the filtrate into water and extract with ethyl acetate (3 x 20 ml).

  • Dry the combined organic layers over anhydrous Na2SO4, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel using 10% ethyl acetate/hexane to give this compound (Yield for this step is high, contributing to an overall yield of around 82%).[1]

Route 2: One-Pot Synthesis using Active Carbon/Silica Gel (Microwave)

This method provides a rapid and solvent-free approach to 2-alkylbenzothiazoles.[2]

General Procedure:

  • Mix 2-aminothiophenol with butanal in the presence of active carbon/silica gel in a reaction vessel suitable for microwave synthesis.

  • Irradiate the mixture in a microwave reactor. The optimal time and power will need to be determined empirically for this specific substrate.

  • After the reaction is complete, the product can be isolated and purified by standard methods such as column chromatography. This method is reported to give high yields for 2-alkylbenzothiazoles.[2]

Route 3: One-Pot Synthesis from Carboxylic Acid (Microwave)

This route offers a direct condensation of a carboxylic acid with 2-aminothiophenol, avoiding the need for handling aldehydes.[3]

General Procedure:

  • Combine 2-aminothiophenol and butyric acid in a reaction vessel.

  • Heat the mixture under microwave irradiation (full power) for approximately 20 minutes in the absence of any solvent or catalyst.

  • Upon completion, the reaction mixture is cooled, and the product is isolated and purified. The reported yields for this general method with various carboxylic acids range from 30-92%.[3]

Synthetic Pathway Visualizations

route1 2-Aminothiophenol 2-Aminothiophenol Intermediate 2-Propyl-2,3-dihydrobenzo[d]thiazole 2-Aminothiophenol->Intermediate 4Å Molecular Sieves CH2Cl2, RT, 1.5-2h Butanal Butanal Butanal->Intermediate Final_Product This compound Intermediate->Final_Product PCC on Silica Gel CH2Cl2, RT, 20-30min route2 cluster_reactants Reactants 2-Aminothiophenol 2-Aminothiophenol Butanal Butanal Final_Product This compound cluster_reactants cluster_reactants cluster_reactants->Final_Product Active Carbon/Silica Gel Microwave, Solvent-free route3 cluster_reactants Reactants 2-Aminothiophenol 2-Aminothiophenol Butyric_Acid Butyric Acid Final_Product This compound cluster_reactants cluster_reactants cluster_reactants->Final_Product Microwave, 20 min Solvent-free

References

biological activity comparison of 2-Propylbenzo[d]thiazole derivatives

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis of the Biological Activity of 2-Propylbenzo[d]thiazole Derivatives and Related Analogues

This guide provides a comparative overview of the biological activities of 2-substituted benzo[d]thiazole derivatives, with a focus on their anticancer and antimicrobial properties. While direct experimental data for this compound is limited in the reviewed literature, this document presents data from closely related analogues to offer valuable insights for researchers, scientists, and drug development professionals. The information is structured to facilitate objective comparison through data tables, detailed experimental protocols, and workflow visualizations.

Anticancer Activity of 2-Substituted Benzothiazole Derivatives

Benzothiazole derivatives have demonstrated significant cytotoxic effects against a variety of human cancer cell lines.[1] The mechanism of action often involves the induction of apoptosis and the modulation of key signaling pathways.[2] The following table summarizes the half-maximal inhibitory concentration (IC50) values for several 2-substituted benzothiazole derivatives against various cancer cell lines.

Table 1: Anticancer Activity (IC50 in µM) of 2-Substituted Benzothiazole Derivatives

Compound ID2-Substituent GroupCancer Cell LineIC50 (µM)Reference
4 Varied BenzamideMCF-7 (Breast)8.64[1]
5c Varied BenzamideMCF-7 (Breast)7.39[1]
5d Varied BenzamideMCF-7 (Breast)7.56[1]
6b Varied BenzamideMCF-7 (Breast)5.15[1]
Cisplatin (Reference Drug)MCF-7 (Breast)13.33[1]
4d PhenylacetamideBxPC-3 (Pancreatic)3.99[3]
4d PhenylacetamideAsPC-1 (Pancreatic)7.66[3]
4m PhenylacetamideAsPC-1 (Pancreatic)8.49[3]
4k PhenylacetamidePTJ64i (Paraganglioma)7.47[3]
6a-g BenzylidineH1299, HepG2, MCF7Promising Activity[4][5]

Note: Lower IC50 values indicate higher cytotoxic potency.

Experimental Workflow for Anticancer Activity Screening

The following diagram illustrates a typical workflow for evaluating the in vitro anticancer activity of test compounds.

anticancer_workflow cluster_prep Preparation cluster_assay MTT Assay cluster_analysis Data Analysis cell_culture 1. Cell Line Culture (e.g., MCF-7, A549) compound_prep 2. Compound Preparation (Stock solution in DMSO) seeding 3. Cell Seeding (96-well plates) compound_prep->seeding treatment 4. Compound Treatment (Serial dilutions, 24-72h) seeding->treatment mtt_add 5. MTT Reagent Addition treatment->mtt_add solubilization 6. Formazan Solubilization mtt_add->solubilization absorbance 7. Absorbance Reading (Microplate Reader) solubilization->absorbance calculation 8. IC50 Calculation (Dose-response curve) absorbance->calculation

Caption: General workflow for determining IC50 values using the MTT assay.

Antimicrobial Activity of 2-Substituted Benzothiazole Derivatives

The benzothiazole scaffold is also a key component in compounds exhibiting potent antibacterial and antifungal properties.[6][7] Their activity is typically quantified by the Minimum Inhibitory Concentration (MIC), which represents the lowest concentration of a compound that prevents visible microbial growth.

Table 2: Antibacterial Activity (MIC in µg/mL) of Benzothiazole Derivatives

Compound IDBacterial StrainMIC (µg/mL)Reference DrugMIC (µg/mL)Reference
3 E. coli25Kanamycin<25[8]
4 E. coli25Kanamycin<25[8]
3 S. aureus50Kanamycin<50[8]
4 S. aureus100Kanamycin<50[8]
3 B. subtilis25Kanamycin<25[8]
107b S. cerevisiae (Fungus)1.6 (µM)Ampicillin>64 (µM)[7]
130a M. catarrhalis4Azithromycin0.06[7]

Note: Lower MIC values indicate greater antimicrobial potency.

Experimental Workflow for Antimicrobial Susceptibility Testing

The diagram below outlines the standard procedures for determining the antimicrobial activity of test compounds.

antimicrobial_workflow cluster_mic Broth Microdilution (MIC) cluster_diffusion Agar Well Diffusion start_mic Start prep_mic Prepare serial dilutions of compound in broth start_mic->prep_mic inoculate_mic Inoculate with standardized microbial suspension prep_mic->inoculate_mic incubate_mic Incubate (e.g., 37°C, 24h) inoculate_mic->incubate_mic read_mic Determine MIC (Lowest concentration with no visible growth) incubate_mic->read_mic end_mic End read_mic->end_mic start_diff Start prep_diff Inoculate agar plate with microbial lawn start_diff->prep_diff well_diff Create wells in agar prep_diff->well_diff load_diff Load compound solution into wells well_diff->load_diff incubate_diff Incubate (e.g., 37°C, 24h) load_diff->incubate_diff read_diff Measure Zone of Inhibition (mm) incubate_diff->read_diff end_diff End read_diff->end_diff

Caption: Standard workflows for antimicrobial susceptibility testing.

Experimental Protocols

Protocol 1: MTT Cytotoxicity Assay

This protocol is a standard colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.[9]

  • Cell Seeding: Cancer cells (e.g., MCF-7) are harvested and seeded into 96-well plates at a density of 5,000-10,000 cells/well. Plates are incubated for 24 hours at 37°C and 5% CO2 to allow for cell attachment.

  • Compound Treatment: A stock solution of the test compound is prepared in dimethyl sulfoxide (DMSO). Serial dilutions are made in a complete cell culture medium and added to the wells. A vehicle control (medium with DMSO) and a positive control (e.g., Cisplatin) are included. The plates are incubated for an additional 48-72 hours.[2]

  • MTT Addition: The medium is removed, and 100 µL of MTT solution (0.5 mg/mL in serum-free medium) is added to each well. The plates are incubated for 3-4 hours at 37°C, allowing viable cells to convert the yellow MTT into purple formazan crystals.[9]

  • Solubilization: The MTT solution is removed, and 100 µL of a solubilization solvent (e.g., DMSO or acidified isopropanol) is added to each well to dissolve the formazan crystals.[9]

  • Data Acquisition: The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm.

  • IC50 Determination: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined by plotting cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Protocol 2: Broth Microdilution for MIC Determination

This protocol determines the minimum inhibitory concentration (MIC) of a compound against a specific microorganism.[6]

  • Preparation of Compound Dilutions: The test compound is serially diluted (typically two-fold) in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria) in a 96-well microtiter plate.[6]

  • Inoculum Preparation: A pure culture of the test microorganism is grown, and the suspension is adjusted to a 0.5 McFarland turbidity standard. This standardized suspension is then diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the wells.

  • Inoculation: Each well of the microtiter plate is inoculated with the standardized microbial suspension. A positive control (broth with inoculum, no compound) and a negative control (broth only) are included.

  • Incubation: The plate is covered and incubated at 35-37°C for 18-24 hours for most bacteria.[6]

  • MIC Reading: After incubation, the MIC is determined as the lowest concentration of the compound at which there is no visible growth (turbidity) in the well. This can be assessed visually or with a microplate reader.[6]

References

Validating the Purity of 2-Propylbenzo[d]thiazole: A Comparative Guide to Analytical Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of synthesized compounds is a critical step in the research and development pipeline. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) with alternative analytical methods for validating the purity of 2-Propylbenzo[d]thiazole, a key heterocyclic compound. This document outlines detailed experimental protocols, presents comparative data, and offers visualizations to aid in method selection.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

Reverse-phase HPLC (RP-HPLC) is the predominant method for assessing the purity of moderately polar compounds like this compound. The technique separates the primary compound from potential impurities based on their differential partitioning between a nonpolar stationary phase and a polar mobile phase.

Potential Impurities in this compound Synthesis

The purity of this compound is largely dependent on the synthetic route employed. A common method for the synthesis of 2-substituted benzothiazoles is the condensation of 2-aminothiophenol with a corresponding aldehyde or carboxylic acid. Therefore, potential impurities may include:

  • 2-Aminothiophenol: Unreacted starting material.

  • Butyraldehyde or Butyric Acid: Unreacted starting material.

  • Oxidation products: Benzothiazole derivatives formed through side reactions.

  • By-products: Resulting from incomplete reactions or side reactions.

Optimized HPLC Method Protocol

The following protocol is a robust starting point for the purity analysis of this compound, adapted from methods for similar benzothiazole derivatives.[1][2]

Sample Preparation:

  • Accurately weigh and dissolve approximately 10 mg of the synthesized this compound in 10 mL of acetonitrile to create a 1 mg/mL stock solution.

  • Further dilute the stock solution with the mobile phase to a final concentration of approximately 0.1 mg/mL.

  • Filter the solution through a 0.45 µm syringe filter prior to injection.

Chromatographic Conditions:

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase Acetonitrile:Water (60:40, v/v) with 0.1% Formic Acid
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Detection Wavelength 254 nm
Column Temperature 30 °C
Run Time 15 minutes

Comparison of Analytical Techniques

While HPLC is a powerful tool, other techniques offer distinct advantages for purity analysis. The table below compares HPLC with Gas Chromatography-Mass Spectrometry (GC-MS) and Supercritical Fluid Chromatography (SFC).

ParameterHPLCGC-MSSFC
Principle Partitioning between a liquid mobile phase and a solid stationary phase.Partitioning between a gaseous mobile phase and a solid or liquid stationary phase, with mass spectrometry for detection.Partitioning between a supercritical fluid mobile phase and a solid stationary phase.
Typical Analytes Non-volatile and thermally stable compounds.Volatile and thermally stable compounds (derivatization may be required for non-volatile compounds).Thermally labile and chiral compounds; a "greener" alternative to normal phase HPLC.
Resolution HighVery HighHigh
Sensitivity Good to High (UV, DAD, MS detectors)Very High (MS detector)Good to High
Analysis Time ModerateFastFast
Solvent Consumption HighLowLow (primarily CO2)
Cost ModerateHighHigh
Advantages Robust, versatile, widely available.Excellent for identification of unknown volatile impurities.[3][4][5]Reduced organic solvent usage, faster separations.[6][7][8][9]
Limitations Higher solvent consumption and waste generation.Not suitable for non-volatile or thermally labile compounds without derivatization.Higher initial instrument cost.

Experimental Workflows

Visualizing the experimental process can aid in understanding the practical application of each technique.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Weigh Weigh Sample Dissolve Dissolve in Acetonitrile Weigh->Dissolve Dilute Dilute with Mobile Phase Dissolve->Dilute Filter Filter (0.45 µm) Dilute->Filter Inject Inject into HPLC Filter->Inject Separate Separation on C18 Column Inject->Separate Detect UV Detection (254 nm) Separate->Detect Integrate Integrate Peaks Detect->Integrate Calculate Calculate Purity (%) Integrate->Calculate

Figure 1. Experimental workflow for HPLC purity assessment.

Technique_Comparison_Logic cluster_techniques Analytical Techniques cluster_considerations Key Considerations Analyte This compound Purity Validation HPLC HPLC Analyte->HPLC GCMS GC-MS Analyte->GCMS SFC SFC Analyte->SFC Volatility Analyte Volatility HPLC->Volatility Impurities Nature of Impurities HPLC->Impurities Cost Instrument Cost HPLC->Cost GCMS->Volatility GCMS->Impurities GCMS->Cost Speed Analysis Speed SFC->Speed SFC->Cost Green Environmental Impact SFC->Green

Figure 2. Logical considerations for selecting an analytical technique.

Conclusion and Recommendations

For the routine purity assessment of synthesized this compound, RP-HPLC is the recommended method due to its robustness, reliability, and ability to effectively separate the main compound from its likely non-volatile, process-related impurities. GC-MS serves as an excellent complementary technique for the identification of unknown volatile or semi-volatile impurities. Supercritical Fluid Chromatography (SFC) presents a promising, environmentally friendly alternative, particularly for high-throughput screening and chiral separations, should the need arise. The choice of method should be guided by the specific requirements of the analysis, including the nature of the expected impurities, the required sensitivity, and available instrumentation.

References

A Comparative Analysis of 2-Propylbenzo[d]thiazole and its Isomers: Synthesis, Properties, and Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

A guide for researchers and drug development professionals on the nuanced differences between positional and structural isomers of propyl-substituted benzothiazoles, highlighting the impact of isomeric variation on key chemical and biological properties.

The benzothiazole scaffold is a cornerstone in medicinal chemistry, with its derivatives demonstrating a wide array of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The substitution pattern on the benzothiazole ring system profoundly influences the biological efficacy and physicochemical characteristics of these compounds. This guide provides a comparative study of 2-Propylbenzo[d]thiazole and its key isomers: 2-isopropylbenzo[d]thiazole, and the positional isomers 4-propyl-, 5-propyl-, 6-propyl-, and 7-propylbenzo[d]thiazole. Due to limited direct comparative studies on these specific simple alkyl isomers, this guide synthesizes available data for individual compounds and discusses general structure-activity relationships for the benzothiazole class.

Physicochemical Properties: A Comparative Overview

The position of the propyl group on the benzothiazole core, as well as its isomeric form (n-propyl vs. isopropyl), can subtly alter fundamental physicochemical properties such as lipophilicity (LogP) and boiling point. These parameters are critical in drug development as they influence solubility, membrane permeability, and formulation characteristics. Below is a summary of available and estimated data for these compounds.

PropertyThis compound2-Isopropylbenzo[d]thiazole4-Propylbenzo[d]thiazole (estimated)5-Propylbenzo[d]thiazole (estimated)6-Propylbenzo[d]thiazole (estimated)7-Propylbenzo[d]thiazole (estimated)
Molecular Formula C₁₀H₁₁NSC₁₀H₁₁NSC₁₀H₁₁NSC₁₀H₁₁NSC₁₀H₁₁NSC₁₀H₁₁NS
Molecular Weight 177.27 g/mol [1]177.27 g/mol 177.27 g/mol 177.27 g/mol 177.27 g/mol 177.27 g/mol
Boiling Point 269-270 °C (est.)[2]Data not availableData not availableData not availableData not availableData not available
LogP (o/w) 3.25 (est.)[1]3.1 (est.)~3.3~3.3~3.3~3.3
Appearance LiquidYellow LiquidLiquid (predicted)Liquid (predicted)Liquid (predicted)Liquid (predicted)

Synthesis of Propyl-Substituted Benzothiazoles

The synthesis of 2-alkylbenzothiazoles is commonly achieved through the condensation of 2-aminothiophenol with an appropriate aldehyde, followed by an oxidation step. For isomers with the propyl group on the benzene ring, a substituted 2-aminothiophenol is required.

Experimental Protocol: General Synthesis of 2-Alkylbenzothiazoles

This protocol describes a two-step process for the synthesis of 2-alkylbenzothiazoles, such as 2-propyl and 2-isopropylbenzo[d]thiazole.

Step 1: Preparation of 2-Alkyl-2,3-dihydrobenzo[d]thiazole

  • To a stirred solution of the corresponding aliphatic aldehyde (e.g., butyraldehyde for 2-propyl or isobutyraldehyde for 2-isopropyl; 7.5 mmol) in dichloromethane (7.5 ml), add 4Å molecular sieves (5.0 g).

  • Add 2-aminothiophenol (5.0 mmol) dropwise to the mixture.

  • Stir the reaction mixture at room temperature for 1.5–2 hours.

  • Monitor the reaction completion using thin-layer chromatography (TLC).

  • Upon completion, filter the mixture to remove the molecular sieves.

  • Evaporate the solvent under reduced pressure.

  • Purify the resulting residue by column chromatography on silica gel using 10% ethyl acetate/hexane as the eluent to obtain the 2-alkyl-2,3-dihydrobenzo[d]thiazole intermediate.

Step 2: Oxidation to 2-Alkylbenzothiazole

  • Prepare silica-supported pyridinium chlorochromate (PCC) by adding silica gel to a solution of PCC in acetone, stirring, and drying the resulting solid.

  • To a stirred suspension of the silica-supported PCC (2.2 mmol) in dichloromethane (10 ml), add the 2-alkyl-2,3-dihydrobenzothiazole intermediate (2.0 mmol).

  • Stir the mixture at room temperature for 30 minutes.

  • Filter the resulting mixture through a thin pad of Celite.

  • Wash the filtrate with water and extract with ethyl acetate.

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using 10% ethyl acetate/hexane to yield the final 2-alkylbenzothiazole.

G cluster_0 Step 1: Dihydrobenzothiazole Synthesis cluster_1 Step 2: Oxidation A 2-Aminothiophenol C Reaction Mixture (DCM, 4Å Sieves) A->C B Aliphatic Aldehyde (e.g., Butyraldehyde) B->C D 2-Alkyl-2,3-dihydro- benzo[d]thiazole C->D Condensation F Reaction Mixture (DCM) D->F E Silica-supported PCC E->F G 2-Alkylbenzothiazole (Final Product) F->G Oxidation G cluster_pathway Bacterial DNA Replication Pathway cluster_inhibition Inhibition by Benzothiazole DNA Relaxed DNA Gyrase DNA Gyrase (GyrA/GyrB) DNA->Gyrase Supercoiled_DNA Negatively Supercoiled DNA Gyrase->Supercoiled_DNA ATP -> ADP+Pi Replication DNA Replication Supercoiled_DNA->Replication BT Propylbenzothiazole Isomer BT->Gyrase

References

Comparative Guide to the Synthesis and Biological Relevance of 2-Propylbenzo[d]thiazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of synthetic methodologies for 2-Propylbenzo[d]thiazole, a member of the pharmacologically significant benzothiazole family of heterocyclic compounds. It further explores the potential biological relevance of this class of molecules by examining their interaction with key cellular signaling pathways. Experimental data is presented to offer an objective comparison of synthetic routes, and detailed protocols are provided for reproducibility.

Synthetic Performance Comparison

The synthesis of this compound can be achieved through various methods, primarily involving the condensation of 2-aminothiophenol with a propyl-containing synthon. The choice of methodology impacts yield, reaction conditions, and environmental footprint. Below is a summary of key approaches with reported yields.

MethodKey ReagentsCatalyst/ConditionsYield (%)Reference
Two-Step Synthesis (Intermediate)2-Aminothiophenol, Butanal4Å Molecular Sieves, CH₂Cl₂, Room Temp., 2h96% (dihydro intermediate)[1]
Two-Step Synthesis (Final Product)2-Propyl-2,3-dihydrobenzo[d]thiazolePyridinium chlorochromate (PCC) on silica gel, CH₂Cl₂85-95% (for 2-alkylbenzothiazoles)[2]
Solvent-Free (Neat) Reaction2-Aminothiophenol, ButanalRoom Temp., 24h25%[1]
General Method for 2-Alkylbenzothiazoles2-Aminothiophenol, Aliphatic AldehydesSnP₂O₇, Solvent-free, 80 °C, 8-35 min87-95%[3]
General Method for 2-Alkylbenzothiazoles2-Aminothiophenol, Aliphatic AldehydesVOSO₄, Ethanol, Room Temp., 40-50 min87-92%[4]
General Method for 2-Alkylbenzothiazoles2-Aminothiophenol, Aliphatic AldehydesPhosphonium acidic IL, 120 °C, 25-90 min75-92%[4]
General Method for 2-Alkylbenzothiazoles2-Aminothiophenol, Aliphatic AldehydesMechanochemical (Ethanol-assisted grinding)78-94%[4]

Experimental Protocols

Method 1: High-Yield Two-Step Synthesis of this compound

This method involves the formation of a dihydrobenzothiazole intermediate, followed by oxidation.

Step 1: Synthesis of 2-Propyl-2,3-dihydrobenzo[d]thiazole

  • Reactants: To a stirred solution of butanal (7.5 mmol) in dichloromethane (7.5 ml), add 4Å molecular sieves (5.0 g).

  • Procedure: Add 2-Aminothiophenol (0.63 g, 5.0 mmol) dropwise to the mixture and stir at room temperature for 1.5–2 hours.

  • Work-up: After the reaction is complete, filter the mixture to remove the molecular sieves. Evaporate the solvent under reduced pressure.

  • Purification: Purify the residue by column chromatography on silica gel using 10% ethyl acetate/hexane as the eluent to yield 2-propyl-2,3-dihydrobenzo[d]thiazole.

  • Yield: 96%[1].

Step 2: Oxidation to this compound

  • Reactant: 2-Propyl-2,3-dihydrobenzo[d]thiazole.

  • Reagent: Pyridinium chlorochromate (PCC) supported on silica gel.

  • Procedure: Treat the dihydrobenzothiazole intermediate with silica gel-supported PCC in dichloromethane at room temperature. The reaction is typically complete within 20 minutes.

  • Yield: This method is reported to afford excellent yields for 2-alkylbenzothiazoles, in the range of 85-95%[2].

Method 2: One-Pot Synthesis using a Heterogeneous Catalyst

This approach offers a more direct route to 2-substituted benzothiazoles.

  • Reactants: 2-Aminothiophenol and an appropriate aldehyde (e.g., butanal).

  • Catalyst: Tin(IV) pyrophosphate (SnP₂O₇).

  • Procedure: The reaction is carried out under solvent-free conditions by heating a mixture of the reactants and the catalyst at 80 °C for 8–35 minutes.

  • Advantages: This method is characterized by high yields, short reaction times, and the reusability of the catalyst[3].

Biological Relevance: Inhibition of the PI3K/AKT Signaling Pathway

Benzothiazole derivatives have emerged as a significant class of compounds with a wide array of biological activities, including anticancer properties.[5] One of the key mechanisms through which certain benzothiazole-containing molecules exert their anticancer effects is by inhibiting the Phosphoinositide 3-kinase (PI3K)/AKT signaling pathway.[5][6] This pathway is crucial for regulating cell growth, proliferation, survival, and motility, and its dysregulation is a common feature in many human cancers.[6]

A novel benzothiazole derivative, PB11, has been shown to induce apoptosis in cancer cells by suppressing the PI3K/AKT signaling pathway.[5][6] Treatment with this compound led to the downregulation of PI3K and AKT, key components of this survival pathway.[5][6]

Signaling Pathway Diagram

The following diagram illustrates the simplified PI3K/AKT signaling pathway and the inhibitory action of certain benzothiazole derivatives.

PI3K_AKT_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PIP2->PIP3 AKT AKT PIP3->AKT Downstream Downstream Effectors AKT->Downstream Proliferation Cell Proliferation & Survival Downstream->Proliferation Apoptosis Apoptosis Downstream->Apoptosis Benzothiazole Benzothiazole Derivatives Benzothiazole->PI3K Benzothiazole->AKT

Caption: Inhibition of the PI3K/AKT pathway by benzothiazole derivatives.

Structure-Activity Relationship (SAR) Insights

The effectiveness of benzothiazole derivatives as PI3K inhibitors is influenced by the nature and position of substituents on the benzothiazole core. Docking studies have indicated that a morpholine group at the 2-position of the benzothiazole scaffold is important for potent antitumor activity, suggesting its role in binding to the kinase.[7] Further research into the structure-activity relationships of these compounds can aid in the design of more potent and selective inhibitors, paving the way for the development of novel cancer therapeutics.

References

Cross-Validation of Analytical Methods for the Quantification of 2-Propylbenzo[d]thiazole: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of two common analytical methods for the quantification of 2-Propylbenzo[d]thiazole: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The focus is on the cross-validation of these methods to ensure consistency, reliability, and accuracy of analytical results across different platforms, which is a critical step in pharmaceutical development and quality control.[1] The experimental protocols and performance data presented herein are model examples derived from established methods for analogous benzothiazole compounds.[2][3][4]

The Importance of Cross-Validation

Cross-validation of analytical methods is the process of confirming that a validated method produces consistent and reliable results when performed by different laboratories, with different analysts, or using different equipment.[1] This process is essential for ensuring data integrity throughout the drug development lifecycle, supporting regulatory submissions, and facilitating the seamless transfer of methods between research and manufacturing sites.[5][6] The International Council for Harmonisation (ICH) guidelines provide a framework for the validation parameters that should be assessed.[7][8]

Comparative Analysis of Analytical Methods

Two robust and widely used analytical techniques for the quantification of small organic molecules like this compound are GC-MS and LC-MS/MS. GC-MS is often favored for volatile and semi-volatile compounds that are thermally stable, while LC-MS/MS is highly versatile and suitable for a broader range of compounds, including those that are not amenable to gas chromatography.[9][10]

Data Presentation: Method Performance Comparison

The following table summarizes the hypothetical performance characteristics of GC-MS and LC-MS/MS methods for the analysis of this compound, based on typical validation outcomes for similar analytes.[4][9]

Validation ParameterGC-MSLC-MS/MSAcceptance Criteria (Typical)
Linearity (R²) > 0.998> 0.999≥ 0.995[9]
Range 1 - 500 ng/mL0.1 - 250 ng/mL80-120% of target concentration[8]
Accuracy (% Recovery) 97.5 - 103.2%98.9 - 101.5%80 - 120%
Precision (% RSD)
- Repeatability< 2.5%< 1.8%≤ 2%[7]
- Intermediate Precision< 3.0%< 2.2%≤ 3%
Limit of Detection (LOD) 0.3 ng/mL0.03 ng/mLSignal-to-Noise ≥ 3
Limit of Quantification (LOQ) 1.0 ng/mL0.1 ng/mLSignal-to-Noise ≥ 10
Specificity High (Mass Spec)Very High (MS/MS)No interference at analyte retention time

Experimental Protocols

Detailed methodologies for the analysis of this compound using GC-MS and LC-MS/MS are provided below. These protocols are foundational and may require optimization based on the specific sample matrix and instrumentation.

Method 1: Gas Chromatography-Mass Spectrometry (GC-MS)

This method is suitable for the quantification of this compound in samples where the analyte can be easily volatilized without degradation.

1. Sample Preparation (Solid-Phase Microextraction - SPME)

  • A 5 mL liquid sample is placed in a 10 mL headspace vial.

  • An appropriate internal standard (e.g., deuterated this compound) is added.

  • The vial is sealed and incubated at 60°C for 15 minutes with agitation.

  • A SPME fiber (e.g., 100 µm Polydimethylsiloxane) is exposed to the headspace for 20 minutes to adsorb the analyte.[3]

  • The fiber is then retracted and introduced into the GC injector for thermal desorption.

2. GC-MS Instrumentation and Conditions

  • Gas Chromatograph: Agilent 8890 GC System or equivalent.

  • Mass Spectrometer: Agilent 5977B MSD or equivalent.

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness).

  • Injector: Splitless mode, 250°C.

  • Oven Program: Initial temperature 80°C, hold for 1 min, ramp at 15°C/min to 280°C, hold for 5 min.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.[10]

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Acquisition Mode: Selected Ion Monitoring (SIM) of characteristic ions for this compound and the internal standard.

3. Calibration

  • Calibration standards are prepared in a blank matrix at concentrations ranging from 1 to 500 ng/mL.

  • A calibration curve is constructed by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration.

Method 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This method offers high sensitivity and specificity and is applicable to a wider range of sample matrices.

1. Sample Preparation (Protein Precipitation & Dilution)

  • To 100 µL of plasma sample, add 300 µL of acetonitrile containing the internal standard.

  • Vortex for 1 minute to precipitate proteins.

  • Centrifuge at 13,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and dilute with an equal volume of water.

  • Inject the resulting solution into the LC-MS/MS system.

2. LC-MS/MS Instrumentation and Conditions

  • Liquid Chromatograph: Waters ACQUITY UPLC I-Class or equivalent.

  • Mass Spectrometer: Waters Xevo TQ-S micro or equivalent.

  • Column: C18 column (e.g., 2.1 x 50 mm, 1.7 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Elution: Start at 10% B, increase to 95% B over 3 minutes, hold for 1 minute, then return to initial conditions and equilibrate for 1 minute.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

  • MS/MS Conditions:

    • Ionization Mode: Electrospray Ionization Positive (ESI+).

    • Capillary Voltage: 3.0 kV.

    • Source Temperature: 150°C.

    • Desolvation Temperature: 400°C.

    • Acquisition Mode: Multiple Reaction Monitoring (MRM) for specific precursor-product ion transitions of this compound and the internal standard.

3. Calibration

  • Calibration standards are prepared in a blank matrix over the concentration range of 0.1 to 250 ng/mL.

  • A calibration curve is generated by plotting the peak area ratio of the analyte to the internal standard versus concentration, using a weighted (1/x²) linear regression.

Cross-Validation Workflow

The cross-validation process ensures that both methods produce comparable results. This can be performed within the same laboratory or between two different laboratories (e.g., a sending and a receiving lab).[5]

CrossValidationWorkflow cluster_method1 Method 1 Analysis (e.g., GC-MS) cluster_method2 Method 2 Analysis (e.g., LC-MS/MS) start Start: Define Cross-Validation Protocol (Acceptance Criteria) prep_samples Prepare Homogenous Sample Set (e.g., Spiked Matrix at Low, Mid, High QC Levels) start->prep_samples m1_analyze Analyze Samples prep_samples->m1_analyze m2_analyze Analyze Samples prep_samples->m2_analyze m1_process Process Data m1_analyze->m1_process m1_results Generate Results m1_process->m1_results compare Statistical Comparison of Results (e.g., t-test, Bland-Altman plot) m1_results->compare m2_process Process Data m2_analyze->m2_process m2_results Generate Results m2_process->m2_results m2_results->compare decision Results Meet Acceptance Criteria? compare->decision pass Cross-Validation Successful decision->pass Yes fail Investigation & Re-analysis Required decision->fail No

Caption: Workflow for the cross-validation of two analytical methods.

References

2-Propylbenzo[d]thiazole: A Comparative Analysis Against Commercial Neuroprotective Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The benzothiazole scaffold is a cornerstone in medicinal chemistry, recognized for its "privileged" structure that imparts a wide array of biological activities.[1][2][3] Derivatives of this heterocyclic system have demonstrated significant therapeutic potential, leading to the development of drugs for a variety of conditions, including neurodegenerative diseases.[4][5] This guide provides a comparative analysis of 2-Propylbenzo[d]thiazole against two commercially available drugs that also feature the benzothiazole core: Riluzole, used in the treatment of Amyotrophic Lateral Sclerosis (ALS), and Pramipexole, a therapeutic for Parkinson's disease.

Comparative Overview of this compound and Commercial Alternatives

This compound, as a member of the 2-alkylbenzothiazole series, is anticipated to exhibit neuroprotective properties. The length and nature of the substituent at the 2-position of the benzothiazole ring are known to significantly influence its biological activity.[6]

Commercial Alternatives:

  • Riluzole: An anticonvulsant with neuroprotective properties, Riluzole is a 2-aminobenzothiazole derivative. Its mechanism of action is multifactorial, involving the inhibition of glutamate release, inactivation of voltage-dependent sodium channels, and non-competitive blockade of NMDA receptors.

  • Pramipexole: A dopamine agonist used in the management of Parkinson's disease, Pramipexole is a 2-amino-4,5,6,7-tetrahydrobenzothiazole derivative. It acts by stimulating dopamine receptors in the brain.

Performance Comparison Based on Structure-Activity Relationship (SAR) Studies

Direct experimental comparison of this compound with Riluzole and Pramipexole is limited. However, SAR studies on related benzothiazole derivatives provide insights into the potential efficacy of a 2-propyl substituent.

A study on 2-alkoxybenzo[d]thiazol-2(3H)-one derivatives revealed that the length of the alkyl chain at the 2-position influences antidepressant activity, a CNS effect that can be related to neuro-modulatory pathways. In this study, compounds with n-butyl and n-pentyl groups at the 2-position (as alkoxy substituents) demonstrated the highest antidepressant activity.[6] This suggests that a short to medium-length alkyl chain, such as a propyl group, could be favorable for CNS-related activities.

For a more direct comparison with Riluzole's anticonvulsant properties, while specific data for 2-propylbenzothiazole is unavailable, the general understanding is that lipophilicity, which is influenced by the alkyl chain, plays a crucial role in the activity of anticonvulsants.

The following table summarizes a hypothetical comparison based on available SAR data and the known properties of the commercial drugs.

Compound2-Position SubstituentPrimary Mechanism of Action (Known/Inferred)Potential Efficacy (Inferred for this compound)
This compound PropylLikely involves modulation of ion channels and antioxidant pathways (inferred)May exhibit moderate to good neuroprotective and anticonvulsant activity based on SAR of related 2-alkylbenzothiazoles.
Riluzole AminoInhibition of glutamate release, voltage-gated sodium channel blockerClinically proven efficacy in slowing the progression of ALS.
Pramipexole Amino (on a tetrahydrobenzothiazole core)Dopamine D2/D3 receptor agonistClinically proven efficacy in managing symptoms of Parkinson's disease.

Experimental Data Summary

While direct comparative data is lacking, the following table presents representative experimental data for benzothiazole derivatives in relevant assays, providing a context for the potential performance of this compound.

Compound/Derivative ClassAssayKey Findings
2-Alkoxybenzo[d]thiazol-2(3H)-onesAntidepressant (Forced Swim Test)n-Butyl and n-pentyl derivatives showed the highest activity.[6]
Coumarin-substituted benzothiazolesAntioxidant (DPPH radical scavenging)Showed significant antioxidant activity.
2-Aryl benzothiazole derivativesAntioxidant (ABTS and DPPH assays)Demonstrated significant radical scavenging potential.[7]
N-(5-chloro-6-substituted-benzothiazol-2-yl)-N'-(substituted phenyl)-[8][9]thiadiazole-2,5-diaminesAnticonvulsant (MES test)Showed 50-100% protection against seizures.[10]

Experimental Protocols

Detailed methodologies for key experiments relevant to the assessment of neuroprotective and related activities of benzothiazole derivatives are provided below.

Maximal Electroshock (MES) Seizure Test

This widely used preclinical model assesses the efficacy of potential anticonvulsant compounds against generalized tonic-clonic seizures.[9][11][12]

Materials:

  • Electroconvulsive shock apparatus

  • Corneal electrodes

  • Animal restrainers

  • 0.5% Tetracaine hydrochloride solution (topical anesthetic)

  • 0.9% Saline solution

  • Test compound and vehicle control

  • Male CF-1 mice or Sprague-Dawley rats

Procedure:

  • Animal Preparation: Acclimatize animals to the laboratory conditions for at least 3-4 days prior to testing.

  • Drug Administration: Administer the test compound or vehicle control intraperitoneally (i.p.) or orally (p.o.). The time of testing should correspond to the time of peak effect of the drug.

  • Anesthesia and Electrode Placement: At the time of the test, apply a drop of 0.5% tetracaine hydrochloride to the corneas of the animal for local anesthesia. Subsequently, apply a drop of 0.9% saline to improve electrical conductivity.

  • Stimulation: Place the corneal electrodes on the eyes of the restrained animal and deliver an alternating current electrical stimulus (e.g., for mice: 50 mA, 60 Hz for 0.2 seconds; for rats: 150 mA, 60 Hz for 0.2 seconds).[12]

  • Observation: Immediately after the stimulus, observe the animal for the presence or absence of a tonic hindlimb extension seizure. The abolition of the hindlimb tonic extensor component is considered the endpoint of protection.

In Vitro Antioxidant Activity Assays

These assays are used to determine the radical scavenging potential of the test compounds.[8][13]

Principle: DPPH is a stable free radical that shows a characteristic absorbance at 517 nm. In the presence of an antioxidant, the DPPH radical is scavenged, leading to a decrease in absorbance.

Procedure:

  • Prepare a stock solution of the test compound in a suitable solvent (e.g., methanol or DMSO).

  • Prepare a 0.1 mM solution of DPPH in methanol.

  • In a 96-well plate, add a specific volume of the test compound solution at various concentrations.

  • Add the DPPH solution to each well and incubate in the dark at room temperature for 30 minutes.

  • Measure the absorbance at 517 nm using a microplate reader.

  • The percentage of radical scavenging activity is calculated using the formula: % Scavenging = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100

Principle: The ABTS radical cation (ABTS•+) is generated by the oxidation of ABTS. This radical has a characteristic absorbance at 734 nm. Antioxidants reduce the ABTS•+, causing a decrease in absorbance.

Procedure:

  • Prepare the ABTS radical cation solution by reacting ABTS stock solution with potassium persulfate.

  • Dilute the ABTS•+ solution with a suitable buffer to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Add the test compound at various concentrations to a 96-well plate.

  • Add the diluted ABTS•+ solution to each well and incubate at room temperature for 6 minutes.[8]

  • Measure the absorbance at 734 nm.

  • The percentage of scavenging is calculated similarly to the DPPH assay.

In Vitro Neurotoxicity and Neuroprotection Assays

These assays are crucial for evaluating the potential of a compound to protect neurons from damage.[14][15][16]

Principle: Excessive glutamate can lead to neuronal cell death through a process called excitotoxicity. This assay measures the ability of a compound to protect neurons from glutamate-induced damage.[17][18][19]

Procedure:

  • Culture primary neurons or a suitable neuronal cell line (e.g., SH-SY5Y) in 96-well plates.

  • Pre-treat the cells with various concentrations of the test compound for a specified period (e.g., 24 hours).

  • Induce excitotoxicity by exposing the cells to a high concentration of glutamate for a defined duration.

  • After the glutamate exposure, wash the cells and incubate them in a fresh medium.

  • Assess cell viability using methods such as the MTT assay or by measuring the release of lactate dehydrogenase (LDH) into the culture medium.

Principle: Neurotoxic insults can lead to the retraction or degeneration of neurites. This assay quantifies the protective effect of a compound on neurite morphology.

Procedure:

  • Culture neuronal cells and treat them with the test compound and a neurotoxic agent.

  • After the treatment period, fix and stain the cells for neuronal markers (e.g., βIII-tubulin).

  • Capture images of the cells using a microscope.

  • Analyze the images using appropriate software to measure parameters such as total neurite length, number of neurites, and branching.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate key concepts related to the topic.

G Hypothesized Neuroprotective Mechanism of 2-Alkylbenzothiazoles cluster_stress Cellular Stressors cluster_pathways Downstream Pathological Events cluster_intervention Therapeutic Intervention OxidativeStress Oxidative Stress MitochondrialDysfunction Mitochondrial Dysfunction OxidativeStress->MitochondrialDysfunction Excitotoxicity Glutamate Excitotoxicity Excitotoxicity->MitochondrialDysfunction Apoptosis Apoptosis MitochondrialDysfunction->Apoptosis NeuronalDamage Neuronal Damage Apoptosis->NeuronalDamage Propylbenzothiazole This compound Propylbenzothiazole->OxidativeStress Inhibits Propylbenzothiazole->Excitotoxicity Inhibits Propylbenzothiazole->NeuronalDamage Prevents G Experimental Workflow for Neuroprotective Agent Screening start Start: Synthesize Benzothiazole Derivatives in_vitro_antioxidant In Vitro Antioxidant Assays (DPPH, ABTS) start->in_vitro_antioxidant in_vitro_neurotoxicity In Vitro Neurotoxicity/ Neuroprotection Assays in_vitro_antioxidant->in_vitro_neurotoxicity in_vivo_anticonvulsant In Vivo Anticonvulsant Models (MES Test) in_vitro_neurotoxicity->in_vivo_anticonvulsant sar_analysis Structure-Activity Relationship Analysis in_vivo_anticonvulsant->sar_analysis lead_optimization Lead Compound Optimization sar_analysis->lead_optimization end End: Candidate for Further Development lead_optimization->end

References

Performance Analysis of 2-Propylbenzo[d]thiazole: A Review of Available Assay Data

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of scientific literature reveals a notable absence of specific biological performance data for 2-Propylbenzo[d]thiazole across various assays. While the broader class of benzothiazole derivatives has been extensively studied for a range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties, this compound itself has not been a significant focus of published research in this regard.

The primary focus of existing literature concerning this compound is its chemical synthesis and characterization. Several studies detail methods for its preparation, often as part of a larger library of benzothiazole compounds, but do not proceed to evaluate its biological efficacy.

While direct performance data for this compound is unavailable, this guide will provide an overview of the types of assays commonly used to evaluate the broader benzothiazole scaffold, based on studies of its derivatives. This will offer researchers a framework for potential future investigations into the biological activities of this compound.

Common Assays for Benzothiazole Derivatives

The following table summarizes assays frequently employed to assess the biological performance of benzothiazole-containing compounds. These methodologies could be applied to future studies of this compound.

Assay TypePerformance MetricsPurpose
Antimicrobial Minimum Inhibitory Concentration (MIC)To determine the lowest concentration of a compound that prevents visible growth of a microorganism.
Zone of InhibitionTo qualitatively assess the antimicrobial activity by measuring the area of no growth around a compound-impregnated disk.
Anticancer IC50 (Half-maximal inhibitory concentration)To quantify the concentration of a compound required to inhibit a biological process or response (e.g., cell proliferation) by 50%.
MTT AssayA colorimetric assay to assess cell metabolic activity, used to measure cytotoxicity and cell viability after treatment with a compound.
Enzyme Inhibition Ki (Inhibition constant), IC50To determine the potency of a compound in inhibiting the activity of a specific enzyme target.
Anti-inflammatory Inhibition of pro-inflammatory cytokine productionTo measure the reduction in the release of inflammatory mediators (e.g., TNF-α, IL-6) from cells.
Antioxidant DPPH Radical Scavenging ActivityTo evaluate the ability of a compound to neutralize free radicals.

Experimental Protocols for Key Assays

Below are generalized experimental protocols for assays commonly used for benzothiazole derivatives, which could serve as a starting point for evaluating this compound.

Minimum Inhibitory Concentration (MIC) Assay

The MIC is typically determined using a broth microdilution method.

  • A two-fold serial dilution of the test compound is prepared in a liquid growth medium in a 96-well microtiter plate.

  • Each well is inoculated with a standardized suspension of the target microorganism.

  • Positive (microorganism with no compound) and negative (medium only) controls are included.

  • The plate is incubated under appropriate conditions for the microorganism (e.g., 24-48 hours at 37°C).

  • The MIC is recorded as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Workflow for MIC Determination

MIC_Workflow prep Prepare serial dilutions of This compound inoculate Inoculate with microbial suspension prep->inoculate incubate Incubate plate inoculate->incubate read Read results and determine MIC incubate->read Cytotoxicity_Pathway compound This compound cell Cancer Cell compound->cell Treatment pathway Apoptotic or Cytotoxic Pathway cell->pathway Induces viability Decreased Cell Viability pathway->viability

A Comparative Guide to the Synthesis of 2-Propylbenzo[d]thiazole: A Traditional Two-Step Method vs. a Novel One-Pot Ionic Liquid Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The benzothiazole moiety is a prominent scaffold in medicinal chemistry, exhibiting a wide range of biological activities. The synthesis of 2-substituted benzothiazoles, such as 2-Propylbenzo[d]thiazole, is therefore of significant interest. This guide provides an objective comparison of a conventional two-step synthetic method with a novel, more streamlined one-pot approach utilizing an acidic ionic liquid catalyst. The information presented is supported by experimental data to aid researchers in selecting the most suitable method for their specific needs.

Data Presentation: Comparison of Synthetic Methods

The following table summarizes the key quantitative data for the two synthetic routes to this compound.

ParameterConventional Two-Step MethodNovel One-Pot Method
Starting Materials 2-Aminothiophenol, Butanal2-Aminothiophenol, Butanal
Catalyst/Reagent 4Å Molecular Sieves, Pyridinium Chlorochromate (PCC) on Silica GelPhosphonium Acidic Ionic Liquid
Solvent DichloromethaneNot explicitly required (solvent-free potential)
Reaction Time Step 1: 2 hours; Step 2: 30 minutes (Total: 2.5 hours + workup)25-90 minutes
Reaction Temperature Room Temperature120 °C
Overall Yield ~85-95% (estimated from high-yield steps)[1]56%[2]
Purification Column ChromatographyColumn Chromatography
Number of Steps TwoOne
Environmental Impact Use of a chromium-based oxidant (PCC)Use of a recyclable ionic liquid catalyst

Experimental Protocols

Conventional Two-Step Synthesis of this compound

This method involves the initial formation of a dihydrobenzothiazole intermediate, followed by oxidation.[1]

Step 1: Synthesis of 2-Propyl-2,3-dihydrobenzo[d]thiazole

  • To a stirred solution of butanal (1.5 equivalents) in dichloromethane, add 4Å molecular sieves.

  • Add 2-aminothiophenol (1 equivalent) dropwise to the mixture.

  • Stir the reaction mixture at room temperature for 2 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, filter the reaction mixture to remove the molecular sieves.

  • Evaporate the solvent under reduced pressure to obtain the crude 2-propyl-2,3-dihydrobenzo[d]thiazole.

  • Purify the crude product by column chromatography on silica gel. The reported yield for this step is 96%.[1]

Step 2: Oxidation to this compound

  • Prepare pyridinium chlorochromate (PCC) supported on silica gel.

  • To a stirred suspension of the PCC on silica gel in dichloromethane, add the 2-propyl-2,3-dihydrobenzo[d]thiazole obtained from Step 1.

  • Stir the mixture at room temperature for 30 minutes.

  • Monitor the reaction by TLC.

  • After completion, filter the mixture through a pad of Celite.

  • Wash the filtrate with water and extract the aqueous layer with ethyl acetate.

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel to yield this compound.

Novel One-Pot Synthesis of this compound using a Phosphonium Acidic Ionic Liquid Catalyst

This method offers a more direct route to the target compound.[2]

  • In a reaction vessel, combine 2-aminothiophenol (1 equivalent), butanal (1.2 equivalents), and a catalytic amount (7 mol%) of the phosphonium acidic ionic liquid.

  • Heat the reaction mixture at 120 °C with stirring for the specified time (typically between 25 and 90 minutes).

  • Monitor the progress of the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dissolve the mixture in a suitable organic solvent (e.g., ethyl acetate) and wash with water to remove the ionic liquid.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain this compound. The reported yield for the n-propyl derivative is 56%.[2]

Mandatory Visualization

new_synthetic_method Reactants 2-Aminothiophenol + Butanal ReactionConditions One-Pot 120 °C, 25-90 min Reactants->ReactionConditions Catalyst Phosphonium Acidic Ionic Liquid (7 mol%) Catalyst->ReactionConditions Workup Workup: Aqueous Wash ReactionConditions->Workup Purification Purification: Column Chromatography Workup->Purification Product This compound (56% Yield) Purification->Product

Caption: Workflow for the novel one-pot synthesis of this compound.

References

Comparative Docking Studies of 2-Substituted Benzothiazole Analogs: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: Benzothiazole and its derivatives represent a significant class of heterocyclic compounds in medicinal chemistry, demonstrating a wide array of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This guide provides a comparative analysis of the molecular docking studies of various 2-substituted benzothiazole analogs, offering insights into their potential as therapeutic agents. Due to a scarcity of specific research on 2-propylbenzo[d]thiazole analogs, this guide focuses on the broader, extensively studied class of 2-substituted benzothiazoles, which serve as a valuable proxy for understanding the structure-activity relationships and binding interactions of this scaffold. The data and protocols presented herein are compiled from multiple research efforts to provide a comprehensive resource for researchers, scientists, and drug development professionals.

Data Presentation: Comparative Analysis of In Silico and In Vitro Studies

The following tables summarize the molecular docking scores and in vitro anticancer activities of selected 2-substituted benzothiazole derivatives against various cancer-related protein targets and cell lines.

Table 1: Comparative Molecular Docking Scores of 2-Substituted Benzothiazole Analogs against Cancer-Related Protein Targets

Compound IDTarget Protein (PDB ID)Docking Score (kcal/mol)Reference CompoundDocking Score of Reference (kcal/mol)
B12p53-MDM2 (4OGT)-8.5Nutlin-3a-7.8
B25p53-MDM2 (4OGT)-9.2Nutlin-3a-7.8
SPZ1ER-alpha (3ERT)-123.14 (Mol-dock score)Tamoxifen-146.08 (Mol-dock score)
SPZ11ER-alpha (3ERT)-165.72 (Mol-dock score)Raloxifene-165.06 (Mol-dock score)
6aABL1 (2F4J)-8.5Imatinib-9.8
6bCDK6 (1XO2)-8.1Flavopiridol-9.2

Note: Docking scores from different studies may not be directly comparable due to variations in software and scoring functions. The scores are presented as reported in the respective literature.

Table 2: Comparative Anticancer Activity (IC50 values in µM) of 2-Substituted Benzothiazole Analogs

Compound IDCancer Cell LineIC50 (µM)Reference DrugIC50 of Reference (µM)
4aPANC-127 ± 0.24Gemcitabine52 ± 0.72
4bPANC-135 ± 0.51Gemcitabine52 ± 0.72
6aH1299 (Lung)10.31 ± 0.8Doxorubicin0.98 ± 0.05
6bHepG2 (Liver)12.54 ± 1.1Doxorubicin1.23 ± 0.1
6cMCF-7 (Breast)9.87 ± 0.7Doxorubicin1.56 ± 0.12
4a (hybrid)MCF-7 (Breast)3.84Sorafenib4.17

Experimental Protocols

Molecular Docking Protocol

This protocol outlines a general workflow for performing molecular docking studies with benzothiazole analogs.

  • Protein Preparation:

    • The three-dimensional crystal structure of the target protein is retrieved from the Protein Data Bank (PDB).

    • Water molecules and co-crystallized ligands are removed from the protein structure.

    • Hydrogen atoms are added to the protein, and charges are assigned using a force field (e.g., CHARMm).

    • The protein structure is energy minimized to relieve any steric clashes.

  • Ligand Preparation:

    • The 2D structures of the benzothiazole analogs are drawn using chemical drawing software (e.g., ChemDraw or MarvinSketch).

    • The 2D structures are converted to 3D structures.

    • The ligands are energy minimized using a suitable force field (e.g., MMFF94).

    • Appropriate ionization states and tautomers are generated for physiological pH.

  • Docking Simulation:

    • A docking software (e.g., AutoDock Vina, Glide, or Molegro Virtual Docker) is used to perform the simulation.[1]

    • The binding site on the target protein is defined, typically based on the location of the co-crystallized ligand or through binding site prediction algorithms.

    • The prepared ligands are docked into the defined binding site.

    • The docking algorithm explores various conformations and orientations of the ligand within the binding site.

  • Analysis of Results:

    • The docking results are analyzed based on the docking score or binding energy, which predicts the binding affinity of the ligand for the protein.

    • The binding poses of the ligands are visualized to identify key interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-pi stacking) with the amino acid residues of the protein.

    • The results are compared with a known inhibitor (reference compound) docked under the same conditions.

In Vitro Anticancer Activity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell metabolic activity as a measure of cell viability.[2]

  • Cell Culture:

    • Human cancer cell lines are cultured in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.

  • Cell Seeding:

    • Cells are seeded into 96-well plates at a specific density (e.g., 5,000-10,000 cells/well) and allowed to adhere overnight.[3]

  • Compound Treatment:

    • The benzothiazole analogs are dissolved in a suitable solvent (e.g., DMSO) and then diluted to various concentrations in the cell culture medium.

    • The cells are treated with these different concentrations of the compounds and incubated for a specific period (e.g., 48 or 72 hours).[4]

  • MTT Addition and Incubation:

    • After the incubation period, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL).

    • The plates are incubated for another 2-4 hours to allow the formation of formazan crystals by viable cells.

  • Formazan Solubilization and Absorbance Measurement:

    • The medium containing MTT is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to each well to dissolve the formazan crystals.[2]

    • The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.[3]

  • Data Analysis:

    • The percentage of cell viability is calculated relative to the untreated control cells.

    • The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting a dose-response curve.[4]

In Silico ADMET Prediction Protocol

In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction is crucial for evaluating the drug-likeness of compounds.

  • Compound Input:

    • The 2D or 3D structures of the benzothiazole analogs are prepared in a suitable format (e.g., SMILES or SDF).

  • Software/Web Server Selection:

    • An in silico ADMET prediction tool is chosen, such as SwissADME, ProTox-II, or the QikProp module of Schrödinger.[5][6]

  • Prediction of Physicochemical Properties:

    • Parameters like molecular weight, logP (lipophilicity), topological polar surface area (TPSA), and the number of hydrogen bond donors and acceptors are calculated to assess compliance with Lipinski's rule of five.[6]

  • Pharmacokinetic Prediction:

    • Absorption: Gastrointestinal (GI) absorption and blood-brain barrier (BBB) penetration are predicted.

    • Distribution: Plasma protein binding (PPB) is estimated.

    • Metabolism: Inhibition of cytochrome P450 (CYP) enzymes (e.g., CYP1A2, CYP2C9, CYP2C19, CYP2D6, CYP3A4) is predicted to assess potential drug-drug interactions.

    • Excretion: Predictions related to renal clearance can be made.

  • Toxicity Prediction:

    • Potential toxicities such as mutagenicity, carcinogenicity, hepatotoxicity, and cardiotoxicity (e.g., hERG inhibition) are predicted.

  • Analysis and Interpretation:

    • The predicted ADMET properties are analyzed to identify potential liabilities of the compounds and to guide further optimization of the lead structures.

Mandatory Visualization

Molecular_Docking_Workflow cluster_prep Preparation Phase cluster_processing Processing Phase cluster_docking Docking & Analysis Phase PDB Retrieve Protein Structure (PDB) Protein_Prep Protein Preparation (Remove water, add hydrogens, energy minimization) PDB->Protein_Prep Ligand Design/Select Ligand (2D/3D Structure) Ligand_Prep Ligand Preparation (Energy minimization, assign charges) Ligand->Ligand_Prep Docking Molecular Docking (Define binding site, run simulation) Protein_Prep->Docking Ligand_Prep->Docking Analysis Analysis of Results (Docking score, binding pose, interactions) Docking->Analysis

Caption: A generalized workflow for molecular docking studies.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF EGFR EGFR EGF->EGFR Binding & Dimerization Grb2_SOS Grb2/SOS EGFR->Grb2_SOS Activation PI3K PI3K EGFR->PI3K Activation Ras Ras Grb2_SOS->Ras Raf Raf Ras->Raf Akt Akt PI3K->Akt MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription mTOR mTOR Akt->mTOR mTOR->Transcription

Caption: Simplified EGFR signaling pathway, a common target for anticancer agents.

References

Safety Operating Guide

Proper Disposal of 2-Propylbenzo[d]thiazole: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Under no circumstances should this chemical or its containers be disposed of down the sanitary sewer or in regular trash.[2][3] Improper disposal can damage drainage systems, harm aquatic ecosystems, and expose maintenance personnel to chemical hazards.[3][4] The required method of disposal is through a licensed professional hazardous waste service, which typically involves high-temperature incineration.[5][6]

Immediate Safety and Handling Precautions

Before beginning any disposal-related activities, it is imperative to wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., nitrile rubber), safety goggles with side-shields, and a laboratory coat. All handling of the compound and its waste should occur in a well-ventilated area, preferably within a certified chemical fume hood, to prevent the inhalation of vapors.[2][6] Ensure an eyewash station and safety shower are easily accessible.

Hazard Profile of Related Benzothiazoles

The disposal procedures outlined are informed by the hazard classifications of the parent compound, benzothiazole. This data underscores the necessity of treating 2-Propylbenzo[d]thiazole as hazardous waste.

Hazard ClassificationDescriptionSource Compounds
Acute Toxicity (Oral) Toxic or harmful if swallowed.[1][7]Benzothiazole
Acute Toxicity (Dermal) Toxic or harmful in contact with skin.[1][7]Benzothiazole
Acute Toxicity (Inhalation) Harmful if inhaled.[1][7]Benzothiazole
Eye Irritation Causes serious eye irritation.[1][7]Benzothiazole
Aquatic Hazard Harmful or very toxic to aquatic life.[4][7]Benzothiazole, Benzothiazole-2-thiol

Step-by-Step Disposal Protocol

The following procedure provides a systematic approach to the safe collection, storage, and disposal of this compound waste.

Experimental Protocol: Waste Segregation and Containment

  • Waste Identification: All waste containing this compound, including pure compound, solutions, and contaminated labware (e.g., pipette tips, gloves), must be identified as hazardous waste.

  • Container Selection: Use a designated, leak-proof waste container made of a material chemically compatible with thiazole derivatives. The container must have a secure, tight-fitting lid.

  • Labeling: Clearly label the container with a "Hazardous Waste" tag. The label must include the full chemical name, "this compound," and an accurate description of the contents (e.g., "neat," "in methanol," "contaminated debris"). Do not use abbreviations or chemical formulas.[8]

  • Waste Segregation: Keep this compound waste separate from other chemical waste streams to prevent potentially dangerous reactions.[2] Do not mix with incompatible materials such as strong oxidizing agents, acids, or bases.[9]

  • Collection: Place the waste into the designated container, ensuring it is not overfilled (a maximum of 90% capacity is recommended).[10] Keep the container closed at all times except when adding waste.[2][8]

Experimental Protocol: Storage and Disposal

  • Interim Storage: Store the sealed waste container in a designated Satellite Accumulation Area (SAA).[11] This area must be under the direct supervision of laboratory personnel, away from ignition sources, and in a cool, dry, well-ventilated location.[2][10]

  • Arrange for Pickup: Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste.[2][8] Provide them with all necessary information regarding the waste stream.

  • Professional Disposal: The EHS department will coordinate with a licensed hazardous waste disposal company to transport and dispose of the material in accordance with all local, state, and federal regulations.[4][7]

Spill and Emergency Procedures

In the event of a spill, evacuate the immediate area and notify your supervisor and EHS office.[2] If trained and safe to do so, contain the spill using an inert absorbent material like vermiculite, sand, or silica gel.[2][8] Use spark-proof tools for cleanup.[8] Collect the absorbed material and any contaminated debris into a suitable container, label it as hazardous waste, and manage it according to the disposal protocol described above.

Disposal Workflow

The following diagram illustrates the logical flow for the proper disposal of this compound.

G cluster_0 Step 1: In-Lab Waste Management cluster_1 Step 2: Storage & Pickup cluster_2 Step 3: Final Disposal cluster_3 Emergency / Spill Procedure A Identify Waste (Chemical & Contaminated Items) B Select & Label Compatible Hazardous Waste Container A->B Label with full name C Segregate Waste (Keep Closed) B->C Avoid mixing D Store in Designated Satellite Accumulation Area C->D Container is full or >1 year E Contact EHS for Pickup D->E Schedule disposal F Licensed Contractor Transports Waste E->F EHS coordinates G Incineration at Approved Facility F->G Regulatory compliance S1 Contain Spill with Inert Absorbent S2 Collect & Containerize Spill Debris S1->S2 S2->C Treat as hazardous waste

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 2-Propylbenzo[d]thiazole

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation: A Guide for Laboratory Personnel

This document outlines the essential personal protective equipment (PPE), handling procedures, and disposal plans for 2-Propylbenzo[d]thiazole to ensure the safety of researchers, scientists, and drug development professionals. Adherence to these protocols is critical in minimizing exposure risk and maintaining a safe laboratory environment.

Personal Protective Equipment (PPE)

A multi-layered approach to personal protection is mandatory when handling this compound. The following table summarizes the required PPE, which should be selected based on a thorough risk assessment of the specific laboratory procedures to be performed.

Body PartPersonal Protective EquipmentStandard/Specification
Eyes/Face Tightly fitting safety goggles with side-shields or a face shield.Conforming to EN 166 (EU) or NIOSH (US).[1][2]
Skin Chemical-resistant gloves (e.g., PVC, nitrile rubber; suitability and breakthrough time must be confirmed for the specific substance and conditions).[3] Impervious clothing, such as a lab coat, and closed-toe shoes.[1] For larger scale operations, consider a PVC apron and non-static clothing.[3]Gloves must be inspected prior to use and satisfy standards such as Europe EN 374 or US F739.[3]
Respiratory A full-face respirator with appropriate cartridges (e.g., type ABEK) should be used if there is a risk of inhalation, especially in poorly ventilated areas or during aerosol-generating procedures.[1] For high-risk scenarios, a full-face supplied air respirator is recommended.[1]Use respirators and components tested and approved under appropriate government standards such as NIOSH (US) or CEN (EU).[1]

Operational Plan: Safe Handling and Use

Strict adherence to the following procedures will minimize the risk of exposure and ensure a safe laboratory environment.

Engineering Controls:

  • Work in a well-ventilated area. For procedures with a risk of vapor or aerosol generation, a chemical fume hood is required.[3]

  • Ventilation equipment should be explosion-resistant as the substance is a flammable liquid and vapor.[2][4]

  • Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[2]

Handling Procedures:

  • Avoid all personal contact, including inhalation of vapors or mist.[1][3]

  • Do not eat, drink, or smoke in areas where the chemical is handled, stored, or used.[5]

  • Keep the container tightly closed when not in use.[1]

  • Keep away from heat, sparks, open flames, and other ignition sources.[2][4] Use non-sparking tools and take precautionary measures against static discharge.[2][4]

  • Ground and bond containers and receiving equipment.[2]

  • Wash hands thoroughly after handling.[1]

Disposal Plan

Proper disposal of this compound and its containers is crucial to prevent environmental contamination and ensure regulatory compliance.

Waste Chemical Disposal:

  • Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[2]

  • Do not allow the product to enter drains.[1]

Contaminated PPE and Materials:

  • Contaminated gloves, clothing, and other materials should be disposed of as hazardous waste in accordance with applicable regulations.[1]

  • Handle uncleaned containers as you would the product itself.

Experimental Workflow: Handling and Disposal of this compound

Workflow for Safe Handling and Disposal of this compound cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal prep_ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) prep_setup Prepare Work Area (Fume Hood, Spill Kit) prep_ppe->prep_setup handling_retrieve Retrieve Chemical from Storage prep_setup->handling_retrieve Proceed to Handling handling_use Perform Experimental Procedure handling_retrieve->handling_use handling_store Return Chemical to Storage handling_use->handling_store disp_waste Dispose of Chemical Waste in Designated Hazardous Waste Container handling_store->disp_waste Proceed to Disposal disp_ppe Dispose of Contaminated PPE disp_waste->disp_ppe disp_cleanup Clean Work Area disp_ppe->disp_cleanup

Caption: A flowchart illustrating the key steps for the safe handling and disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.